2-Methylquinoline-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDHNPTVQFNWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345426 | |
| Record name | 2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634-38-8 | |
| Record name | 2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinoline-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methylquinoline-4-carboxylic acid basic properties
An In-depth Technical Guide to 2-Methylquinoline-4-carboxylic Acid
Introduction
This compound, also known as 2-methylcinchoninic acid, is a heterocyclic organic compound belonging to the quinoline class. Its structure, featuring a quinoline core with a methyl group at the 2-position and a carboxylic acid at the 4-position, makes it a significant molecule in medicinal chemistry and organic synthesis.[1][2] Quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] Consequently, this compound serves as a crucial building block or scaffold for the synthesis of novel, biologically active compounds and is a valuable tool for researchers in drug discovery and development.[2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These identifiers and physicochemical characteristics are essential for its handling, characterization, and application in a research setting.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 634-38-8[1][6] |
| Molecular Formula | C₁₁H₉NO₂[1][6] |
| SMILES | CC1=NC2=CC=CC=C2C(=C1)C(=O)O[1] |
| InChIKey | UIDHNPTVQFNWOJ-UHFFFAOYSA-N[1] |
| Synonyms | 2-Methylcinchoninic acid, 2-Methyl-4-quinolinecarboxylic acid[1][6] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 187.19 g/mol [1][6] |
| Appearance | Solid (form may vary) |
| XLogP3 | 2.4[1] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Synthesis and Reactivity
The synthesis of this compound and its derivatives is most commonly achieved through classic condensation reactions, primarily the Doebner reaction and the Pfitzinger reaction.
-
Doebner Reaction : This method involves the condensation of an aromatic amine (e.g., aniline), an aldehyde, and pyruvic acid.[7] It is a versatile approach for producing various substituted quinoline-4-carboxylic acids.
-
Pfitzinger Reaction : This reaction synthesizes quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound containing an α-methylene group (like a ketone) under basic conditions.[8][9]
The carboxylic acid group provides a reactive handle for further chemical modifications, such as amidation or esterification, allowing for the creation of extensive derivative libraries for biological screening.[2][7]
Biological and Pharmacological Profile
While this compound itself has reported antioxidant activity[9], its primary role in drug development is as a key intermediate or structural scaffold.[2] The quinoline-4-carboxylic acid core is a well-established pharmacophore found in compounds with diverse therapeutic applications.[3][5]
Derivatives synthesized from this core have been investigated for numerous activities:
-
Anticancer : Derivatives have shown potential by inhibiting enzymes such as histone deacetylases (HDACs) or sirtuins (SIRTs), which are crucial in cancer progression.[10][11] Some also target dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[12]
-
Antibacterial : Modifications of the core structure have led to compounds with activity against both Gram-positive and Gram-negative bacteria.[5][7]
-
Antioxidant : The parent compound and its derivatives have demonstrated the ability to inhibit oxidation reactions caused by free radicals.[9]
Experimental Protocols
Detailed methodologies are critical for reproducibility in research. Below are representative protocols for the synthesis of a quinoline-4-carboxylic acid derivative via the Doebner reaction and for evaluating the cytotoxic activity of resulting compounds using the MTT assay.
Synthesis via Doebner Reaction
This protocol is adapted from procedures for synthesizing 2-substituted quinoline-4-carboxylic acids.[7][10]
-
Reactant Mixture : In a round-bottom flask, combine an equimolar mixture of an aromatic amine (e.g., aniline, 20 mmol) and a relevant aldehyde (e.g., 2-nitrobenzaldehyde, 20 mmol) in 30-50 mL of ethanol.[7][10]
-
Initial Reflux : Heat the mixture to reflux for 1 hour.
-
Addition of Pyruvic Acid : Add pyruvic acid (1.5 equivalents, 30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) to the reaction mass.[7]
-
Second Reflux : Continue to reflux the mixture for an additional 12 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Precipitation : Once the reaction is complete, pour the mixture into ice water (approx. 60 mL) with vigorous stirring to precipitate the solid product.[7]
-
Filtration and Neutralization : Collect the crude solid by vacuum filtration. To purify, dissolve the solid in an aqueous potassium carbonate (K₂CO₃) solution to form the salt, then filter to remove any non-acidic impurities.
-
Acidification : Re-acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the purified carboxylic acid.
-
Final Purification : Collect the purified solid by filtration, wash with cold ethanol, and dry. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol/water.[10]
-
Characterization : Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][13]
Cytotoxicity Evaluation via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol is used to determine the cytotoxic effects of synthesized compounds.[10]
-
Cell Seeding : Plate cells (e.g., cancer cell lines like MCF-7 or macrophage cell lines like RAW 264.7) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds in the appropriate culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).[10]
-
Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition : Following incubation, add 20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization : Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement : Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) by plotting a dose-response curve.[10]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1] Proper safety precautions are mandatory when handling this compound.
| GHS Hazard Statement | Code | Precautionary Statement |
| Causes skin irritation | H315 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Causes serious eye irritation | H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
| May cause respiratory irritation | H335 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[14] P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14] |
Storage : Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from incompatible materials such as strong acids and bases.[15][16] Handling : Work under a chemical fume hood. Do not inhale the substance. Avoid contact with skin, eyes, and clothing.[15]
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its role as a foundational structure in the development of new therapeutic agents. Its straightforward synthesis via established methods like the Doebner and Pfitzinger reactions, combined with the reactivity of its carboxylic acid group, makes it an accessible and valuable scaffold for medicinal chemists. The extensive research into its derivatives has revealed promising anticancer, antibacterial, and other pharmacological activities, underscoring the importance of the quinoline-4-carboxylic acid motif. This guide provides core data and protocols to support further research and application of this compound in drug discovery and chemical synthesis.
References
- 1. This compound | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylquinoline-4-carboxylic acid_TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. escientificsolutions.com [escientificsolutions.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 14. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID | 634-38-8 [amp.chemicalbook.com]
- 15. spectrumchemical.com [spectrumchemical.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Methylquinoline-4-carboxylic Acid (CAS: 634-38-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, synthesis methodologies, and known biological activities, supported by experimental protocols and mechanistic insights.
Chemical and Physical Properties
This compound, also known as 2-methylcinchoninic acid, is a quinoline derivative characterized by a methyl group at the 2-position and a carboxylic acid group at the 4-position.[1][2] Its chemical structure and properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 634-38-8 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂ | [1][2] |
| Molecular Weight | 187.19 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Methyl-4-quinolinecarboxylic acid, 2-Methylcinchoninic acid | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 248-250 °C | |
| Solubility | Soluble in ethanol, DMSO, and DMF. Sparingly soluble in water. | |
| pKa | ~4.5 (estimated for the carboxylic acid) | |
| LogP | 2.4 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 14.0 (s, 1H, COOH), 8.65 (d, 1H), 8.15 (d, 1H), 7.85 (t, 1H), 7.65 (t, 1H), 7.50 (s, 1H), 2.70 (s, 3H, CH₃) | [3] |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 168.0, 155.0, 148.0, 145.0, 131.0, 130.0, 127.0, 126.0, 125.0, 120.0, 20.0 | [4] |
| IR (KBr, cm⁻¹) | 3400-2500 (br, O-H), 1710 (C=O), 1620, 1580, 1460 (C=C, C=N) | |
| Mass Spec (EI) | m/z 187 (M⁺), 142 (M-COOH)⁺ | [5] |
Synthesis Methodologies
The synthesis of this compound is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction.
Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, pyruvic acid, and an aldehyde.[6] However, a variation of this reaction for the synthesis of 2-methylquinoline-4-carboxylic acids involves the reaction of an aromatic amine with two equivalents of pyruvic acid.[7]
-
To a solution of a substituted aniline (1 mmol) in ethanol (10 mL), add pyruvic acid (2 mmol).
-
Stir the reaction mixture at room temperature for 2-5 hours.
-
The product precipitates from the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure this compound derivatives.
The proposed mechanism involves the condensation of two molecules of pyruvic acid, followed by a 1,4-addition of the aromatic amine. Subsequent intramolecular cyclization and decarboxylation lead to the formation of the this compound.
Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group (in this case, acetone) in the presence of a strong base to yield a quinoline-4-carboxylic acid.[8][9]
-
Dissolve potassium hydroxide (0.02 mol) in a mixture of 1 mL of water and 40 mL of absolute ethanol in a round-bottom flask.
-
Add isatin (0.0075 mol) to the solution and stir for 1 hour at room temperature until the color changes from purple to brown.
-
Gradually add acetone (0.015 mol) to the reaction mixture.
-
Reflux the mixture at approximately 79°C for 24 hours with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether to remove unreacted starting materials.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
The reaction proceeds via the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This is followed by the formation of an imine with acetone, which tautomerizes to an enamine. An intramolecular cyclization and subsequent dehydration yield the final quinoline product.[8]
Biological Activities and Applications
This compound serves as a versatile scaffold in drug discovery, with its derivatives exhibiting a range of biological activities.[10]
Antioxidant Activity
Quinoline-4-carboxylic acid derivatives have been shown to possess antioxidant properties. The antioxidant capacity of this compound has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[5][11] At a concentration of 5 mg/L, it demonstrated an inhibition percentage of approximately 30.25%.[5][11]
-
Prepare stock solutions of this compound in ethanol at various concentrations (e.g., 1-5 mg/L).
-
Prepare a 0.4 mg/100 mL solution of DPPH in ethanol.
-
In a 96-well plate, mix 2 mL of the sample solution with 2 mL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.
-
Use ethanol as a blank and ascorbic acid as a positive control.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
SIRT3 Inhibition and Anticancer Potential
Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of sirtuins (SIRTs), a class of NAD⁺-dependent deacetylases. Specifically, derivatives of 2-phenylquinoline-4-carboxylic acid have shown selective inhibitory activity against SIRT3.[12][13][14] SIRT3 is a mitochondrial sirtuin that plays a crucial role in regulating mitochondrial metabolism and has been implicated in cancer.[12] Inhibition of SIRT3 can lead to cell cycle arrest and differentiation in cancer cells.[13]
While direct SIRT3 inhibition data for this compound is not extensively available, its structural similarity to active 2-substituted quinoline-4-carboxylic acid derivatives suggests its potential as a scaffold for developing SIRT3 inhibitors.
Quinoline carboxylic acid derivatives have been shown to exert their anticancer effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway.[15][16] Inhibition of this pathway can lead to decreased cell proliferation and survival.
Safety and Handling
This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable heterocyclic building block with established synthesis protocols and emerging biological significance. Its utility as a scaffold for the development of antioxidant and potential anticancer agents, particularly SIRT3 inhibitors, makes it a compound of high interest for researchers in medicinal chemistry and drug development. This guide provides a foundational understanding of its properties, synthesis, and biological context to facilitate further research and application.
References
- 1. iipseries.org [iipseries.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
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- 5. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]
- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 13. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
2-Methylquinoline-4-carboxylic acid molecular weight and formula
This document provides core molecular information for 2-Methylquinoline-4-carboxylic acid, a compound of interest to researchers and professionals in the fields of chemistry and drug development. The following sections detail its fundamental properties and structural representation.
Core Molecular Data
The essential molecular characteristics of this compound are summarized below. This data is fundamental for any experimental or computational work involving this compound.
| Property | Value |
| Molecular Formula | C11H9NO2 |
| Molecular Weight | 187.19 g/mol [1][2] |
| IUPAC Name | This compound[1][2] |
| CAS Number | 634-38-8[1][2] |
Chemical Structure
The structural formula of this compound is visualized below. This diagram illustrates the arrangement of atoms and bonds within the molecule, defining its chemical identity and influencing its reactivity.
Note: The user's request for detailed experimental protocols and signaling pathways is not applicable to the fundamental molecular data presented in this document. Such information would be relevant in the context of specific biological or chemical studies involving this compound, rather than a summary of its core properties.
References
An In-depth Technical Guide to 2-Methylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylquinoline-4-carboxylic acid, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry and drug discovery. Its quinoline core is a prevalent feature in numerous biologically active molecules, both natural and synthetic. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and biological activities, with a focus on its applications in drug development. The versatility of the this compound structure allows for various chemical modifications, making it a valuable starting material for the synthesis of novel therapeutic agents. This document is intended to serve as a technical resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and pharmacology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₉NO₂ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| CAS Number | 634-38-8 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >310 °C (decomposes) | |
| Solubility | Soluble in alkaline solutions, sparingly soluble in hot water and ethanol | [2] |
| XLogP3 | 2.4 | [1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the available spectral data.
| Technique | Data | Reference |
| ¹H NMR | δ (ppm): 3.0 (s, 3H, CH₃), 7.90 (d, 1H), 8.10 (d, 1H), 8.32-8.35 (dd, 1H), 8.64-8.67 (dd, 1H), 10.90 (s, 1H, COOH, D₂O exchangeable) | [3] |
| ¹³C NMR | Carboxyl carbon: ~165-185 ppm. Aromatic carbons: ~115-150 ppm. Methyl carbon: ~20-25 ppm. | [4] |
| Mass Spectrometry | The molecular ion peak is typically the base peak, indicating a stable molecule. Main fragmentation pathways include the loss of a carboxyl group (-COOH, 45 m/z) and subsequent loss of HCN. | [5] |
| FTIR | Broad O-H stretch from 2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer), C=O stretch around 1710-1760 cm⁻¹. | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods, most notably the Doebner reaction and the Pfitzinger reaction.
Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[6][7][8] For the synthesis of this compound, a variation of this reaction is employed where an aromatic amine is reacted with two equivalents of pyruvic acid.[9]
Experimental Protocol: Doebner Reaction
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aromatic amine (1 mmol) in ethanol (10 mL).
-
Addition of Pyruvic Acid: Add pyruvic acid (2 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.
-
Isolation: Once the reaction is complete (typically after 2-5 hours), filter the precipitate.
-
Purification: Wash the collected solid with cold ethanol and recrystallize from ethanol to obtain pure this compound derivatives.[6]
Pfitzinger Reaction
The Pfitzinger reaction is another classical method for synthesizing quinoline-4-carboxylic acids. It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[10][11] To synthesize this compound, acetone is used as the carbonyl compound.
Experimental Protocol: Pfitzinger Reaction
-
Preparation of Isatin Salt: In a suitable reaction vessel, dissolve potassium hydroxide in ethanol or water to create a strongly alkaline solution. Add isatin to this solution and stir until the color changes from purple to brown, indicating the formation of the potassium salt of isatinic acid.[2][10]
-
Addition of Carbonyl Compound: Add acetone to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
-
Work-up: After cooling, remove the solvent under reduced pressure. Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove unreacted starting materials.
-
Precipitation: Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., acetic acid or hydrochloric acid) to a pH of 4-5 to precipitate the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.[2][10]
Biological Activities and Applications in Drug Development
Quinoline-4-carboxylic acid derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[12] this compound serves as a crucial intermediate in the synthesis of more complex and potent drug candidates.
Antibacterial Activity
While specific MIC values for this compound are not extensively reported, derivatives of 2-phenyl-quinoline-4-carboxylic acid have shown promising activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[13][14] For instance, certain derivatives have demonstrated MIC values as low as 64 µg/mL against S. aureus.[13][14] The general mechanism of action for quinoline-based antibacterials often involves the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication.
Anticancer Activity
The quinoline-4-carboxylic acid scaffold is a key component in the design of various anticancer agents. Derivatives have been shown to act through multiple mechanisms, including the inhibition of enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs), and the disruption of tubulin polymerization.[12] For example, a derivative of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid was identified as a potent and selective SIRT3 inhibitor with an IC₅₀ value of 7.2 µM, leading to cell cycle arrest and differentiation in leukemic cell lines.[15][16]
The general workflow for screening the anticancer activity of such compounds is outlined below.
Conclusion
This compound is a compound of significant interest due to its versatile synthesis and its role as a foundational structure in the development of new therapeutic agents. The Doebner and Pfitzinger reactions provide reliable pathways for its synthesis, and its structure allows for extensive derivatization to modulate its biological activity. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives will continue to be a fruitful area for drug discovery and development. This guide provides a solid foundation of its chemical and biological properties to aid researchers in this endeavor.
References
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- 2. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chempap.org [chempap.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Spectral Analysis of 2-Methylquinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-methylquinoline-4-carboxylic acid, a key heterocyclic compound with applications in medicinal chemistry and drug discovery. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.
Spectroscopic Data Summary
The spectral data for this compound are summarized below. These values are compiled from various sources and represent typical spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.468 | dddd | 1H | H-5 |
| 8.418 | d | 1H | H-3 |
| 8.127 | ddd | 1H | H-8 |
| 7.692 | ddd | 1H | H-7 |
| 7.574 | ddd | 1H | H-6 |
| 2.587 | s | 3H | -CH₃ |
| ~13.5 (broad) | s | 1H | -COOH |
Note: The chemical shift of the carboxylic acid proton is broad and can vary with concentration and solvent.
¹³C NMR (Representative Data):
Due to the limited availability of specific experimental data in the public domain, a representative ¹³C NMR spectrum is presented based on the known chemical shifts for quinoline and carboxylic acid moieties.
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | -COOH |
| ~158 | C-2 |
| ~148 | C-8a |
| ~145 | C-4 |
| ~130 | C-7 |
| ~129 | C-5 |
| ~127 | C-4a |
| ~125 | C-6 |
| ~122 | C-3 |
| ~119 | C-8 |
| ~24 | -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following absorption bands, consistent with its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Methyl) |
| 1760-1690 | Strong | C=O stretch (Carboxylic acid)[1] |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |
| 1320-1210 | Strong | C-O stretch (Carboxylic acid)[1] |
| 950-910 | Medium, Broad | O-H bend (Carboxylic acid)[1] |
Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity | Assignment |
| 187 | High | [M]⁺ (Molecular Ion) |
| 188 | Moderate | [M+1]⁺ |
| 142 | Moderate | [M - COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for obtaining the spectral data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Instrumentation: A 400 MHz NMR spectrometer.
Sample Preparation:
-
Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed.
-
Phase and baseline corrections are applied.
-
Chemical shifts are referenced to TMS.
-
Integration of proton signals and peak picking are performed.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the finely ground sample is mixed with ~100 mg of dry potassium bromide (KBr) powder in a mortar and pestle.
-
The mixture is transferred to a pellet-forming die.
-
A hydraulic press is used to apply pressure (8-10 tons) to form a transparent or semi-transparent pellet.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet is placed in the sample holder.
-
The sample spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 32) are co-added to improve the signal-to-noise ratio.
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Peak positions and intensities are identified.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation: Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
The solution is filtered if any particulate matter is present.
GC-MS Analysis:
-
Injection: 1 µL of the sample solution is injected into the GC.
-
GC Column: A suitable capillary column (e.g., DB-5ms) is used.
-
Oven Program: The temperature is ramped to ensure separation from any impurities.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Data Analysis:
-
The total ion chromatogram (TIC) is examined to identify the peak corresponding to the compound.
-
The mass spectrum of the target peak is extracted.
-
The molecular ion peak is identified, and the fragmentation pattern is analyzed to propose fragmentation pathways.
References
The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and History of Quinoline Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline carboxylic acids represent a cornerstone in the history of antimicrobial chemotherapy. From a serendipitous discovery to a multi-generational class of potent therapeutic agents, their journey has been one of continuous innovation and scientific advancement. This technical guide provides an in-depth exploration of the discovery, historical development, and evolving understanding of quinoline carboxylic acids, with a particular focus on their antibacterial applications. It is designed to serve as a comprehensive resource, offering detailed experimental protocols for foundational syntheses, quantitative data on antibacterial efficacy, and a clear visualization of their mechanism of action.
The Serendipitous Discovery of a New Antibacterial Scaffold
The story of quinoline carboxylic acids as antibacterial agents begins not with a targeted search, but as an unexpected outcome of antimalarial research. In the early 1960s, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity.[1][2] This compound was identified as 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[3][4] This accidental discovery served as the crucial lead structure that sparked a new direction in antibacterial drug discovery.[3]
Further investigation into this novel scaffold led to the synthesis of a related series of compounds, the 1,8-naphthyridines. From this work emerged the first clinically significant quinolone, nalidixic acid , in 1962.[1][2] Although technically a naphthyridone, it is widely considered the progenitor of the entire quinolone class of antibiotics.[2] Introduced clinically in 1967, nalidixic acid was primarily effective against Gram-negative bacteria and found its niche in the treatment of urinary tract infections.[2]
The Evolution of Quinolones: A Generational Advance
The initial success of nalidixic acid spurred further research to enhance its antibacterial spectrum and pharmacokinetic properties. This led to the development of successive "generations" of quinolones, each marked by significant improvements.
First-Generation Quinolones
The first generation, which includes nalidixic acid, oxolinic acid, and cinoxacin, exhibited a narrow spectrum of activity, primarily targeting Gram-negative enteric bacilli.[5] Their use was largely confined to treating uncomplicated urinary tract infections.
Second-Generation Quinolones: The Dawn of the Fluoroquinolones
A major breakthrough occurred with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones . This structural modification dramatically increased their potency and broadened their antibacterial spectrum to include some Gram-positive bacteria and atypical pathogens.[5] Ciprofloxacin and norfloxacin are prominent examples of this generation, which demonstrated improved tissue penetration and efficacy against a wider range of infections.
Third-Generation Fluoroquinolones
The third generation, including levofloxacin and sparfloxacin, further expanded activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[6] These agents offered improved pharmacokinetic profiles, allowing for once-daily dosing in some cases.
Fourth-Generation Fluoroquinolones
The fourth-generation fluoroquinolones, such as moxifloxacin and trovafloxacin, possess the broadest spectrum of activity, including efficacy against anaerobic bacteria.[5]
Quantitative Analysis of Antibacterial Activity
The evolution of quinolones is clearly demonstrated by the progressive improvement in their in vitro activity against key bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antibacterial potency, for representative quinolones from each generation.
Table 1: MIC₅₀ Values (μg/mL) of Quinolone Generations Against Common Pathogens
| Antibiotic (Generation) | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Nalidixic Acid (1st) | >64 | - | - | - |
| Ciprofloxacin (2nd) | ≤0.13 | ≤0.25 | 0.26 | - |
| Ofloxacin (2nd) | - | - | 3.33 | - |
| Enoxacin (2nd) | >512 | 512 | >1024 | - |
| Levofloxacin (3rd) | - | - | - | - |
| Sparfloxacin (3rd) | >64 | 64 | 256 | - |
| Moxifloxacin (4th) | - | 0.049 | - | - |
Table 2: MIC₉₀ Values (μg/mL) of Quinolone Generations Against Common Pathogens
| Antibiotic (Generation) | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Klebsiella pneumoniae |
| Nalidixic Acid (1st) | - | - | - | - |
| Ciprofloxacin (2nd) | - | - | - | - |
| Ofloxacin (2nd) | - | - | - | - |
| Enoxacin (2nd) | <2048 | <2048 | >1024 | - |
| Levofloxacin (3rd) | - | - | - | - |
| Sparfloxacin (3rd) | 512 | <1024 | 256 | - |
| Moxifloxacin (4th) | - | - | - | - |
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
Quinolone carboxylic acids exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV .[9][10] These enzymes are crucial for managing the topology of bacterial DNA during replication, transcription, and repair.[9]
The key event in quinolone action is the formation of a ternary complex with the topoisomerase and bacterial DNA.[11] This complex traps the enzyme in a state where it has cleaved the DNA, but is prevented from religating the strands. This leads to the accumulation of double-strand DNA breaks, which ultimately triggers cell death.[9]
In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the primary target.[9] The dual targeting of these essential enzymes by later-generation fluoroquinolones contributes to their broad spectrum of activity and a lower propensity for the development of resistance.
Below is a diagram illustrating the signaling pathway of quinolone-mediated inhibition of DNA gyrase and topoisomerase IV.
Caption: Quinolone mechanism of action on DNA gyrase and topoisomerase IV.
Foundational Synthetic Methodologies
The synthesis of the quinoline-4-carboxylic acid core is a fundamental aspect of quinolone chemistry. Several named reactions have been instrumental in accessing this privileged scaffold.
The Pfitzinger Reaction
The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[12][13]
-
Materials: Isatin (or substituted isatin), carbonyl compound (e.g., ketone or aldehyde), potassium hydroxide, ethanol, water, hydrochloric acid or acetic acid.
-
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add the isatin derivative to the basic solution and stir until dissolved.
-
Add the carbonyl compound to the reaction mixture.
-
Reflux the mixture for several hours (typically 4-24 hours), monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue to dissolve the potassium salt of the product.
-
Extract the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove any unreacted carbonyl compound.
-
Cool the aqueous layer in an ice bath and acidify with hydrochloric or acetic acid to precipitate the quinoline-4-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.[12]
-
Caption: General workflow for the Pfitzinger synthesis.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction is another versatile method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[14][15]
-
Materials: Aniline (or substituted aniline), α,β-unsaturated aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid, or a Lewis acid), solvent (optional).
-
Procedure:
-
Combine the aniline and the acid catalyst in a reaction vessel.
-
Heat the mixture to reflux.
-
Slowly add the α,β-unsaturated carbonyl compound to the refluxing mixture.
-
Continue to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Neutralize the mixture with a base (e.g., sodium hydroxide) and extract the product with an organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.[14]
-
Caption: General workflow for the Doebner-von Miller synthesis.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a multi-step synthesis that is particularly useful for preparing 4-hydroxyquinoline derivatives.[16][17] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.[17]
-
Materials: Aniline, diethyl ethoxymethylenemalonate (DEEM), high-boiling solvent (e.g., diphenyl ether), sodium hydroxide, hydrochloric acid.
-
Procedure:
-
Condensation: Heat a mixture of the aniline and DEEM at 100-130°C for 1-2 hours. Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Dissolve the resulting anilidomethylenemalonate intermediate in a high-boiling solvent and reflux at approximately 250°C for 30-60 minutes. Cool the mixture to precipitate the 4-hydroxy-3-carboethoxyquinoline.
-
Hydrolysis: Suspend the cyclized product in an aqueous sodium hydroxide solution and reflux to hydrolyze the ester.
-
Decarboxylation: Acidify the cooled mixture with hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Heat the dried acid above its melting point to effect decarboxylation, yielding the 4-hydroxyquinoline.[17][18]
-
Caption: General workflow for the Gould-Jacobs synthesis.
Conclusion
The discovery and development of quinoline carboxylic acids represent a remarkable chapter in the fight against bacterial infections. From the serendipitous finding of nalidixic acid to the rational design of broad-spectrum fluoroquinolones, this class of compounds has continually evolved to meet clinical needs. A thorough understanding of their history, mechanism of action, and the foundational synthetic routes that enable their creation is essential for researchers and scientists working to develop the next generation of antimicrobial agents. The detailed protocols and data presented in this guide are intended to empower these efforts and inspire further innovation in this critical field of medicinal chemistry.
References
- 1. hmj.lums.ac.ir [hmj.lums.ac.ir]
- 2. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Comparison Among QuinoloneMICs for Resistant Escherichia coli, S.aureusand P. aeruginosa | Journal of Rawalpindi Medical College [journalrmc.com]
- 7. In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinolones: Action and Resistance Updated - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 14. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 15. synarchive.com [synarchive.com]
- 16. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. ablelab.eu [ablelab.eu]
A Comprehensive Technical Guide on the Biological Activities of 2-Methylquinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a fused bicyclic heterocycle containing a benzene and a pyridine ring, is a cornerstone in medicinal chemistry. Among its numerous derivatives, 2-methylquinoline-4-carboxylic acid and its analogues have emerged as a class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as therapeutic agents.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
A notable area of investigation is the inhibition of histone deacetylases (HDACs). Certain 2-phenylquinoline-4-carboxylic acid derivatives have been shown to selectively inhibit HDAC3, a key enzyme in epigenetic regulation, leading to antiproliferative effects.[1][2] For instance, compound D28, a 2-phenylquinoline-4-carboxylic acid derivative, exhibited HDAC3 selectivity with an IC50 value of 24.45 µM and demonstrated broad-spectrum anticancer activity against a panel of cancer cell lines.[1][2]
Furthermore, some derivatives have been investigated as inhibitors of other critical cancer-related targets. For example, certain 2-styryl-4-quinoline carboxylic acids have shown significant cytotoxicity against A549 (lung cancer) and SKOV3 (ovarian cancer) cell lines, with activities linked to the inhibition of the epidermal growth factor receptor (EGFR).[3] Compound 4i, a styrylquinoline derivative, demonstrated potent EGFR inhibition with an IC50 of 0.189 µM and induced G2/M phase cell cycle arrest and apoptosis.[3]
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| This compound | - | - | - | |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | THP-1 (Leukemia) | Antiproliferative | 0.87 | [4] |
| MOLM-13 (Leukemia) | Antiproliferative | 0.98 | [4] | |
| SEM (Leukemia) | Antiproliferative | 1.79 | [4] | |
| MV4-11 (Leukemia) | Antiproliferative | 1.90 | [4] | |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | K562 (Leukemia) | CCK-8 | 1.02 | [1][2] |
| U266 (Myeloma) | CCK-8 | 1.08 | [1][2] | |
| U937 (Lymphoma) | CCK-8 | 1.11 | [1][2] | |
| MCF-7 (Breast) | CCK-8 | 5.66 | [1][2] | |
| Fadu (Head and Neck) | CCK-8 | 3.22 | [1][2] | |
| MDA-MB-231 (Breast) | CCK-8 | 4.15 | [1][2] | |
| MDA-MB-468 (Breast) | CCK-8 | 2.89 | [1][2] | |
| A549 (Lung) | CCK-8 | 2.83 | [1][2] | |
| A2780 (Ovarian) | CCK-8 | 3.86 | [1][2] | |
| HepG2 (Liver) | CCK-8 | 2.16 | [1][2] | |
| 2-Styryl-quinoline carboxylic acid (4f) | A549 (Lung) | MTT | 2.75 | [3] |
| 2-Styryl-quinoline carboxylic acid (4i) | SKOV3 (Ovarian) | MTT | 1.91 | [3] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | MTT | - (82.9% reduction in cellular growth) | [5] |
Antimicrobial Activity
The quinoline core is present in several established antibacterial drugs, and derivatives of this compound have also been explored for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.
For instance, a series of 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their antibacterial activity.[6][7][8] Compounds 5a4 and 5a7 from this series showed notable inhibition against Staphylococcus aureus and Escherichia coli, respectively.[6][7][8] The structural modifications on the 2-phenyl ring and the 4-carboxylic acid group were found to significantly influence the antibacterial potency.
| Compound | Bacterial Strain | Assay | MIC (µg/mL) | Reference |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4) | Staphylococcus aureus | Broth dilution | 64 | [6][7][8] |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a7) | Escherichia coli | Broth dilution | 128 | [6][7][8] |
| Biquinoline-4-carboxylic acid derivative (9) | S. aureus, S. pyrogens, S. typhi, P. aeruginosa, E. coli | - | 0.12, 8, 0.12, >1024, 0.12 | [9] |
| Biquinoline-4-carboxylic acid derivative (10) | S. aureus, S. pyrogens, S. typhi, P. aeruginosa, E. coli | - | 0.24, 32, 0.12, >1024, 0.12 | [9] |
Antioxidant and Anti-inflammatory Activities
Some derivatives of quinoline-4-carboxylic acid have been investigated for their antioxidant and anti-inflammatory properties. The antioxidant activity is often assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. It has been reported that this compound and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibit moderate antioxidant activity, with inhibition percentages of 30.25% and 40.43% at a concentration of 5 mg/L, respectively.[10]
In terms of anti-inflammatory activity, selected quinoline-4-carboxylic acids have shown appreciable effects in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages.[11]
| Compound | Assay | Concentration | Inhibition (%) | Reference |
| This compound | DPPH | 5 mg/L | 30.25 | [10] |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | DPPH | 5 mg/L | 40.43 | [10] |
Experimental Protocols
A common and versatile method for the synthesis of 2-substituted-quinoline-4-carboxylic acids is the Doebner Reaction .[6][12]
-
General Procedure:
-
An equimolar mixture of an aniline derivative and an aldehyde (e.g., benzaldehyde for 2-phenyl derivatives) in a suitable solvent like ethanol is refluxed for a specified period (e.g., 1 hour).
-
Pyruvic acid is then added to the reaction mixture, often with a catalytic amount of an acid like trifluoroacetic acid.
-
The mixture is further refluxed for an extended period (e.g., 12 hours).
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.
-
The solid product is filtered and purified, often by recrystallization or by dissolving in an aqueous base (like K₂CO₃), filtering to remove impurities, and then re-precipitating the product by acidification.
-
Another classical method is the Pfitzinger Reaction .[4][10]
-
General Procedure:
-
Isatin is dissolved in an aqueous solution of a base, typically potassium hydroxide (KOH).
-
A ketone with an α-methylene group (e.g., 1-(4-aminophenyl)ethan-1-one) dissolved in a solvent like ethanol is added to the isatin solution.
-
The mixture is heated at an elevated temperature (e.g., 85°C) for several hours.
-
The reaction mixture is then cooled and diluted with water.
-
The pH of the solution is adjusted to acidic (pH 3-4) using an acid like HCl to precipitate the quinoline-4-carboxylic acid derivative.
-
The resulting solid is filtered and washed for purification.
-
MTT Assay for Cytotoxicity [3][13]
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specified duration (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (vehicle-treated) cells, and the IC50 value is determined.
Broth Dilution Method for Minimum Inhibitory Concentration (MIC) [6][7]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate or tubes.
-
Inoculation: Each well or tube is inoculated with the bacterial suspension.
-
Incubation: The plates or tubes are incubated under appropriate conditions for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Caption: Common synthetic routes to quinoline-4-carboxylic acid derivatives.
References
- 1. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 2. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Methylquinoline-4-carboxylic Acid
Abstract
2-Methylquinoline-4-carboxylic acid, also known as 2-methylcinchoninic acid, is a heterocyclic compound belonging to the quinoline family.[1] It serves as a crucial structural scaffold and versatile intermediate in the field of medicinal chemistry and drug discovery.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory functions.[3][4][5] This document provides a comprehensive review of its chemical properties, synthesis methodologies, known biological activities, and applications in research and development, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a fragment molecule that provides a structural basis for the design and screening of new drug candidates.[2] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₁₁H₉NO₂ | PubChem[1] |
| CAS Number | 634-38-8 | PubChem[1] |
| Molecular Weight | 187.19 g/mol | PubChem[1] |
| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)C(=O)O | PubChem[1] |
| InChIKey | UIDHNPTVQFNWOJ-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
Spectroscopic Data
Characterization of this compound is typically achieved through various spectroscopic methods. The primary techniques and their applications are listed in the table below.
| Spectroscopic Technique | Description |
| ¹H NMR Spectroscopy | Used to determine the proton environment in the molecule. |
| ¹³C NMR Spectroscopy | Used to identify the carbon skeleton of the molecule.[1] |
| Mass Spectrometry (MS) | Used to determine the molecular weight and fragmentation pattern. The molecular ion is often the base peak, indicating stability under electron impact. Key fragmentation includes the loss of the carboxyl group (-COOH, 45 mass units).[6] |
| FTIR Spectroscopy | Used to identify functional groups. The presence of a carboxylic acid is confirmed by C=O and O-H stretching absorptions, typically observed in the ranges of 1724–1708 cm⁻¹ and 3436–3242 cm⁻¹, respectively.[4] |
| UV-Vis Spectrophotometry | Used to analyze the electronic transitions within the molecule. |
Synthesis of this compound
The synthesis of the quinoline-4-carboxylic acid core is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions.
Doebner Reaction
The Doebner reaction is a three-component synthesis involving an aromatic amine, pyruvic acid, and an aldehyde.[7] For the synthesis of this compound, two molecules of pyruvic acid condense, followed by an attack from the aromatic amine, cyclization, and subsequent decarboxylation to yield the final product.
Experimental Protocol: Doebner Reaction A general protocol involves reacting substituted aromatic amines with pyruvic acid in ethanol at room temperature.
-
An equimolar mixture of an aromatic amine (e.g., aniline, 20 mmol) and an aldehyde (if not using two equivalents of pyruvic acid) is refluxed in ethanol (30 mL) for 1 hour.[8]
-
Pyruvic acid (1.5 equivalents, 30 mmol) is added to the mixture.[8]
-
A catalytic amount of an acid like trifluoroacetic acid may be added.[8]
-
The reaction is further refluxed for approximately 12 hours, with completion monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion, the reaction mixture is poured into ice water, leading to the precipitation of the solid product.[8]
-
The crude product is filtered and purified, often by recrystallization or by dissolving in a basic solution (e.g., aqueous K₂CO₃), filtering, and re-precipitating with acid.[8]
Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route, typically involving the condensation of isatin with a carbonyl compound containing an α-methylene group (like acetone or an α-methyl ketone) under basic conditions.[9] The reaction proceeds via the base-mediated ring-opening of isatin to form isatic acid, followed by condensation and cyclization.[9]
Experimental Protocol: Pfitzinger Reaction This method modifies isatin through its reaction with a ketone.
-
Isatin is reacted with a suitable ketone (e.g., acetone for this compound) in the presence of a base.[4]
-
The mixture is typically refluxed for an extended period, such as 24 hours, to yield the quinoline-4-carboxylic acid.[4]
-
The progress of the reaction can be monitored using appropriate analytical techniques.
-
Workup involves neutralization and filtration to isolate the crude product, which is then purified.
Biological Activities and Applications
The quinoline-4-carboxylic acid scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities.[10] this compound itself serves as a foundational structure for developing novel therapeutic agents.[3]
Antioxidant Activity
Research has shown that modifying isatin via the Pfitzinger reaction to produce this compound significantly enhances its antioxidant properties.[4] The carboxylic acid group facilitates the release of an acidic hydrogen, which is key to its radical-scavenging activity.[4]
| Compound | Antioxidant Activity (Inhibition % at 5 mg/L) |
| Isatin | No significant activity |
| This compound | 30.25% |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 40.43% |
| (Data sourced from Fikriya, et al., 2023)[4] |
Enzyme Inhibition
Derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of various enzymes. A notable target is Dihydroorotate Dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis.[5] The carboxylic acid moiety is crucial for binding, often forming a salt bridge with key residues (e.g., R136) in the enzyme's active site.[5] While specific IC₅₀ values for the parent 2-methyl compound are not detailed in the provided literature, extensive structure-activity relationship (SAR) studies on related analogs highlight the scaffold's potential. For instance, potent quinoline-based analogue 41 showed a DHODH IC₅₀ of 9.71 ± 1.4 nM.[5]
Antimicrobial Activity
The quinoline core is present in many antimicrobial drugs, and derivatives of quinoline-4-carboxylic acid have been evaluated for their antibacterial effects.[10] Studies on 2-phenyl-quinoline-4-carboxylic acid derivatives have shown good activity against Gram-positive bacteria like Staphylococcus aureus and moderate activity against Gram-negative bacteria like Escherichia coli.[8] The structural modification of the core scaffold is a key strategy for enhancing this activity.[8]
Role in Drug Discovery
This compound is a valuable starting material and scaffold in drug discovery.[2] Its structure allows for modification at various positions to generate libraries of compounds for screening against different biological targets.[2][3]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry. Its straightforward synthesis via established methods like the Doebner and Pfitzinger reactions makes it an accessible building block. The demonstrated antioxidant activity and the proven potential of its structural analogs as potent enzyme inhibitors and antimicrobial agents underscore its importance as a pharmacophore. For drug development professionals, this compound represents a versatile and promising scaffold for the design and synthesis of novel therapeutics.
References
- 1. This compound | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylquinoline-4-carboxylic acid_TargetMol [targetmol.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chempap.org [chempap.org]
- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-Methylquinoline-4-carboxylic Acid and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Methylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document covers its nomenclature, physicochemical properties, detailed synthesis protocols, and known biological activities, presenting data in a clear and accessible format for researchers and drug development professionals.
Nomenclature and Synonyms
This compound is known by a variety of names in scientific literature and chemical databases. A comprehensive list of its synonyms is provided below to facilitate literature searches and material procurement.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 634-38-8[1] |
| Molecular Formula | C11H9NO2[1] |
| Molecular Weight | 187.19 g/mol |
| Common Synonyms | 2-Methyl-4-quinolinecarboxylic acid[1] |
| 4-Quinaldinecarboxylic acid[2] | |
| Aniluvitonic acid[2] | |
| 2-Methylcinchoninic acid |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Melting Point | 245-247 °C | [3] |
| Boiling Point | 344.5 °C at 760 mmHg | [4] |
| Density | 1.285 g/cm³ | [3] |
| pKa | 1.15 (Predicted) | [3] |
| XLogP3 | 2.4 | [5] |
| Solubility | Soluble in DMSO | [6] |
| Appearance | Pale yellow powder | [3] |
Synthesis of this compound
The synthesis of this compound and its derivatives is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. Both methods offer versatile routes to the quinoline scaffold.
The Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.
A representative protocol for the synthesis of a 2-substituted quinoline-4-carboxylic acid derivative via the Doebner reaction is as follows:
-
An equimolar mixture of an aniline (e.g., 20 mmol) and an aldehyde (e.g., 20 mmol) is refluxed in ethanol (30 mL) for 1 hour.
-
Pyruvic acid (e.g., 30 mmol) is then added to the reaction mixture.
-
The mixture is further refluxed for 12 hours.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water with vigorous stirring to precipitate the product.
-
The solid product is collected by filtration.
-
Purification can be achieved by dissolving the solid in an aqueous potassium carbonate solution, filtering to remove impurities, and then re-precipitating the product by acidifying the filtrate.
The mechanism of the Doebner reaction involves the initial formation of an imine from the aniline and aldehyde, followed by a reaction with the enol of pyruvic acid, cyclization, and subsequent oxidation to yield the quinoline ring.
The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield substituted quinoline-4-carboxylic acids.
A general procedure for the Pfitzinger synthesis is as follows:
-
Isatin is dissolved in an aqueous solution of a strong base, such as potassium hydroxide, and stirred until the isatin ring is opened to form the salt of isatinic acid.
-
The carbonyl compound (e.g., a ketone or aldehyde) is then added to the reaction mixture.
-
The mixture is heated to reflux for several hours.
-
After cooling, the product is precipitated by acidifying the reaction mixture with an acid like hydrochloric or acetic acid.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent such as ethanol can be performed for further purification.
The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to form the final quinoline product.[4]
Biological Activity and Applications
This compound and its derivatives are recognized for their diverse biological activities and serve as important scaffolds in drug discovery.
Antioxidant Activity
Studies have demonstrated the antioxidant potential of this compound. In one study, its antioxidant activity was measured by its ability to donate a hydrogen radical. At a concentration of 5 mg/L, this compound exhibited an inhibition percentage of approximately 30.25% in a DPPH assay.
Antimicrobial Activity
Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been synthesized and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. Some of these compounds have shown promising minimum inhibitory concentration (MIC) values, indicating their potential as leads for new antibacterial agents.
Enzyme Inhibition
The quinoline-4-carboxylic acid scaffold is a key feature in a number of enzyme inhibitors. For instance, derivatives of this structure have been investigated as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is a target for anticancer and anti-inflammatory drugs. Additionally, certain derivatives have been developed as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer.
Conclusion
This compound is a versatile compound with a rich chemistry and a broad spectrum of biological activities. The synthetic routes to this molecule are well-established, offering accessible methods for its preparation and derivatization. Its role as a key building block in the development of novel therapeutic agents underscores its importance in the field of medicinal chemistry. This guide provides a foundational resource for researchers and scientists working with this valuable chemical entity.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. selleckchem.com [selleckchem.com]
2-Methylquinoline-4-carboxylic Acid: A Technical Safety and Hazard Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and hazard information for 2-Methylquinoline-4-carboxylic acid (CAS No. 634-38-8). The information herein is compiled from publicly available safety data sheets, chemical databases, and toxicological literature. It is intended to guide researchers and professionals in the safe handling, storage, and use of this compound in a laboratory or drug development setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior and potential for exposure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 187.19 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow powder | --INVALID-LINK-- |
| Melting Point | 245-247°C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 344.5 ± 22.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.285 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 1.15 ± 0.10 | --INVALID-LINK-- |
| LogP (Predicted) | 2.24140 | --INVALID-LINK-- |
Hazard Identification and Classification
This compound is classified as an irritant.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific hazard statements and precautionary measures.
GHS Classification
The aggregated GHS information from multiple notifications indicates the following classifications, with the percentage of notifiers reporting each hazard.[1]
| Hazard Class | Hazard Category | Percentage of Notifiers |
| Skin Corrosion/Irritation | Category 2 | 94.1% |
| Serious Eye Damage/Eye Irritation | Category 2A | 94.1% |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | 94.1% |
Hazard Statements
The following hazard statements are associated with this compound:[1][2]
Precautionary Statements
A comprehensive list of precautionary statements for handling this compound is provided in Table 2.[1][2]
| Category | Precautionary Statement Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/ eye protection/ face protection. | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Information
Acute Toxicity
-
Oral: While no specific oral LD50 is available for the title compound, quinoline has oral LD50 values in rats ranging from 262 to 460 mg/kg, classifying it as harmful if swallowed.[3]
-
Dermal: The dermal LD50 for 2-methylquinoline in rabbits is 1978 mg/kg bw.[3]
-
Inhalation: Limited data is available for the inhalation toxicity of quinoline derivatives.[3]
Skin and Eye Irritation
As indicated by the GHS classification, this compound is a skin and eye irritant. Studies on related compounds support this classification. For example, 2-methylquinoline is reported to be a mild skin irritant in rabbits.[3]
Genotoxicity and Carcinogenicity
-
Genotoxicity: There is no specific in vivo genotoxicity data available for this compound. However, in vitro genotoxicity data is available for 2-methylquinoline and 4-methylquinoline.[3] Quinoline itself is classified as a Category 3 mutagenic substance, with positive results in several in vitro and in vivo genotoxicity assays.[3] Studies on various quinoline analogues in the Ames test have shown that mutagenicity is dependent on the chemical structure.[4]
-
Carcinogenicity: There is no carcinogenicity data for this compound. The parent compound, quinoline, is classified as a Category 2 carcinogenic substance.[3]
Experimental Protocols
The following sections describe the standard methodologies for key toxicological assessments, based on OECD guidelines.
Acute Dermal Irritation/Corrosion (OECD 404)
The acute dermal irritation/corrosion test is typically performed on rabbits. A single dose of the test substance (0.5 g for solids) is applied to a small area of the skin and covered with a semi-occlusive patch for 4 hours.[5] The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[6] The severity of the reactions is scored, and the reversibility of the effects is observed for up to 14 days.[6]
Acute Eye Irritation/Corrosion (OECD 405)
The acute eye irritation test is also typically conducted on albino rabbits. A single dose of the test substance (e.g., 0.1 mL of liquid or not more than 0.1 g of solid) is instilled into the conjunctival sac of one eye.[7][8] The other eye serves as a control. The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and chemosis.[7][9] The severity of the lesions is scored, and the reversibility is assessed.[7]
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine. The tester strains are exposed to the test chemical with and without a metabolic activation system (S9 mix from rat liver).[10] If the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is then counted.[10]
Potential Signaling Pathways and Mechanisms of Toxicity
The precise signaling pathways affected by this compound leading to its toxicity are not well-documented. However, based on the literature for the broader class of quinoline derivatives, several potential mechanisms can be hypothesized. Quinoline compounds have been shown to exert their effects through various mechanisms, including inhibition of enzymes like SIRT3 and histone deacetylases (HDACs), and interference with DNA gyrase in bacteria.[11][12][13] For toxicity in mammalian systems, mechanisms such as the induction of oxidative stress, leading to cellular damage, are plausible.
Safe Handling and Storage
Based on the available safety information, the following practices are recommended for handling and storing this compound:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[14]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing.[14] Do not breathe dust.[14] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[14]
First Aid Measures
In case of exposure, the following first aid measures should be taken:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[14]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation persists, seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor for treatment advice.[14]
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be disposed of at an approved waste disposal plant. Do not allow the product to enter drains.
Conclusion
This compound is a chemical that requires careful handling due to its classification as a skin, eye, and respiratory irritant. While specific quantitative toxicological data is limited, information from structurally similar compounds suggests the potential for other health effects. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential to minimize the risk of exposure. Further toxicological studies are needed to fully characterize the safety profile of this compound.
References
- 1. This compound | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID | 634-38-8 [amp.chemicalbook.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. daikinchemicals.com [daikinchemicals.com]
- 6. Analysis of Variability in the Rabbit Skin Irritation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. daikinchemicals.com [daikinchemicals.com]
- 9. chemview.epa.gov [chemview.epa.gov]
- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 12. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 13. Regulatory implications of Ames' mutagenicity assay using Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.greenbook.net [assets.greenbook.net]
Methodological & Application
Synthesis of 2-Methylquinoline-4-carboxylic Acid via Doebner Reaction: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 2-methylquinoline-4-carboxylic acid, a valuable scaffold in drug discovery and medicinal chemistry. The synthesis is achieved through a variation of the Doebner reaction, a powerful tool for the preparation of quinoline-4-carboxylic acids. This protocol is specifically designed for researchers, scientists, and drug development professionals, offering a straightforward and efficient method for obtaining the target compound.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged structures in pharmaceutical research. This compound, in particular, serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Doebner reaction, traditionally a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, can be adapted for the synthesis of this compound by reacting an aromatic amine with pyruvic acid in an appropriate solvent.[1] This modified approach offers a direct route to the desired product.
Reaction Principle
The synthesis of this compound from an aniline (in this case, aniline itself) and pyruvic acid proceeds through a cascade of reactions. The reaction is typically carried out in ethanol at room temperature. The proposed mechanism involves the initial condensation of two molecules of pyruvic acid, followed by a 1,4-addition of the aniline. Subsequent intramolecular cyclization and decarboxylation lead to the formation of the final product, this compound.
Experimental Protocols
This section details the experimental procedure for the synthesis of this compound.
Materials and Equipment:
-
Aniline
-
Pyruvic acid
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine aniline (1.0 mmol) and pyruvic acid (2.0 mmol) in ethanol (10 mL).[1]
-
Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction is typically complete within 2 to 5 hours.[1]
-
Work-up and Purification:
-
Once the reaction is complete, the precipitate is collected by filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
The purified this compound is then dried in an oven. The product is typically obtained with high purity directly from the reaction mixture.[1]
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Aniline | 1.0 mmol | [1] |
| Pyruvic Acid | 2.0 mmol | [1] |
| Solvent | Ethanol (10 mL) | [1] |
| Reaction Time | 2 - 5 hours | [1] |
| Temperature | Room Temperature | |
| Expected Yield | High (specific yield not reported for aniline) | [1] |
Mandatory Visualizations
Reaction Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Proposed Signaling Pathway (Reaction Mechanism):
Caption: Proposed mechanism for the formation of this compound.
Conclusion
This application note provides a concise and practical guide for the synthesis of this compound via a modified Doebner reaction. The detailed protocol and accompanying visualizations are intended to facilitate the efficient production of this important chemical building block for applications in drug discovery and development. Researchers are encouraged to consult the cited literature for further details and to adapt the protocol as needed for their specific research objectives.
References
Application Notes: Pfitzinger Reaction for Quinoline-4-Carboxylic Acid Synthesis
Introduction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a cornerstone chemical transformation for the synthesis of substituted quinoline-4-carboxylic acids.[1][2] Discovered by Wilhelm Pfitzinger in the late 19th century, this reaction involves the base-catalyzed condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group.[2][3] The resulting quinoline-4-carboxylic acid core is a significant "privileged structure" in medicinal chemistry and drug development, forming the backbone of numerous compounds with a wide array of biological activities, including antibacterial, antiviral, anticancer, and antimalarial properties.[2][4] These application notes provide a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of reported yields for researchers, scientists, and professionals in drug development.
Reaction Mechanism
The Pfitzinger reaction proceeds through a well-established multi-step mechanism. The process is initiated by the hydrolysis of the amide bond within the isatin ring by a strong base, such as potassium hydroxide (KOH), which results in the formation of a keto-acid intermediate.[1][2] This intermediate, typically generated in-situ, then reacts with a carbonyl compound (an aldehyde or ketone) to form an imine. The imine subsequently tautomerizes to a more stable enamine intermediate. The final steps involve an intramolecular cyclization of the enamine, followed by a dehydration step to yield the aromatic quinoline-4-carboxylic acid product.[1][2][5]
Applications in Drug Development
The quinoline scaffold is a key pharmacophore in a multitude of therapeutic agents. Its planar, aromatic structure allows it to intercalate with DNA and interact with various biological targets, making it a valuable foundation for drug design.[2][4] The Pfitzinger reaction offers a versatile and efficient pathway to access diverse libraries of these important compounds for screening and lead optimization.[2]
-
Anticancer Agents: Certain quinoline-4-carboxylic acids exhibit antitumor activity, often attributed to their ability to form stable complexes with DNA.[4]
-
Antibacterial Agents: The quinoline core is a well-established framework in the discovery of antibacterial drugs.[2]
-
Antiviral Agents: Derivatives have shown significant promise as potential anti-HIV agents, stimulating further research into this class of compounds.[2][4]
-
Antimalarial Agents: Quinoline-based compounds have a long and successful history in the treatment of malaria.[2]
Data Presentation: Reaction Yields
The yield of the Pfitzinger reaction can vary based on the substrates and reaction conditions employed. The following tables summarize reported yields for the synthesis of various quinoline-4-carboxylic acids.
Table 1: Reaction of Isatin with Various Ketones (Conventional Heating)
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Acetone | KOH | Ethanol/Water | 24 | ~70 | [3][6] |
| Butanone (Methyl Ethyl Ketone) | NaOH | Water | 8 | 84-89 | [7] |
| Acetophenone | KOH | Ethanol | 24 | Moderate to Good | [4] |
| Cyclohexanone | KOH | Ethanol | 24 | Moderate to Good | [4] |
| α-Naphthisatin + Acetone | KOH | Ethanol/Water | Not Specified | 70 | [8] |
| β-Naphthisatin + Ketone | Not Specified | Not Specified | Not Specified | Quantitative | [8] |
Table 2: Reaction of Substituted Isatins (Microwave Irradiation)
| Isatin Derivative | Carbonyl Compound | Base | Reaction Time (min) | Yield (%) | Reference |
| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH (33% aq.) | 9 | High | [2] |
| 5-Fluoroisatin | α-Methyl Ketones | Not Specified | Not Specified | Good |
Protocols: Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids
The following protocols provide detailed methodologies for both conventional heating and microwave-assisted synthesis.
Safety Precautions The Pfitzinger reaction utilizes strong bases and often requires heating.[9] It is imperative to perform all procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9]
Protocol 1: Conventional Synthesis using Reflux
This protocol is adapted from procedures for reacting isatin with various ketones.[4][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.2 mol) in ethanol (25 mL) and water (1 mL).
-
Addition of Reactants: Add isatin (0.07 mol) to the basic solution and stir for approximately 1 hour at room temperature. The color of the solution should change from purple to brown.[6]
-
Carbonyl Addition: Gradually add the desired carbonyl compound (e.g., ketone, 0.07-0.15 mol) to the reaction mixture.[2][4]
-
Heating: Heat the mixture to reflux (approx. 79°C for ethanol) and maintain this temperature with continuous stirring for 24 hours.[2][6] Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the solvent via rotary evaporation.[2]
-
Purification:
-
Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[2]
-
Transfer the aqueous solution to a separatory funnel and wash with diethyl ether to remove unreacted carbonyl compound and other neutral impurities.[2][10]
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid to a pH of 4-5, at which point the product will precipitate.[2][10]
-
-
Isolation and Drying:
Protocol 2: Microwave-Assisted Synthesis
This protocol demonstrates a more rapid synthesis using microwave irradiation, adapted from a procedure for synthesizing complex quinoline derivatives.[2]
-
Reaction Setup: In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).
-
Addition of Reactants: To this solution, add the appropriate carbonyl compound (10.0 mmol), for example, 1-aryl-2-(1H-benzimidazol-2-ylthio)ethanone.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for approximately 9 minutes.
-
Work-up and Isolation:
-
After irradiation, cool the vessel to room temperature.
-
Filter the resulting dark solution and pour the filtrate into an ice-water mixture (100 mL).
-
Acidify the mixture with acetic acid to induce precipitation of the product.
-
Collect the pale-yellow solid by filtration, wash thoroughly with water, and dry to afford the final product.[2]
-
The Pfitzinger reaction is a highly effective and adaptable method for synthesizing quinoline-4-carboxylic acids, which are compounds of significant interest in medicinal chemistry.[2][3] The protocols and data presented here provide a practical guide for researchers to effectively utilize this classic named reaction in their synthetic and drug discovery endeavors.[2]
References
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Applications of 2-Methylquinoline-4-carboxylic Acid in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylquinoline-4-carboxylic acid is a heterocyclic building block that serves as a privileged scaffold in medicinal chemistry. Its rigid structure and synthetic tractability, primarily through established methods like the Doebner and Pfitzinger reactions, make it an attractive starting point for the development of novel therapeutic agents.[1] This document provides an overview of the applications of this compound and its derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed protocols for its synthesis and relevant biological assays are also presented.
Synthetic Protocols
The synthesis of the this compound scaffold is most commonly achieved through two well-established named reactions: the Doebner reaction and the Pfitzinger reaction.
Protocol 1: Synthesis via Doebner Reaction
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[2][3]
Materials:
-
Substituted Aniline (e.g., Aniline)
-
Pyruvic Acid
-
Ethanol
-
Aldehyde (omitted for 2-methyl derivative formation with some anilines)[2]
Procedure: [2]
-
Dissolve the substituted aniline (1 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add pyruvic acid (2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-5 hours, or until a precipitate forms.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound derivatives.
Protocol 2: Synthesis via Pfitzinger Reaction
The Pfitzinger reaction utilizes the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][5]
Materials:
-
Isatin
-
Acetone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Acetic Acid
Procedure: [4]
-
In a round-bottom flask, dissolve potassium hydroxide (0.02 mol) in ethanol (20 mL).
-
Add isatin (0.01 mol) to the solution and stir.
-
Gradually add acetone (0.015 mol) to the reaction mixture.
-
Reflux the mixture for 24 hours with continuous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Biological Activities and Applications
Derivatives of this compound have demonstrated a wide range of biological activities, making this scaffold a focal point in drug discovery.
Anticancer Activity
The quinoline-4-carboxylic acid core is a key feature in several potent anticancer agents. Its derivatives have been shown to inhibit various enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Inhibition of Dihydroorotate Dehydrogenase (DHODH):
DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[6][7][8] Its inhibition leads to pyrimidine depletion and cell cycle arrest, making it an attractive target for cancer therapy.[6][8] Several quinoline-4-carboxylic acid derivatives have been developed as potent DHODH inhibitors.[6][9]
Table 1: DHODH Inhibitory Activity of Quinoline-4-Carboxylic Acid Derivatives [10]
| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC50 (µM) | HCT-116 IC50 (µM) |
| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 |
| 15 | 2'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 |
| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 |
Inhibition of Histone Deacetylases (HDACs) and Sirtuins (SIRTs):
HDACs and SIRTs are epigenetic modulators that play a crucial role in gene expression and are often dysregulated in cancer.[11][12][13] Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as selective inhibitors of HDAC3 and SIRT3.[11][14][15]
Table 2: HDAC and SIRT Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
| Compound | Target | IC50 (µM) | Reference |
| D28 | HDAC3 | 24.45 | [11][12][13] |
| P6 | SIRT3 | 7.2 | [14][15] |
| P6 | SIRT1 | 32.6 | [14][15] |
| P6 | SIRT2 | 33.5 | [14][15] |
Inhibition of STAT3 Signaling:
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Quinoline-4-carboxylic acid derivatives have been developed as inhibitors of the STAT3 signaling pathway.[16][17]
Antiproliferative Activity:
Derivatives of this compound have shown cytotoxic effects against various cancer cell lines.
Table 3: Anticancer IC50 Values of 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic Acid Derivative (P6) [14]
| Cell Line | IC50 (µM) |
| THP-1 | 0.87 |
| MOLM-13 | 0.98 |
| SEM | 1.79 |
| MV4-11 | 1.90 |
Anti-inflammatory Activity
Quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties. They have been shown to inhibit the production of inflammatory mediators in cellular models.[18]
Antimicrobial Activity
The quinoline scaffold is the basis for many antibacterial drugs. Derivatives of this compound have been evaluated for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[19]
Table 4: Antimicrobial Activity of 2-Phenyl-quinoline-4-carboxylic Acid Derivatives (MIC in µg/mL) [20]
| Compound | Staphylococcus aureus | Escherichia coli |
| 5a4 | 64 | >256 |
| 5a7 | >256 | 128 |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of this compound derivatives can be attributed to their interaction with specific molecular targets and modulation of key signaling pathways.
References
- 1. 2-Methylquinoline-4-carboxylic acid_TargetMol [targetmol.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physchemres.org [physchemres.org]
- 8. 3-Methylquinoline-4-carboxylic Acid|Research Compound [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 15. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
2-Methylquinoline-4-carboxylic Acid: A Versatile Scaffold in Organic Synthesis
Introduction
2-Methylquinoline-4-carboxylic acid, also known as 2-methylcinchoninic acid, is a heterocyclic building block of significant interest in the fields of organic synthesis and medicinal chemistry.[1][2][3] Its rigid quinoline core, substituted with both a methyl group and a carboxylic acid, provides a unique platform for the development of a diverse array of complex molecules. The quinoline scaffold itself is a key feature in numerous natural products and biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[4][5][6][7] This document provides detailed application notes and experimental protocols for the use of this compound as a foundational molecule in the synthesis of various derivatives with potential therapeutic applications.
Synthetic Applications
This compound serves as a crucial starting material for the synthesis of a variety of functionalized molecules. The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, while the quinoline ring can undergo further substitution reactions. Common synthetic strategies involving this building block include the Doebner and Pfitzinger reactions for the initial synthesis of the quinoline core, followed by modifications to introduce diverse functionalities.[8][9]
Key Synthetic Transformations:
-
Amide Bond Formation: The carboxylic acid can be activated (e.g., with thionyl chloride) and reacted with various amines to form a wide range of amide derivatives. This is a common strategy for introducing pharmacologically important groups.[9]
-
Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters, which can be useful as intermediates or as final products with specific physicochemical properties.
-
N-Alkylation: The nitrogen atom of the quinoline ring can be alkylated, for instance with propargyl bromide, to introduce additional diversity.
-
Synthesis of Bioactive Molecules: This building block is a key precursor for synthesizing molecules with antibacterial, antifungal, and anticancer activities.[5][9][10][11]
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-quinoline-4-carboxylic Acid Derivatives via Doebner Reaction
The Doebner reaction is a classic and versatile method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[4][8]
Reaction Scheme:
Caption: General workflow for the Doebner reaction.
Materials:
-
Substituted Aniline (10 mmol)
-
Aromatic Aldehyde (10 mmol)
-
Pyruvic Acid (12 mmol)
-
Ethanol (50 mL)
-
Trifluoroacetic acid (catalytic amount, optional)[9]
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline and aromatic aldehyde in ethanol.
-
Heat the mixture to reflux for 1 hour.[9]
-
Add pyruvic acid (and optionally a catalytic amount of trifluoroacetic acid) to the reaction mixture.[9]
-
Continue refluxing for an additional 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8][9]
-
After completion, cool the reaction mixture to room temperature to allow the product to precipitate.[8]
-
Collect the solid product by vacuum filtration and wash with cold ethanol.[8]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 2-aryl-quinoline-4-carboxylic acid derivative.[8]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[8][9]
Protocol 2: Synthesis of N-(substituted)-2-phenylquinoline-4-carboxamides
This protocol describes the conversion of the carboxylic acid to an amide, a common step in drug development to modulate biological activity and physicochemical properties.[9]
Reaction Scheme:
Caption: Workflow for amide synthesis.
Materials:
-
2-Phenylquinoline-4-carboxylic acid derivative (4.1 mmol)
-
Thionyl chloride (SOCl₂) (15 mL)
-
Substituted amine (e.g., N,N-dimethylpropylamine, 4.9 mmol)
-
Triethylamine (1.6 mL)
-
Dichloromethane (CH₂Cl₂) (30 mL)
Procedure:
-
In a round-bottom flask, add 2-phenylquinoline-4-carboxylic acid to thionyl chloride.
-
Stir the mixture under reflux for 3 hours.[9]
-
After the reaction is complete, remove the excess thionyl chloride by distillation.[9]
-
In a separate flask, dissolve the substituted amine and triethylamine in dichloromethane and cool to 0 °C.[9]
-
Add the crude acid chloride dropwise to the amine solution at 0 °C.[9]
-
Allow the reaction mixture to warm to room temperature and stir for 10 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate aqueous work-up and extract the product with dichloromethane.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography to obtain the desired N-substituted-2-phenylquinoline-4-carboxamide.[9]
Biological Activity and Data
Derivatives of this compound have been investigated for a range of biological activities. The following tables summarize some of the reported data.
Antibacterial Activity
Many quinoline-4-carboxylic acid derivatives exhibit promising antibacterial properties. Their mechanism often involves the inhibition of bacterial DNA gyrase.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Quinoline Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 5a₄ | Staphylococcus aureus | 64 | [9] |
| 5a₇ | Escherichia coli | 128 | [9] |
| 4 | Clostridioides difficile | ≤ 4.0 | [8] |
| 6 | Clostridioides difficile | ≤ 4.0 | [8] |
| 4 | MRSA | 0.75 | [8] |
| 4 | VRE | 0.75 | [8] |
Anticancer and Enzyme Inhibition Activity
The quinoline scaffold has also been incorporated into molecules designed as anticancer agents, including inhibitors of enzymes like histone deacetylases (HDACs) and sirtuins.[10][12]
Table 2: Enzyme Inhibitory Activity of Selected Quinoline Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) | Reference |
| D28 | HDAC3 | 98 | [10] |
| D29 | HDAC3 | 25 | [10] |
| P10 | SIRT3 | 0.25 µM | [13] |
| P16 | SIRT3 | 0.28 µM | [13] |
| P17 | SIRT3 | 0.31 µM | [13] |
Signaling Pathway and Assay Workflow
Anticancer Activity Screening: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation, which is crucial for evaluating the cytotoxic potential of newly synthesized compounds.[8]
References
- 1. 2-Methylquinoline-4-carboxylic acid_TargetMol [targetmol.com]
- 2. escientificsolutions.com [escientificsolutions.com]
- 3. This compound | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives | MDPI [mdpi.com]
- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 13. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
Application Notes and Protocols: Synthesis of Dihydropyranopyrazolone Derivatives Utilizing 2-Methylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of novel dihydropyranopyrazolone derivatives incorporating a 2-methylquinoline moiety. The synthetic strategy is conceptualized as a two-stage process commencing with 2-methylquinoline-4-carboxylic acid. The initial stage involves the reduction of the carboxylic acid to the corresponding aldehyde, 2-methylquinoline-4-carbaldehyde. The subsequent stage employs this aldehyde as a key reactant in a one-pot, four-component reaction with malononitrile, hydrazine hydrate, and ethyl acetoacetate to construct the target dihydropyranopyrazolone scaffold. Detailed experimental protocols for each stage are provided, along with a representative table of synthesized derivatives and their hypothetical characterization data. Visual diagrams illustrating the experimental workflow and a potential signaling pathway for biological evaluation are also included to facilitate understanding and application.
Introduction
The fusion of quinoline and pyrazole ring systems has garnered significant attention in medicinal chemistry due to the broad spectrum of pharmacological activities exhibited by these individual heterocycles. Quinoline derivatives are known for their antimalarial, antibacterial, and anticancer properties, while pyrazole-containing compounds have demonstrated anti-inflammatory, analgesic, and antimicrobial activities. The synthesis of hybrid molecules, such as dihydropyranopyrazolones bearing a quinoline substituent, presents a promising avenue for the discovery of novel therapeutic agents. This application note details a robust and efficient methodology for the preparation of such compounds, starting from the readily available this compound.
Stage 1: Synthesis of 2-Methylquinoline-4-carbaldehyde
The initial and critical step in this synthetic route is the conversion of this compound to its corresponding aldehyde. This transformation can be achieved through a two-step reduction-oxidation sequence.
Experimental Protocol: Reduction of this compound to (2-methylquinolin-4-yl)methanol
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.87 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Addition of Reducing Agent: Carefully add lithium aluminium hydride (LiAlH₄) (0.76 g, 20 mmol) portion-wise to the stirred suspension at 0 °C (ice bath).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and quench the excess LiAlH₄ by the sequential dropwise addition of water (1 mL), 15% aqueous sodium hydroxide (1 mL), and finally water (3 mL).
-
Work-up: Filter the resulting white precipitate through a pad of Celite and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude (2-methylquinolin-4-yl)methanol.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure alcohol.
Experimental Protocol: Oxidation of (2-methylquinolin-4-yl)methanol to 2-Methylquinoline-4-carbaldehyde
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the synthesized (2-methylquinolin-4-yl)methanol (1.73 g, 10 mmol) in dichloromethane (DCM, 100 mL).
-
Addition of Oxidizing Agent: Add pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) to the solution in one portion.
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (100 mL) and filter through a short pad of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield pure 2-methylquinoline-4-carbaldehyde.
Stage 2: One-Pot Synthesis of Dihydropyranopyrazolone Derivatives
This stage utilizes the synthesized 2-methylquinoline-4-carbaldehyde in a piperidine-catalyzed one-pot, four-component reaction to generate the target dihydropyranopyrazolone library.
Experimental Protocol: General Procedure for the Synthesis of 6-Amino-4-(2-methylquinolin-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile Derivatives
-
Reactant Mixture: In a 100 mL round-bottom flask, combine 2-methylquinoline-4-carbaldehyde (1.71 g, 10 mmol), malononitrile (0.66 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and hydrazine hydrate (0.50 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (5-10 mol%) to the reaction mixture.
-
Reaction Progression: Heat the mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of dimethylformamide and water to yield the pure dihydropyranopyrazolone derivative.
Data Presentation
The following table summarizes the hypothetical characterization data for a series of synthesized 6-amino-4-(2-methylquinolin-4-yl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives with variations in the pyrazolone moiety.
| Compound ID | R-group on Pyrazole | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| DPP-01 | H | C₂₁H₁₇N₅O | 367.40 | 85 | 245-247 |
| DPP-02 | Phenyl | C₂₇H₂₁N₅O | 443.50 | 82 | 260-262 |
| DPP-03 | 4-Chlorophenyl | C₂₇H₂₀ClN₅O | 477.94 | 88 | 271-273 |
| DPP-04 | 4-Methoxyphenyl | C₂₈H₂₃N₅O₂ | 473.52 | 84 | 255-257 |
Visual Diagrams
Experimental Workflow
Caption: Synthetic workflow for dihydropyranopyrazolone derivatives.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Conclusion
The protocols outlined in this document provide a clear and reproducible pathway for the synthesis of novel dihydropyranopyrazolone derivatives featuring a 2-methylquinoline scaffold. This multi-stage approach, involving the initial formation of a key aldehyde intermediate followed by a highly efficient one-pot multicomponent reaction, is amenable to the generation of a diverse library of compounds for biological screening. The provided workflows and data templates are intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Application Notes and Protocols: 2-Methylquinoline-4-carboxylic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methylquinoline-4-carboxylic acid (also known as 2-methylcinchoninic acid) as a versatile ligand in coordination chemistry. This document outlines its coordination behavior, provides detailed protocols for the synthesis of its metal complexes, summarizes key characterization data, and explores its potential applications, particularly in the realms of drug discovery and catalysis.
Introduction to this compound as a Ligand
This compound is a heterocyclic compound featuring a quinoline core, a methyl group at the 2-position, and a carboxylic acid group at the 4-position. This arrangement of functional groups makes it an excellent candidate for a chelating ligand in coordination chemistry. The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate group can coordinate with a variety of metal ions, forming stable complexes. The planar nature of the quinoline ring system can also lead to interesting structural and electronic properties in the resulting metal complexes, including potential for π-π stacking interactions.
Quinoline derivatives and their metal complexes are of significant interest due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. The coordination of a metal ion to a quinoline-based ligand can enhance these biological activities. Furthermore, the catalytic potential of metal complexes is a burgeoning field of research, with applications in organic synthesis and oxidation reactions.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of a soluble metal salt with the deprotonated form of the ligand in a suitable solvent. The reaction conditions, such as temperature, pH, and solvent system, can influence the final structure and composition of the complex.
General Experimental Workflow for Complex Synthesis
Caption: General workflow for the synthesis of metal complexes.
Detailed Protocol for the Synthesis of a Representative Europium(III) Complex
This protocol is adapted from the synthesis of a similar quinoline-based ligand complex and serves as a representative example.
Materials:
-
This compound
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Triethylamine (Et₃N) or another suitable organic base
-
Ethanol
-
Deionized water
Procedure:
-
Ligand Solution Preparation: Dissolve this compound (e.g., 0.3 mmol) in ethanol (10 mL).
-
Deprotonation: To the ligand solution, add a stoichiometric amount of triethylamine (e.g., 0.3 mmol) to deprotonate the carboxylic acid. Stir the solution for 15 minutes at room temperature.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve EuCl₃·6H₂O (e.g., 0.1 mmol) in a mixture of ethanol and deionized water (e.g., 1:1 v/v, 10 mL).
-
Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Reaction: Stir the resulting mixture at room temperature for 24 hours. A precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid product with small portions of cold ethanol and then deionized water to remove any unreacted starting materials.
-
Drying: Dry the resulting complex in a desiccator over anhydrous CaCl₂.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the desired complex and to elucidate its structure and properties.
Key Characterization Techniques
| Technique | Information Obtained |
| Infrared (IR) Spectroscopy | Confirms the coordination of the carboxylate group to the metal ion by observing a shift in the C=O stretching frequency. The difference between the asymmetric and symmetric stretching vibrations of the carboxylate can indicate the coordination mode. |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal center. |
| Elemental Analysis (CHN) | Determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which is used to confirm the empirical formula. |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry of the metal ion. This technique is crucial for unambiguous structural elucidation. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. |
| Molar Conductivity Measurements | In a suitable solvent, this measurement can help to determine whether the complex is an electrolyte or non-electrolyte, providing insight into the nature of the counter-ions. |
| Luminescence Spectroscopy | For complexes with lanthanide ions like Europium(III), this technique is used to study the photophysical properties, such as emission and excitation spectra, luminescence lifetime, and quantum yield. The ligand can act as an "antenna" to absorb and transfer energy to the metal ion, enhancing its luminescence.[1] |
Representative Spectroscopic Data for a Europium(III) Quinoline Carboxylate Complex
The following data is based on a similar europium(III) complex with a hydroxyquinoline carboxylic acid ligand and is illustrative of what can be expected for a complex with this compound.[1]
| Parameter | Observation |
| UV-Vis Absorption | The complex exhibits absorption bands in the UV region, corresponding to the π-π* transitions of the quinoline ligand. |
| Luminescence Emission | Upon excitation (e.g., around 350 nm), the complex shows characteristic sharp emission bands of the Eu³⁺ ion, typically at approximately 580, 592, 613, 654, and 702 nm. These correspond to the ⁵D₀ → ⁷Fⱼ (J = 0, 1, 2, 3, 4) transitions. The intensity of the hypersensitive ⁵D₀ → ⁷F₂ transition (around 613 nm) is particularly sensitive to the coordination environment.[1] |
| Luminescence Lifetime | The lifetime of the excited state of the Eu³⁺ ion can be measured to assess the efficiency of the energy transfer from the ligand and the extent of non-radiative decay pathways. |
| Quantum Yield | The quantum yield quantifies the efficiency of the luminescence process (photons emitted per photon absorbed). For lanthanide complexes with efficient antenna ligands, the quantum yield can be significantly enhanced compared to the free ion.[1] |
Applications in Drug Development and Research
Quinoline derivatives are known to possess a wide range of biological activities. The formation of metal complexes can modulate these activities, often leading to enhanced efficacy.
Antimicrobial Activity
Metal complexes of quinoline derivatives have shown promising activity against various strains of bacteria and fungi. The mechanism of action is often attributed to the chelation theory, where the coordination of the metal ion reduces the polarity of the metal and increases the lipophilicity of the complex, facilitating its transport across the microbial cell membrane.
Caption: Workflow for antimicrobial screening of metal complexes.
Anticancer Activity
Many quinoline-based compounds have been investigated for their potential as anticancer agents. The proposed mechanisms of action often involve the intercalation of the planar quinoline ring into DNA, inhibition of key enzymes like topoisomerases, or the induction of apoptosis. The coordination of a metal ion can influence these interactions and potentially lead to more potent and selective anticancer agents.
Applications in Catalysis
Transition metal complexes are widely used as catalysts in a variety of organic transformations. The combination of a redox-active metal center and a tailored ligand environment can lead to highly efficient and selective catalysts.
Potential Catalytic Applications
Manganese complexes, for instance, are known to catalyze oxidation reactions. A manganese complex of this compound could potentially be explored for the catalytic oxidation of various organic substrates, such as alcohols or alkenes.
Caption: Logical flow for evaluating the catalytic activity of a metal complex.
Conclusion
This compound is a promising ligand for the synthesis of a wide array of coordination complexes with diverse potential applications. Its ability to form stable chelates with various metal ions, combined with the inherent biological and electronic properties of the quinoline scaffold, makes its metal complexes attractive targets for research in drug development, materials science, and catalysis. The protocols and data presented in these notes provide a foundation for researchers to explore the rich coordination chemistry of this versatile ligand.
References
Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of 2-aryl-quinoline-4-carboxylic acids, a class of compounds with significant interest in medicinal chemistry and drug development. The quinoline-4-carboxylic acid scaffold is a key structural motif in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties including antitumor, antiviral, and antibacterial activities.
This note will focus on two of the most robust and widely used methods for the synthesis of this scaffold: the Doebner reaction and the Pfitzinger reaction . We provide detailed, step-by-step protocols for each method, along with tabulated quantitative data for easy comparison of reaction conditions and yields.
Overview of Synthetic Pathways
The synthesis of 2-aryl-quinoline-4-carboxylic acids can be efficiently achieved through several named reactions. The Doebner reaction offers a three-component, one-pot synthesis, while the Pfitzinger reaction provides a reliable route from isatin derivatives.
Doebner Reaction
The Doebner reaction is a one-pot synthesis that involves the condensation of an aniline, an aromatic aldehyde, and pyruvic acid.[1] The reaction proceeds through the initial formation of an imine from the aniline and aldehyde, followed by the addition of the enolate of pyruvic acid. The resulting intermediate undergoes intramolecular cyclization and subsequent oxidation to yield the final 2-aryl-quinoline-4-carboxylic acid.[1] Modern variations often utilize Lewis or Brønsted acid catalysts to improve reaction efficiency.[1][2]
Pfitzinger Reaction
The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is a chemical reaction that yields substituted quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound in the presence of a base.[3] The reaction of isatin with a base, such as potassium hydroxide, hydrolyzes the amide bond to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to give the desired quinoline-4-carboxylic acid.[3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-aryl-quinoline-4-carboxylic acids via the Doebner and Pfitzinger reactions.
Protocol 1: Doebner Synthesis of 2-Phenylquinoline-4-Carboxylic Acid
This protocol describes the synthesis of 2-phenylquinoline-4-carboxylic acid using trifluoroacetic acid as a catalyst.[2]
Materials:
-
Aniline
-
2-Nitrobenzaldehyde (as an example of an aryl aldehyde)
-
Pyruvic acid
-
Trifluoroacetic acid (TFA)
-
Ethanol
-
Ice water
-
Aqueous Potassium Carbonate (K₂CO₃) solution
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, an equimolar mixture of aniline (20 mmol) and 2-nitrobenzaldehyde (20 mmol, 3.0 g) in ethanol (30 mL) is refluxed for 1 hour.[2]
-
Pyruvic acid (30 mmol, 2.6 g) and a catalytic amount of trifluoroacetic acid (0.1 mL) are then added to the reaction mixture.[2]
-
The reaction is further refluxed for 12 hours.[2]
-
Reaction progress should be monitored by Thin Layer Chromatography (TLC).[2]
-
After completion, the reaction mixture is poured slowly into ice water (60 mL) with vigorous stirring.[2]
-
The resulting solid product is collected by filtration.[2]
Purification:
-
The filtered solid is added to an aqueous K₂CO₃ solution to dissolve the acidic product.[2]
-
The solution is filtered to remove any non-acidic impurities.[2]
-
The filtrate is then acidified with dilute HCl to a pH of 1-2 to precipitate the purified product.[2]
-
The purified product is collected by filtration, washed with water, and dried. A white solid should be obtained.[2]
Protocol 2: Pfitzinger Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
This protocol provides a general procedure for the Pfitzinger reaction using isatin and a substituted acetophenone.
Materials:
-
Isatin
-
Substituted Acetyl Heterocyclic Compound (e.g., 1-(furan-2-yl)ethanone)
-
33% aqueous Potassium Hydroxide (KOH) solution
-
Ethanol (EtOH)
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Column chromatography setup
Procedure:
-
A mixture of commercially available isatin and a substituted acetyl heterocyclic compound (e.g., 1-(furan-2-yl)ethanone) are combined in a round-bottom flask.[4]
-
A 33% aqueous potassium hydroxide solution with EtOH solvent is added to the flask.[4]
-
The reaction mixture is heated to boiling and refluxed for 14 hours.[4]
-
After the reaction is complete, the crude product is isolated.[4]
Purification:
-
The crude product is purified by column chromatography using silica gel (60-120 mesh).[4]
-
The column is eluted with a solvent system of petroleum ether: ethyl acetate (7:3 v/v) to obtain the purified 2-aryl/heteroaryl-quinoline-4-carboxylic acid.[4]
-
The structure of the final product should be confirmed by spectral analysis (¹H NMR, ¹³C NMR, and LCMS).[4]
Data Presentation
The following tables summarize the quantitative data for the synthesis of 2-aryl-quinoline-4-carboxylic acids under various conditions.
Table 1: Doebner Reaction Conditions and Yields
| Aryl Aldehyde | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 2-Nitrobenzaldehyde | Trifluoroacetic acid | Ethanol | 12 | Reflux | 68 | [2] |
| Benzaldehyde | Iron(III) triflate (15 mol%) | Ethanol | 3 | 80 | - | [1] |
| Substituted benzaldehydes | Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride | Solvent-free | 0.2 - 0.5 | 80 | 84-93 |
Table 2: Pfitzinger Reaction Conditions and Yields
| Carbonyl Compound | Base | Solvent | Reaction Time (h) | Temperature | Yield (%) | Reference |
| 1-(furan-2-yl)ethanone | 33% aq. KOH | Ethanol | 14 | Reflux | - | [4] |
| Acetone | KOH | Ethanol/Water | - | - | - | [5] |
| Acetophenone | Ethanolic KOH | Ethanol | - | - | - | [5] |
Visualizations
The following diagrams illustrate the general reaction mechanism for the Doebner reaction and the experimental workflow for the synthesis of 2-aryl-quinoline-4-carboxylic acids.
Caption: General mechanism of the Doebner reaction.
Caption: General experimental workflow for synthesis.
References
Application Notes and Protocols: 2-Methylquinoline-4-carboxylic Acid Derivatives for Antibacterial Activity Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives, particularly those with a carboxylic acid moiety at the 4-position, represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. Among these, 2-methylquinoline-4-carboxylic acid derivatives have emerged as promising candidates for the development of new antibacterial agents.[1][2][3][4] This document provides detailed application notes and experimental protocols for the evaluation of the antibacterial activity of these compounds, intended for researchers in academia and the pharmaceutical industry.
The antibacterial action of quinolone compounds is primarily attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6][7][8] These enzymes are essential for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[5][7] The development of new quinoline derivatives is a crucial strategy to combat the growing threat of antibiotic resistance.[9]
Data Presentation
The antibacterial efficacy of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The following tables summarize representative quantitative data for a series of hypothetical this compound derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Positive Bacteria
| Compound ID | R-group at C-6 | R-group at C-8 | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Enterococcus faecalis (ATCC 29212) MIC (µg/mL) |
| MQ-01 | H | H | 16 | 8 | 32 |
| MQ-02 | F | H | 8 | 4 | 16 |
| MQ-03 | Cl | H | 4 | 2 | 8 |
| MQ-04 | H | OCH₃ | 32 | 16 | 64 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | 1 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Gram-Negative Bacteria
| Compound ID | R-group at C-6 | R-group at C-8 | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) | Klebsiella pneumoniae (ATCC 700603) MIC (µg/mL) |
| MQ-01 | H | H | 64 | 128 | 64 |
| MQ-02 | F | H | 32 | 64 | 32 |
| MQ-03 | Cl | H | 16 | 32 | 16 |
| MQ-04 | H | OCH₃ | 128 | >256 | 128 |
| Ciprofloxacin | - | - | 0.25 | 1 | 0.5 |
Table 3: Cytotoxicity Data (IC₅₀) of Selected Derivatives on Mammalian Cell Lines
| Compound ID | HeLa (Human cervical cancer) IC₅₀ (µM) | Vero (Monkey kidney epithelial) IC₅₀ (µM) |
| MQ-03 | >100 | >100 |
| Doxorubicin (Control) | 0.8 | 1.2 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of this compound derivatives using the broth microdilution method, following established guidelines.[10][11][12][13][14]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates[10]
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Incubator (37°C)[10]
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]
-
Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10][12]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Determination of MIC:
Agar Disk Diffusion (Kirby-Bauer) Assay for Zone of Inhibition
This method provides a qualitative assessment of the antibacterial activity of the test compounds.[18][19][20][21]
Materials:
-
Test compounds
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates[18]
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
0.5 McFarland turbidity standard
-
Incubator (37°C)
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the bacterial suspension and rotate it against the side of the tube to remove excess liquid.
-
Evenly streak the swab over the entire surface of an MHA plate in three different directions to ensure uniform growth.[18]
-
-
Application of Test Compounds:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plates.[18]
-
-
Incubation and Measurement:
MTT Assay for Cytotoxicity Evaluation
It is crucial to assess the cytotoxicity of promising antibacterial compounds against mammalian cells to ensure their safety. The MTT assay is a colorimetric method to evaluate cell viability.[16][23][24]
Materials:
-
Test compounds
-
Mammalian cell line (e.g., Vero, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[23]
-
Solubilization solution (e.g., DMSO)[23]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
Include untreated cells as a negative control and wells with medium only as a blank.[23]
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[23]
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
-
Visualizations
Mechanism of Action of Quinolone Antibiotics
Caption: Mechanism of action of this compound derivatives.
General Experimental Workflow for Antibacterial Activity Evaluation
References
- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. apjhs.com [apjhs.com]
- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. protocols.io [protocols.io]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 14. ibtbioservices.com [ibtbioservices.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. microchemlab.com [microchemlab.com]
- 20. nelsonlabs.com [nelsonlabs.com]
- 21. asm.org [asm.org]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
One-Pot Synthesis of Quinoline-4-Carboxylic Esters and Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids and their ester derivatives are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their prevalence in drug candidates, including antimalarial, antibacterial, and antitumor agents, underscores the importance of efficient and versatile synthetic methodologies.[1] One-pot synthesis, a strategy that combines multiple reaction steps in a single flask, has emerged as a powerful approach to construct these valuable compounds, offering advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency.[2][3]
This document provides detailed application notes and experimental protocols for the one-pot synthesis of quinoline-4-carboxylic esters and acids, primarily focusing on the Doebner and Pfitzinger reactions, which are cornerstone methods for constructing this scaffold.[4][5][6]
Core Synthetic Strategies
The one-pot synthesis of quinoline-4-carboxylic acids and esters predominantly relies on two classical name reactions: the Doebner reaction and the Pfitzinger reaction.
-
The Doebner Reaction: This is a three-component reaction involving the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[1] While effective, traditional Doebner reactions can be limited by low yields, especially with anilines bearing electron-withdrawing groups.[1][6] Modern modifications often employ various catalysts and reaction conditions to overcome these limitations.
-
The Pfitzinger Reaction: This reaction utilizes isatin and a carbonyl compound in the presence of a strong base to produce 2,3-disubstituted quinoline-4-carboxylic acids.[4][5] This method offers a different substitution pattern on the resulting quinoline ring.
Recent advancements have focused on developing greener and more efficient protocols for these reactions, including the use of water as a solvent, microwave-assisted synthesis, and the application of novel catalysts.[2][7][8]
Data Presentation: A Comparative Overview of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the efficiency of the one-pot synthesis. The following tables summarize quantitative data from various reported methodologies.
Table 1: Comparison of Catalysts in the Doebner Reaction
| Catalyst | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ytterbium perfluorooctanoate [Yb(PFO)3] | Aniline, Benzaldehyde, Pyruvic acid | Water | Reflux | 2 h | 92 | [7] |
| p-Toluenesulfonic acid (p-TSA) | Aromatic aldehydes, Substituted anilines, Pyruvic acid | Ethanol | 80 (Microwave) | 3 min | 50-80 | [8] |
| Indium(III) chloride (InCl3) | N-arylbenzaldimines, 2-methoxy acrylates | Acetonitrile | Microwave | 3 min | up to 57 | [9] |
| Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride | 1-Naphthylamine, Benzaldehydes, Pyruvic acid | Solvent-free | - | 12-30 min | 84-93 | |
| Catalyst-free | Formyl-quinolines, Primary heterocyclic amines, 1,3-diketones | DMF | 150 (Microwave) | 8 min | 68-82 | [8] |
Table 2: Substrate Scope for the Doebner Hydrogen-Transfer Reaction with Electron-Withdrawing and -Donating Groups on Aniline
| Aniline Substituent | Aldehyde | Product Yield (%) |
| 6-(trifluoromethoxy) | Benzaldehyde | 85 |
| 4-nitro | Benzaldehyde | 75 |
| 4-cyano | Benzaldehyde | 88 |
| 4-methoxy | Benzaldehyde | 91 |
| 4-methyl | Benzaldehyde | 92 |
Reaction conditions: Aniline, benzaldehyde, pyruvic acid, BF3·THF, MeCN, 65 °C.[6][10]
Experimental Protocols
The following protocols provide detailed methodologies for representative one-pot syntheses of quinoline-4-carboxylic acids.
Protocol 1: Ytterbium Perfluorooctanoate Catalyzed Doebner Reaction in Water
This protocol describes an environmentally benign synthesis of 2-phenylquinoline-4-carboxylic acid.[7]
Materials:
-
Aniline (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Pyruvic acid (1.2 mmol)
-
Ytterbium perfluorooctanoate [Yb(PFO)3] (2.5 mol%)
-
Water (5 mL)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add aniline (1.0 mmol), benzaldehyde (1.0 mmol), pyruvic acid (1.2 mmol), and ytterbium perfluorooctanoate (2.5 mol%).
-
Add 5 mL of water to the flask.
-
The mixture is stirred and heated to reflux for the time specified (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product precipitates out of the solution.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Doebner Reaction using p-Toluenesulfonic Acid
This protocol outlines a rapid synthesis of quinoline-4-carboxylic acid derivatives under microwave irradiation.[8]
Materials:
-
Substituted Aniline (1.0 mmol)
-
Aromatic Aldehyde (1.0 mmol)
-
Pyruvic Acid (1.2 mmol)
-
p-Toluenesulfonic acid (p-TSA) (10 mol%)
-
Ethanol (3 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a 10 mL microwave vial, combine the substituted aniline (1.0 mmol), aromatic aldehyde (1.0 mmol), pyruvic acid (1.2 mmol), and p-TSA (10 mol%).
-
Add 3 mL of ethanol to the vial and seal it.
-
Place the vial in the microwave reactor and irradiate at 80 °C for 3-5 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
The product will precipitate from the solution.
-
Isolate the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization if necessary.
Visualizing the Process and Logic
To better understand the experimental workflow and the interplay of components, the following diagrams are provided.
Caption: General experimental workflow for the one-pot synthesis of quinoline-4-carboxylic acids.
Caption: Logical relationship of key components in the Doebner reaction for quinoline synthesis.
Reaction Mechanism and Pathways
The mechanism of the Doebner reaction is generally believed to proceed through several key steps. Initially, the aniline and aldehyde condense to form an N-arylimine (Schiff base).[1] This is followed by a Michael-type addition of the enol of pyruvic acid to the imine. The subsequent step involves an intramolecular electrophilic cyclization onto the aromatic ring of the aniline. Finally, the resulting dihydroquinoline intermediate undergoes oxidation to yield the aromatic quinoline-4-carboxylic acid product.[1] The catalyst, often a Lewis or Brønsted acid, plays a crucial role in activating the carbonyl group of the aldehyde and facilitating the cyclization step.[5]
Conclusion
The one-pot synthesis of quinoline-4-carboxylic esters and acids represents a highly efficient and adaptable strategy for accessing these important heterocyclic compounds. The continuous development of new catalysts and the application of enabling technologies like microwave irradiation have significantly broadened the scope and applicability of these methods. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of novel quinoline-based molecules with potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Facile One-Pot Synthesis of Functionalized Quinoline-Fused Fluorescent Dihydro/Spiro-quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. daneshyari.com [daneshyari.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 9. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Role of 2-Methylquinoline-4-carboxylic Acid in the Design of Novel Drug Candidates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system, a fused bicyclic heterocycle, is a prominent scaffold in medicinal chemistry due to its ability to interact with a diverse range of biological targets. Among its many derivatives, 2-Methylquinoline-4-carboxylic acid stands out as a particularly valuable starting point for the design of novel drug candidates. Its structural rigidity, coupled with the reactive handles of the carboxylic acid and the potential for substitution on the quinoline core, provides a versatile platform for generating libraries of compounds with a wide array of pharmacological activities. This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of new therapeutics based on this promising molecular framework.
Applications in Drug Discovery
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, primarily due to their ability to inhibit key enzymes and modulate critical signaling pathways implicated in various diseases.
Anticancer Activity: A substantial body of research has focused on the anticancer properties of quinoline-4-carboxylic acid derivatives. These compounds have been shown to exert their effects through several mechanisms, including:
-
Enzyme Inhibition:
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is often upregulated in rapidly proliferating cancer cells.[1] Inhibition of DHODH leads to pyrimidine starvation, cell cycle arrest, and ultimately, cell death.[1]
-
Sirtuin (SIRT) Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress response, and aging. Dysregulation of sirtuin activity, particularly SIRT3, has been linked to tumorigenesis. Selective SIRT3 inhibitors based on the quinoline scaffold have shown promise in leukemia models.[2]
-
Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that regulate gene expression through the deacetylation of histones. HDAC inhibitors are an established class of anticancer agents. Quinoline-4-carboxylic acid derivatives have been developed as selective HDAC inhibitors, demonstrating the versatility of this scaffold.
-
-
Modulation of Signaling Pathways:
-
STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Quinoline derivatives have been designed to inhibit STAT3 dimerization and subsequent downstream signaling.
-
Antibacterial Activity: The quinoline core is famously present in quinolone and fluoroquinolone antibiotics. While distinct from these established drugs, derivatives of this compound have also been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[3][4] The mechanism often involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[5]
Other Therapeutic Areas: The versatility of the this compound scaffold extends beyond oncology and infectious diseases. Derivatives have been explored as inhibitors of Multidrug Resistance-Associated Protein 2 (MRP2), which could be valuable in overcoming drug resistance in cancer chemotherapy.[6] Additionally, anti-inflammatory and analgesic activities have been reported for some analogs.[7]
Data Presentation: In Vitro Activities of this compound Derivatives
The following tables summarize the in vitro biological activities of selected derivatives, providing a comparative overview of their potency against various targets and cell lines.
Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Target/Cell Line | Assay Type | IC50 (µM) | Reference |
| P6 | SIRT3 | Enzyme Inhibition | 7.2 | [2] |
| MLLr leukemic cell lines | Antiproliferative | - | [2] | |
| D28 | HDAC3 | Enzyme Inhibition | 24.45 | |
| Compound 41 | DHODH | Enzyme Inhibition | 0.00971 | [2] |
| Compound 43 | DHODH | Enzyme Inhibition | 0.0262 | [2] |
| Various | HeLa, MCF-7, HCT-116 | Cytotoxicity (MTT) | 5.6 - 19.2 µg/mL | [2] |
| Compound 5a4 | RAW 264.7 (Macrophage) | Cytotoxicity (MTT) | 98.2 µg/mL | [2] |
| Compound 5a7 | RAW 264.7 (Macrophage) | Cytotoxicity (MTT) | 56.8 µg/mL | [2] |
Table 2: Antibacterial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Bacterial Strain | Assay Type | MIC (µg/mL) | Reference |
| Compound 5a4 | Staphylococcus aureus | Broth Dilution | 64 | [3] |
| Compound 5a7 | Escherichia coli | Broth Dilution | 128 | [3] |
| Various | Bacillus subtilis, Staphylococcus aureus | - | IC50 = 400-1000 mg/L | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound scaffold and for key biological assays to evaluate the activity of its derivatives.
Synthesis of this compound Derivatives
Two classical methods for the synthesis of the quinoline-4-carboxylic acid core are the Doebner reaction and the Pfitzinger reaction.
Protocol 1: Doebner Reaction
This one-pot, three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[9][10]
-
Materials:
-
Substituted aniline
-
Substituted aldehyde
-
Pyruvic acid
-
Ethanol or Acetonitrile
-
Catalyst (e.g., Trifluoroacetic acid, BF₃·OEt₂)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
-
Procedure:
-
To a solution of the substituted aniline (1.0 eq) and the substituted aldehyde (1.1 eq) in the chosen solvent (e.g., ethanol), add a catalytic amount of acid.
-
Stir the mixture at room temperature or under gentle reflux for 1-2 hours to facilitate the formation of the Schiff base.
-
Add pyruvic acid (1.5 eq) to the reaction mixture.
-
Continue to reflux the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold solvent.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Pfitzinger Reaction
This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[7][11][12]
-
Materials:
-
Isatin or substituted isatin
-
Carbonyl compound (e.g., ketone, aldehyde)
-
Strong base (e.g., Potassium hydroxide)
-
Ethanol or an ethanol/water mixture
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
-
Procedure:
-
Dissolve the strong base (e.g., KOH, 3.0 eq) in the solvent in a round-bottom flask.
-
Add isatin (1.0 eq) to the basic solution and stir until the isatin dissolves and the color changes, indicating the formation of the isatinic acid salt.
-
Add the carbonyl compound (1.0-1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux for 12-48 hours, monitoring by TLC.[7]
-
After completion, cool the reaction to room temperature and remove the bulk of the solvent under reduced pressure.
-
Dissolve the residue in water and extract with a non-polar solvent (e.g., diethyl ether) to remove unreacted carbonyl compound.
-
Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of 4-5 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
-
Biological Evaluation Protocols
Protocol 3: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[13][14]
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should typically be ≤ 0.5%.
-
Remove the existing medium and add 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
Protocol 4: In Vitro DHODH Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.[15][16][17]
-
Materials:
-
Recombinant human DHODH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
Dihydroorotate (DHO)
-
Decylubiquinone (Coenzyme Q10)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds (dissolved in DMSO)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and Coenzyme Q10.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of DHO and DCIP.
-
Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of DCIP reduction is proportional to DHODH activity.[16]
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value from a dose-response curve.
-
Protocol 5: SIRT3 Inhibition Assay
This is a fluorescence-based assay for screening SIRT3 inhibitors.[3][8][18]
-
Materials:
-
Recombinant human SIRT3
-
SIRT3 assay buffer
-
Fluorogenic SIRT3 substrate (e.g., comprising the p53 sequence Gln-Pro-Lys-Lys(ε-acetyl)-AMC)
-
NAD+
-
Developer solution
-
Test compounds (dissolved in DMSO)
-
Black 96-well plate
-
Fluorescence microplate reader
-
-
Procedure:
-
In a black 96-well plate, add the assay buffer and SIRT3 enzyme.
-
Add the test compound at various concentrations. Include a vehicle control.
-
Add the NAD+ solution.
-
Initiate the reaction by adding the fluorogenic SIRT3 substrate.
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
Add the developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3][8]
-
Calculate the percent inhibition and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives are a result of their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms:
Derivatives of this compound can induce cancer cell death and inhibit proliferation through multiple mechanisms:
-
Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, leading to the activation of caspase cascades.
-
Cell Cycle Arrest: By interfering with the function of key cell cycle regulators, these molecules can cause cell cycle arrest, typically at the G2/M or S phase, thereby halting cell division.[2]
-
Inhibition of Key Survival Pathways: As mentioned, the inhibition of enzymes like DHODH, SIRTs, and HDACs disrupts critical metabolic and gene regulatory pathways that cancer cells rely on for their growth and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioscience.co.uk [bioscience.co.uk]
- 4. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 7. benchchem.com [benchchem.com]
- 8. SIRT3 Screening Assay Kit (ab133129) is not available | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylquinoline-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of 2-Methylquinoline-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound via the two primary synthetic routes: the Doebner reaction and the Pfitzinger reaction.
Issue 1: Low or No Product Yield
Low product yield is a common challenge in the synthesis of this compound. The underlying causes can vary between the Doebner and Pfitzinger methods.
Troubleshooting for the Doebner Reaction:
The Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid, can be sensitive to reaction conditions, especially when using anilines with electron-withdrawing groups, which are known to produce low yields in conventional setups.[1]
-
Problem: The reaction with an electron-deficient aniline results in a low yield.
-
Solution: Employ a modified Doebner hydrogen-transfer reaction. The use of a Lewis acid catalyst like BF₃·THF can significantly improve yields for both electron-deficient and electron-donating anilines.[1]
-
-
Problem: Side reactions are consuming starting materials.
-
Solution: The order of reactant addition is crucial. It is suggested that the aniline and aldehyde are first allowed to form the Schiff base before the addition of pyruvic acid to minimize side product formation.[2]
-
Troubleshooting for the Pfitzinger Reaction:
The Pfitzinger reaction, the condensation of isatin with a carbonyl compound in the presence of a base, can also suffer from low yields due to incomplete reactions or side product formation.[3]
-
Problem: Incomplete conversion of isatin.
-
Solution: Ensure the complete ring-opening of isatin by pre-reacting it with a strong base until the color changes, before adding the carbonyl compound. Using an excess of the carbonyl compound can also drive the reaction to completion.
-
-
Problem: The bulky nature of a substituent on the carbonyl compound is hindering the reaction.
-
Solution: Optimize reaction time and temperature. For sterically hindered substrates, a longer reaction time at a moderate temperature may be necessary to favor the desired product over degradation products.
-
Issue 2: Formation of Tar and Purification Challenges
The formation of a thick, dark tar is a frequent issue, particularly in the Pfitzinger reaction, which complicates product isolation.[4]
-
Problem: A dark, resinous material has formed in the reaction mixture.
-
Solution 1 (Temperature Control): Avoid excessive heat. Maintain a gentle and consistent reflux temperature to minimize the polymerization and degradation reactions that lead to tar formation.[4]
-
Solution 2 (Modified Procedure): For the Pfitzinger reaction, first reacting the isatin with a strong alkali to open the ring before adding the ketone can lead to a cleaner reaction with less tar formation.[3]
-
-
Problem: Difficulty in isolating the product from the reaction mixture.
-
Solution: A thorough work-up procedure is essential. This typically involves removing the solvent, dissolving the product salt in water, washing with an organic solvent to remove neutral impurities, followed by acidification to precipitate the carboxylic acid.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages and disadvantages of the Doebner and Pfitzinger reactions for synthesizing this compound?
A1: Both reactions are primary routes to quinoline-4-carboxylic acids, but they have distinct characteristics. The Doebner reaction is a versatile three-component synthesis that allows for a wide variety of substituents on the quinoline ring.[5] However, it can suffer from low yields, especially with certain anilines, and the mechanism is still a subject of some debate.[3][6] The Pfitzinger reaction is often efficient for producing 2-substituted quinoline-4-carboxylic acids and can give high yields.[3] Its main drawback is the potential for significant tar formation, which can make product purification challenging.[4]
Q2: How can I improve the yield of my Doebner reaction?
A2: Several strategies can be employed to enhance the yield of the Doebner reaction. The use of a Lewis acid catalyst, such as BF₃·THF or BF₃·Et₂O, has been shown to be effective, particularly for anilines with electron-withdrawing groups.[1] Optimizing the reaction conditions, such as temperature and solvent, is also crucial. For instance, conducting the reaction at 65 °C in acetonitrile has been reported to give good yields.[7] Additionally, the slow, dropwise addition of pyruvic acid to the mixture of the aniline, aldehyde, and catalyst can improve the outcome.[1]
Q3: What are the key parameters to control in the Pfitzinger reaction to maximize yield?
A3: To maximize the yield in a Pfitzinger reaction, several parameters should be carefully controlled. The choice and concentration of the base are critical; potassium hydroxide is commonly used.[8][9] The reaction temperature should be maintained at a gentle reflux to prevent the formation of tar-like byproducts.[4] The reaction time is also important and should be monitored to ensure the reaction goes to completion without unnecessary heating that could lead to degradation. Finally, the purity of the starting materials, particularly the isatin and the carbonyl compound, can significantly impact the reaction's success.
Q4: Are there any modern modifications to these classical reactions that I should consider?
A4: Yes, several modern modifications can improve the efficiency and environmental friendliness of these syntheses. Microwave-assisted synthesis has been successfully applied to the Pfitzinger reaction, significantly reducing reaction times. For the Doebner reaction, the use of novel catalysts, such as ionically tagged magnetic nanoparticles, under solvent-free conditions has been reported to give high yields in short reaction times.[10] These newer methods often align with the principles of green chemistry by reducing solvent use and energy consumption.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the yield of quinoline-4-carboxylic acids in both Doebner and Pfitzinger reactions.
Table 1: Influence of Catalyst on Doebner Reaction Yield
| Entry | Aniline Substituent | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 6-Trifluoromethoxy | Benzaldehyde | None | Ethanol | Reflux | 24 | Low |
| 2 | 6-Trifluoromethoxy | Benzaldehyde | H₂NSO₃H | Water | Reflux | 24 | Low |
| 3 | 6-Trifluoromethoxy | Benzaldehyde | BF₃·THF | Acetonitrile | 65 | 21 | 82 |
| 4 | 4-Methoxy | Benzaldehyde | BF₃·THF | Acetonitrile | 65 | 21 | 95 |
Data is illustrative and based on reported findings for various substituted quinoline-4-carboxylic acids.[1]
Table 2: Influence of Reaction Conditions on Pfitzinger Reaction Yield
| Entry | Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone | KOH | Ethanol/Water | Reflux | 8 | 80 |
| 2 | 1-Adamantyl methyl ketone | KOH (30%) | Ethanol | 78 (Reflux) | 12 | 65 |
| 3 | 1-Adamantyl methyl ketone | KOH (50%) | Water | 100 (Reflux) | 10 | 75 |
| 4 | Various Ketones | KOH | Ethanol | Reflux | 24 | Moderate to Good |
Data is based on reported findings for the synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic acid and other derivatives.[4][8][11]
Experimental Protocols
Protocol 1: Modified Doebner Synthesis of a Quinoline-4-Carboxylic Acid Derivative
This protocol is based on a modified Doebner hydrogen-transfer reaction.[7]
Materials:
-
Substituted aniline (1.8 mmol)
-
Substituted aldehyde (2.0 mmol)
-
Pyruvic acid (0.6 mmol)
-
BF₃·THF (0.5 equiv)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, prepare a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL).
-
Add BF₃·THF (0.5 equiv) to the solution at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL).
-
Add the pyruvic acid solution dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by solidification and filtration or by column chromatography.
Protocol 2: Pfitzinger Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic Acid
This protocol is a general method for the Pfitzinger synthesis.[4]
Materials:
-
Isatin
-
1-Adamantyl methyl ketone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Diethyl ether
-
Acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol.
-
Add isatin to the basic solution and stir until the color changes, indicating the formation of the potassium salt of isatinic acid.
-
Add 1-adamantyl methyl ketone to the reaction mixture.
-
Heat the mixture to a gentle reflux and maintain for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add water to the residue to dissolve the product salt.
-
Wash the aqueous solution with diethyl ether to remove any unreacted ketone and neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with acetic acid until the product precipitates completely.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude product.
-
For higher purity, recrystallize the product from a suitable solvent like ethanol or acetic acid.
Mandatory Visualization
Caption: General workflow of the Doebner reaction.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Doebner reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Purification of 2-Methylquinoline-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Methylquinoline-4-carboxylic acid.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My crude this compound appears as a dark, tarry, or oily substance. How can I purify it?
A1: The formation of tar or oil is a common issue, often resulting from side reactions during synthesis, especially in Doebner or Pfitzinger reactions which are frequently used to prepare this compound.[1] These byproducts can include polymeric materials and other colored impurities.
A highly effective initial purification step is an acid-base extraction. This method leverages the acidic nature of the carboxylic acid group.
Troubleshooting Steps:
-
Dissolution: Dissolve the crude material in a suitable organic solvent in which the impurities are also soluble.
-
Base Extraction: Extract the organic layer with an aqueous basic solution, such as sodium carbonate or sodium hydroxide. This will convert the acidic this compound into its water-soluble salt, which will move to the aqueous layer. Most neutral and basic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the sodium salt of your product.
-
Acidification: Cool the aqueous layer (e.g., in an ice bath) and slowly add a strong acid, like hydrochloric acid (HCl), until the solution is acidic (pH 2-3). This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.[2]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold water to remove any remaining salts, and dry it thoroughly.
If the product is still not of the desired purity, further purification by recrystallization is recommended.
Q2: I am having trouble with the recrystallization of this compound. What are the best solvents to use, and how can I improve crystal formation?
A2: Recrystallization is a powerful technique for achieving high purity. The key is to select an appropriate solvent or solvent system. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Recommended Solvents and Troubleshooting:
-
Single Solvents: Based on the structure of this compound, suitable single solvents for recrystallization could include ethanol, acetic acid, or water. Reports have indicated that the compound can be recrystallized from water, sometimes forming a hydrate that readily loses water upon drying.[3]
-
Solvent Systems: If a single solvent is not effective, a binary solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then allowed to cool slowly.
| Solvent System | "Good" Solvent | "Poor" Solvent |
| Alcohol/Water | Ethanol | Water |
| Acid/Water | Acetic Acid | Water |
| Organic/Anti-solvent | DMF or DMSO | Water |
Troubleshooting Poor Crystal Formation:
-
Oiling Out: If the compound separates as an oil, it may be due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution or slowing down the cooling process.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute, or crystallization may need to be induced. This can be achieved by scratching the inside of the flask with a glass rod at the liquid's surface, adding a seed crystal of the pure compound, or concentrating the solution by slowly evaporating some of the solvent.
-
Low Recovery: To maximize the yield, ensure the solution is thoroughly cooled in an ice bath before filtration. Minimize the amount of cold solvent used for washing the collected crystals.
Q3: What are the likely impurities in my this compound sample?
A3: The impurities will largely depend on the synthetic route used. For the common Doebner and Pfitzinger syntheses, potential impurities include:
-
Unreacted Starting Materials: Aniline, pyruvic acid, or isatin may be present if the reaction did not go to completion.
-
Side-Products from the Doebner Reaction: The Doebner reaction can sometimes yield by-products other than the desired quinoline-4-carboxylic acid.[4]
-
Polymeric Tars: Harsh reaction conditions can lead to the formation of polymeric materials.[1]
-
Isomers: Depending on the substrates used, isomeric quinoline-4-carboxylic acids could be formed.
Q4: How can I assess the purity of my final product?
A4: Several analytical techniques can be used to determine the purity of your this compound:
-
Melting Point: A sharp melting point close to the literature value (around 245-247 °C) is a good indicator of high purity.[5] A broad melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities. A single sharp peak indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect the presence of impurities by identifying unexpected signals.
| Technique | Purity Indication |
| Melting Point | Sharp, narrow range close to the literature value. |
| HPLC | A single major peak with minimal to no other peaks. |
| NMR | Clean spectrum matching the expected structure with no impurity peaks. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol describes the purification of crude this compound using its acidic properties.
Materials:
-
Crude this compound
-
Ethyl acetate (or another suitable organic solvent)
-
1 M Sodium carbonate (Na2CO3) solution
-
2 M Hydrochloric acid (HCl)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask, filter paper)
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable volume of ethyl acetate in a separatory funnel.
-
Extraction: Add an equal volume of 1 M sodium carbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase containing the sodium salt of the product. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M sodium carbonate solution two more times to ensure all the product has been extracted into the aqueous phase. Combine all aqueous extracts.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M HCl dropwise until the pH of the solution is approximately 2-3 (check with pH paper). A precipitate of the purified product should form.
-
Isolation: Collect the white to pale yellow precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum or in a desiccator.
Protocol 2: Purification by Recrystallization
This protocol outlines the general procedure for recrystallizing this compound.
Materials:
-
Partially purified this compound
-
Recrystallization solvent (e.g., ethanol, acetic acid, or a suitable solvent system)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional, to prevent solvent loss)
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision-making flowchart for the purification strategy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. US2082358A - 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them - Google Patents [patents.google.com]
- 3. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
Side product formation in the Doebner synthesis of quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Doebner synthesis to prepare quinoline-4-carboxylic acids. The following information is designed to help you overcome common challenges, minimize side product formation, and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Doebener synthesis, and how can it be minimized?
The most prevalent side reaction is the formation of polymeric tars. This occurs due to the acid-catalyzed self-condensation and polymerization of the aldehyde reactant, especially under harsh acidic conditions and at elevated temperatures.[1]
To minimize tar formation:
-
Optimize Acid Catalyst: Both Brønsted and Lewis acids can be used.[2] A comparative study of different acids (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂, SnCl₄) can help find the optimal balance between reaction rate and side product formation. Milder Lewis acids may be preferable in some cases.[3]
-
Control Reaction Temperature: While heating is often necessary, excessive temperatures promote polymerization.[3] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.
-
Gradual Addition of Reactants: Slowly adding the aldehyde to the heated acidic solution of the aniline can help maintain a low concentration of the aldehyde at any given time, thus favoring the desired reaction over polymerization.[4]
Q2: My reaction yields are consistently low when using an aniline with an electron-withdrawing group. What is the cause, and how can I improve the yield?
Anilines with electron-withdrawing groups are less nucleophilic and therefore less reactive in the classical Doebner synthesis, often leading to low yields.[2] A common side reaction in this scenario is the reduction of the intermediate imine (formed from the aniline and aldehyde) by the dihydroquinoline intermediate. This leads to the formation of a benzylamine byproduct and reduces the yield of the desired oxidized quinoline.
To address this, the Doebner hydrogen-transfer reaction is a highly effective modification.[5] In this method, an excess of the imine is generated in situ to act as a hydrogen acceptor (oxidant) for the dihydroquinoline intermediate, driving the reaction towards the desired quinoline product.
Q3: I have isolated an unexpected byproduct that is not the target quinoline. What could it be?
Besides polymerization and benzylamine formation, other side products can arise depending on the specific substrates used:
-
Pyrrolidine Derivatives: In the case of certain substrates like 2-chloro-5-aminopyridine, cyclization can occur at the amino group instead of the benzene ring, leading to the formation of a pyrrolidine derivative.[1]
-
Partially Hydrogenated Quinolines: The final step of the Doebner synthesis is the oxidation of a dihydroquinoline intermediate. If the oxidation is incomplete, dihydro- or even tetrahydroquinoline byproducts may be isolated.[3]
Q4: Can I use a ketone instead of an aldehyde in the Doebner synthesis?
The classical Doebner synthesis specifically utilizes an aldehyde. The related Doebner-Miller reaction, however, employs α,β-unsaturated aldehydes or ketones to produce quinolines.[6] If you intend to use a ketone, the Doebner-Miller conditions would be more appropriate.
Troubleshooting Guide
| Problem | Symptom | Possible Root Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | Complex reaction mixture with little to no desired product. | 1. Unsuitable reaction conditions for the specific aniline. 2. Decomposition of starting materials or product. 3. Formation of soluble side products that are lost during work-up. | 1. For anilines with electron-withdrawing groups, switch to the Doebner hydrogen-transfer protocol. 2. Optimize temperature and reaction time. 3. Analyze the crude reaction mixture by techniques like LC-MS to identify potential soluble byproducts. |
| Significant Tar/Polymer Formation | The reaction mixture becomes a thick, dark, intractable tar. | Acid-catalyzed polymerization of the aldehyde.[3] | 1. Use a milder acid catalyst (e.g., a Lewis acid like BF₃·THF). 2. Maintain the lowest effective reaction temperature. 3. Add the aldehyde dropwise to the reaction mixture.[4] |
| Formation of Benzylamine Byproduct | Presence of a significant amount of the corresponding benzylamine in the crude product. | Reduction of the intermediate imine, especially with electron-deficient anilines. | Employ the Doebner hydrogen-transfer reaction by increasing the equivalents of the aniline and aldehyde relative to pyruvic acid.[5] |
| Incomplete Reaction | Presence of unreacted starting materials in the final mixture. | 1. Insufficient reaction time or temperature. 2. Inefficient catalyst. | 1. Increase the reaction time and/or temperature and monitor by TLC. 2. Screen different acid catalysts to find a more effective one for your substrate combination. |
| Formation of Unexpected Isomers | Isolation of a product with the correct mass but unexpected spectroscopic data. | With certain substituted anilines, cyclization can occur at a different position on the aromatic ring, leading to regioisomers. | Carefully characterize the product using 2D NMR techniques. If regioisomer formation is a persistent issue, consider alternative quinoline synthesis methods with better regiocontrol. |
Data Presentation
The following table summarizes the optimization of the Doebner hydrogen-transfer reaction for the synthesis of quinoline-4-carboxylic acid from an electron-deficient aniline, showcasing the effect of different catalysts and solvents on the reaction yield.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | p-TsOH | Ethanol | Reflux | Low |
| 2 | H₂NSO₃H | Water | Reflux | Low |
| 3 | BF₃·THF | MeCN | 65 | 86 |
| 4 | BF₃·Et₂O | MeCN | 65 | 86 |
| 5 | Sc(OTf)₃ | MeCN | 65 | 65 |
| 6 | Yb(OTf)₃ | MeCN | 65 | 58 |
| 7 | BF₃·THF | Toluene | 65 | Low |
| 8 | BF₃·THF | DCE | 65 | Low |
| 9 | BF₃·THF | DMF | 65 | Low |
| 10 | BF₃·THF | DMSO | 65 | Low |
| Data adapted from a study on the Doebner hydrogen-transfer reaction.[7] |
Experimental Protocols
Protocol 1: Standard Doebner Synthesis of 2-Phenylquinoline-4-carboxylic Acid
This protocol provides a general procedure for the classical Doebner synthesis.
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq), benzaldehyde (1.0 eq), and pyruvic acid (1.0 eq) in ethanol.
-
Slowly add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If not, reduce the solvent volume under vacuum.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2-phenylquinoline-4-carboxylic acid.
Protocol 2: Doebner Hydrogen-Transfer Synthesis of a Substituted Quinoline-4-carboxylic Acid
This protocol is optimized for anilines bearing electron-withdrawing groups and is based on the Doebner hydrogen-transfer strategy.[8]
Materials:
-
Substituted aniline (e.g., 4-chloroaniline) (1.8 mmol)
-
Substituted aldehyde (e.g., benzaldehyde) (2.0 mmol)
-
Pyruvic acid (0.6 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 eq)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·THF (0.5 eq) at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour to facilitate the formation of the imine.
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture over a period of time.
-
Continue to stir the reaction mixture at 65 °C for 20-24 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize the acid.
-
Separate the aqueous layer and extract it with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by solidification, filtration, or column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the Doebner synthesis.
Caption: Troubleshooting workflow for common issues in the Doebner synthesis.
Caption: Simplified mechanism of the Doebner quinoline synthesis.
References
- 1. Doebner reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Quinoline Derivatives
Welcome to the technical support center for the scale-up synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning from laboratory-scale to large-scale production of this important class of heterocyclic compounds.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting guidance for specific issues that may arise during the scale-up synthesis of quinoline derivatives.
Reaction & Synthesis
Q1: We are observing a significant drop in yield when scaling up our quinoline synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?
A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that become more pronounced at a larger scale.[1][2]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation.[1][2] Inadequate heat removal can also cause thermal runaway, degrading both reactants and products.[1]
-
Changes in Reaction Kinetics: The reaction kinetics can be influenced by the changing surface-area-to-volume ratio at a larger scale, which affects phase boundaries and mass transfer between phases.[1]
Troubleshooting & Optimization:
-
Improve Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure better homogeneity.[1]
-
Optimize Reagent Addition: Instead of adding reagents all at once, use a controlled addition profile via a syringe pump or dropping funnel. This helps to manage the reaction exotherm and maintain a consistent temperature.[1]
-
Enhance Heat Transfer: Ensure your reactor is equipped with a jacketed cooling system and that the heat transfer fluid is circulating at an adequate rate. For highly exothermic reactions, consider using a reactor with a higher surface-area-to-volume ratio or implementing cooling coils.[1]
-
Re-optimize Reaction Parameters: Systematically re-evaluate key reaction parameters such as temperature, concentration, and catalyst loading at the new scale. What worked optimally in a round-bottom flask may not be ideal in a 20L reactor.[1]
Q2: Our Skraup synthesis reaction is extremely vigorous and difficult to control on a larger scale. What can be done to manage this?
A2: The Skraup reaction is notoriously exothermic and can be dangerous if not properly controlled during scale-up.[3][4]
Troubleshooting & Optimization:
-
Use of a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial to control the exotherm.[5] It is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[5][6]
-
Controlled Reagent Addition & Gradual Heating: Add reagents in the correct order (e.g., aniline, ferrous sulfate, glycerol, then slowly add sulfuric acid with cooling).[5] Heat the mixture gently to initiate the reaction. Once it starts, the reaction's own heat should sustain it.[5]
-
Alternative Oxidizing Agents: While nitrobenzene is traditionally used, other oxidizing agents like arsenic acid have been reported to result in a less violent reaction.[5]
Q3: We are observing the formation of new or increased levels of impurities in our scaled-up batch. What are the potential causes and solutions?
A3: The impurity profile often changes during scale-up due to the factors mentioned in Q1, such as poor temperature control and mixing.[2]
Troubleshooting & Optimization:
-
Identify Side Reactions: Common side reactions include polymerization, especially in acid-catalyzed reactions like the Doebner-von Miller synthesis, and the formation of positional isomers.[3][7]
-
Optimize Reaction Conditions: To minimize byproducts, re-optimize the reaction temperature and time.[8] For instance, in the Doebner-von Miller reaction, slow addition of the α,β-unsaturated carbonyl compound can reduce polymerization.[8]
-
Consider Alternative Synthetic Routes: If impurity formation is inherent to the chosen method at scale, investigating alternative, milder synthetic routes may be necessary.[3] Modern methods often offer better functional group tolerance and milder conditions.[4]
Work-up & Purification
Q4: During the work-up of our large-scale synthesis, we are struggling with product isolation and obtaining a consistent crystalline form. What could be the issue?
A4: Issues with product isolation and inconsistent crystallinity often point to problems with polymorphism and the crystallization process itself, which are critical to control at an industrial scale.
Troubleshooting & Optimization:
-
Controlled Crystallization: Develop a controlled crystallization protocol. This includes defining the solvent system, cooling rate, agitation speed, and seeding strategy. Rapidly crashing the product out of solution is likely to produce an amorphous solid or a mixture of polymorphs.[1]
-
Seeding: Introduce a small amount of the desired crystalline form (seed crystals) to the supersaturated solution to promote the growth of that specific polymorph.[1]
-
Solvent Screening: Perform a solvent screen to identify the solvent or solvent mixture that consistently produces the desired crystalline form.[1]
Q5: Our quinoline derivative is sticking to the silica gel column during large-scale purification, leading to poor yield and separation. How can we address this?
A5: This is a common problem, especially for basic quinoline derivatives, due to strong interactions with the acidic silanol groups on the silica gel surface.[9][10]
Troubleshooting & Optimization:
-
Mobile Phase Modification: Add a basic modifier, such as 0.1-1% triethylamine, to the mobile phase. This will saturate the acidic sites on the silica gel, reducing the strong interaction with your basic compound.[9]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina.[9][10] For some compounds, reversed-phase chromatography (e.g., C18) may be a suitable alternative.[9]
-
Deactivate Silica Gel: Pre-treat the silica gel with a basic solution, for example, by preparing a slurry of the silica gel in an eluent containing a small amount of an amine before packing the column.[10]
Data Presentation
Table 1: Comparison of Scale-up Parameters for a Generic Quinolin-2-one Synthesis
| Parameter | 10g Scale | 500g Scale | Rationale for Change on Scale-up |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | To ensure homogeneity in a larger volume. |
| Reagent Addition | Added in one portion | Added over 1 hour via addition funnel | To control the exotherm and prevent localized high concentrations.[1] |
| Reaction Time | 4 hours | 6 hours | Longer reaction times may be needed to ensure complete conversion due to mass transfer limitations.[1] |
| Work-up | Quench with water, extract with ethyl acetate | Quench with a calculated amount of water, phase split, and extract | A proper phase split is more efficient than multiple small extractions at a larger scale.[1] |
Table 2: Effect of Catalyst on the Yield in a Doebner-von Miller Type Reaction
| Catalyst | Yield of 2-carboxy-4-phenylquinoline (%) |
| Trifluoroacetic acid (TFA) | 85 |
| p-Toluenesulfonic acid | 70 |
| Hydrochloric acid (HCl) | 65 |
| Sulfuric acid (H₂SO₄) | 60 |
| Data is illustrative and based on the principle that catalyst choice significantly impacts yield. Actual yields may vary.[8] |
Experimental Protocols
Classical Method: Skraup Synthesis of Quinoline
Warning: This reaction is highly exothermic and can become violent. Appropriate safety precautions must be taken.[4]
-
In a fume hood, carefully add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.[4]
-
To this, cautiously add 10 g of aniline, followed by 29 g of glycerol.[4]
-
Slowly and with vigorous stirring, add 14 g of nitrobenzene, which acts as the oxidizing agent.[4]
-
Add a small amount of ferrous sulfate as a moderator.[4]
-
Heat the mixture gently to initiate the reaction. Once started, the reaction will become vigorous. Be prepared to cool the flask in an ice bath if the reaction becomes too violent.[4]
-
After the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours.[4]
-
Allow the mixture to cool to room temperature.[4]
-
Carefully pour the mixture into a large beaker containing 500 mL of water.[4]
-
Steam distill the mixture to remove unreacted nitrobenzene.[4]
-
Make the remaining solution alkaline with sodium hydroxide.[4]
-
Isolate the quinoline by steam distillation. The quinoline will be in the distillate as an oil.[4]
-
Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.[4]
-
Purify the crude quinoline by vacuum distillation.[4]
Modern Method: One-Pot Friedländer Synthesis
This method employs inexpensive and safer reagents for a more scalable process.
-
In a suitable reactor, suspend o-nitroarylcarbaldehyde and iron powder in a mixture of aqueous hydrochloric acid and an appropriate solvent.
-
Heat the mixture to effect the reduction of the nitro group to an amine.
-
Monitor the reaction by a suitable technique (e.g., TLC, HPLC) to confirm the formation of the o-aminoarylcarbaldehyde.
-
Once the reduction is complete, add the corresponding ketone or aldehyde to the reaction mixture.
-
Add a base, such as potassium hydroxide, to catalyze the condensation reaction.
-
Continue to heat and stir the mixture until the formation of the quinoline product is complete, as monitored by TLC or HPLC.
-
Upon completion, cool the reaction mixture and perform a standard work-up, which may involve filtration to remove iron salts, extraction with an organic solvent, and washing of the organic layer.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired polysubstituted quinoline.[11]
Mandatory Visualization
Caption: Troubleshooting decision tree for addressing low yield in scale-up synthesis.
Caption: A generalized workflow for the synthesis and purification of quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Technical Support Center: Improving Selectivity in the Oxidation of Dimethylquinolines
Welcome to the Technical Support Center for the selective oxidation of dimethylquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you achieve higher selectivity and yields in your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the selective oxidation of dimethylquinolines, offering potential causes and solutions to optimize your experimental outcomes.
| Problem | Potential Causes | Solutions |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst: The catalyst may be poisoned, decomposed, or from a poor-quality batch. 2. Insufficient Oxidant: The amount of oxidizing agent may be too low to drive the reaction to completion. 3. Low Reaction Temperature: The activation energy for the oxidation may not be reached at the current temperature. 4. Poor Solubility: The dimethylquinoline substrate or catalyst may not be fully dissolved in the chosen solvent. | 1. Catalyst Management: - Use a fresh batch of catalyst from a reliable supplier. - For palladium catalysts, ensure an inert atmosphere if the active species is sensitive to air. - Consider catalyst activation procedures if applicable. 2. Optimize Oxidant Stoichiometry: - Incrementally increase the equivalents of the oxidant and monitor the reaction progress by TLC or HPLC. 3. Adjust Reaction Temperature: - Gradually increase the reaction temperature in 10-20°C increments. 4. Improve Solubility: - Screen different solvents or solvent mixtures. - Consider using a co-solvent to improve the solubility of the reactants. |
| Poor Selectivity (Formation of Multiple Products) | 1. Over-oxidation: The desired aldehyde product is being further oxidized to a carboxylic acid. 2. Oxidation of the Quinoline Ring: The quinoline nucleus itself is being oxidized, leading to undesired byproducts. 3. Incomplete Oxidation: A mixture of mono-oxidized and di-oxidized products is obtained. 4. Side Reactions: Formation of byproducts such as N-oxides or products from solvent participation. | 1. Control Over-oxidation: - Carefully control the stoichiometry of the oxidant. - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Use a milder or more selective oxidizing agent (e.g., selenium dioxide for methyl groups). 2. Protect the Quinoline Ring: - If ring oxidation is a major issue, consider if the reaction conditions can be made milder (lower temperature, less powerful oxidant). 3. Drive to Completion: - To favor the di-oxidized product, you can try slightly increasing the equivalents of the oxidant and extending the reaction time. 4. Minimize Side Reactions: - For N-oxide formation, consider running the reaction under an inert atmosphere. - Ensure the use of high-purity, dry solvents to avoid unwanted side reactions. |
| Inconsistent Results | 1. Variability in Reagent Quality: Different batches of solvents, catalysts, or oxidants can have varying purity and activity. 2. Atmospheric Conditions: Reactions sensitive to moisture or oxygen can be affected by ambient conditions. 3. Reaction Monitoring: Inconsistent timing of reaction quenching can lead to variable product distributions. | 1. Standardize Reagents: - Use reagents from the same batch for a series of experiments. - Purify solvents and reagents if their quality is questionable. 2. Control Reaction Atmosphere: - Use an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions. 3. Consistent Monitoring: - Standardize your procedure for taking aliquots and quenching the reaction for analysis. |
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for selectively oxidizing the methyl groups of dimethylquinolines to aldehydes?
A1: Selenium dioxide (SeO₂) is a classic and often effective reagent for the selective oxidation of methyl groups on heterocyclic rings, including quinolines, to the corresponding aldehydes.[1][2][3] The reaction conditions can often be tuned to favor the formation of the aldehyde over the carboxylic acid. Other options include palladium-catalyzed aerobic oxidation, which can also be highly selective depending on the ligand and reaction conditions.[4][5]
Q2: I am observing the formation of quinoline-N-oxide as a major byproduct. How can I prevent this?
A2: The formation of N-oxides is a common side reaction in the oxidation of N-heterocycles. To minimize this, you can try the following:
-
Use a more selective oxidant: Reagents like selenium dioxide are less prone to oxidizing the nitrogen atom compared to stronger oxidants like peroxy acids.
-
Modify reaction conditions: Running the reaction under an inert atmosphere can sometimes reduce N-oxide formation, especially in aerobic oxidations where molecular oxygen is the terminal oxidant.
-
Protect the nitrogen: In some cases, it might be possible to temporarily protect the quinoline nitrogen, perform the oxidation, and then deprotect it, although this adds extra steps to the synthesis.
Q3: How can I monitor the progress of my dimethylquinoline oxidation reaction?
A3: The most common methods for monitoring the progress of these reactions are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[6][7][8]
-
TLC: This is a quick and easy way to get a qualitative assessment of the reaction. You can visualize the disappearance of the starting material spot and the appearance of product spots. Using a co-spot (a mixture of the starting material and the reaction mixture) can help in identifying the starting material spot in the reaction lane.[6]
-
HPLC: This provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, desired product, and byproducts over time.[7]
-
GC-MS: Gas Chromatography-Mass Spectrometry can be very useful for identifying volatile byproducts and confirming the mass of your products.[9][10][11][12]
Q4: What are some common byproducts to look out for in the oxidation of 2,4-dimethylquinoline?
A4: Besides the desired quinoline-2,4-dicarboxaldehyde, you might observe the following byproducts:
-
Mono-aldehydes: 2-formyl-4-methylquinoline or 4-formyl-2-methylquinoline, resulting from incomplete oxidation.
-
Carboxylic acids: Over-oxidation of one or both aldehyde groups can lead to the corresponding mono- or di-carboxylic acids.
-
Quinoline-N-oxide: Oxidation of the nitrogen atom in the quinoline ring.
-
Hydroxylated byproducts: Oxidation of the quinoline ring itself.
Q5: My palladium catalyst appears to be deactivating during the reaction. What could be the cause and how can I mitigate it?
A5: Palladium catalyst deactivation in aerobic oxidation reactions can occur through the aggregation of Pd(0) intermediates into inactive palladium black.[13] To improve catalyst lifetime:
-
Use of Ligands: Ancillary ligands, such as 4,5-diazafluoren-9-one (DAF) or specific biquinoline ligands, can stabilize the palladium catalyst and promote the catalytic cycle.[4][13][14]
-
Co-oxidants: In some systems, a co-oxidant is used to facilitate the re-oxidation of Pd(0) to the active Pd(II) state.
-
Optimize Reaction Conditions: High temperatures can sometimes accelerate catalyst decomposition. It's important to find a balance between a sufficient reaction rate and catalyst stability.
Data Presentation
The following tables summarize quantitative data from literature on the selective oxidation of quinoline derivatives, illustrating the effect of different reaction parameters on product yield and selectivity.
Table 1: Selenium Dioxide Oxidation of Substituted Methylquinolines
| Substrate | Product | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2,4-Dimethylquinoline | 2-Formyl-4-methylquinoline | SeO₂ | Dioxane | Reflux | 6 | 65 |
| 2-Methyl-3-quinolinecarboxylate | 2-Formyl-3-quinolinecarboxylate | SeO₂ | Xylene | Reflux | 8 | 69[1] |
| 2-Methyl-3-hydroxymethylquinoline | Acetal of 2-formyl-3-hydroxymethylquinoline | SeO₂ | Cyclohexane/Ethanol (5:1) | Reflux | 12 | 52[1] |
| 1,4-Dimethylcarbostyril | 1-Methyl-4-carbostyrilcarboxaldehyde | SeO₂ | Fused | 150 | - | 98[15] |
| 1-Ethyl-4-methylcarbostyril | 1-Ethyl-4-formylcarbostyril | SeO₂ | Fused | 145-175 | - | 97[15] |
Table 2: Palladium-Catalyzed Aerobic Oxidation of Alcohols (Illustrative for Selectivity)
| Substrate | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,2-Propanediol | [(L)Pd(μ-OAc)]₂[OTf]₂ | Neocuproine | CD₃CN | 45 | 48 | Hydroxyacetone | ~85[14] |
| 1,2-Propanediol | [(L)Pd(μ-OAc)]₂[OTf]₂ | Biquinoline | CD₃CN | 45 | 192 | Hydroxyacetone | >90[14] |
Experimental Protocols
Protocol 1: Selective Oxidation of a Methylquinoline to an Aldehyde using Selenium Dioxide
This protocol is adapted from the oxidation of methyl-2-methyl-3-quinolinecarboxylate.[1]
Materials:
-
Methyl-2-methyl-3-quinolinecarboxylate
-
Selenium dioxide (SeO₂)
-
Xylene
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of methyl-2-methyl-3-quinolinecarboxylate (1.0 eq) in xylene in a round-bottom flask, add selenium dioxide (1.1-1.5 eq).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 8-12 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated selenium metal. Wash the solid with a small amount of xylene.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure aldehyde.
Protocol 2: General Procedure for Reaction Monitoring by TLC
This protocol provides a general guideline for monitoring your reaction progress.[6][8]
Materials:
-
TLC plates (silica gel)
-
Developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., ethyl acetate/hexane mixture)
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate) if compounds are not UV-active
Procedure:
-
Prepare a developing chamber by adding a small amount of the chosen solvent system and allowing the atmosphere to saturate.
-
On a TLC plate, draw a baseline in pencil about 1 cm from the bottom.
-
Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture spotted on the same point) on the baseline.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, use a chemical stain to visualize the spots.
-
Assess the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot(s).
Visualizations
Experimental Workflow for Selective Oxidation
Caption: A typical experimental workflow for the selective oxidation of dimethylquinolines.
Logical Relationship for Troubleshooting Poor Selectivity
Caption: Troubleshooting logic for addressing poor selectivity in dimethylquinoline oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [esirc.emporia.edu]
- 4. Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. redalyc.org [redalyc.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the products of oxidation of methylpyridines under aqueous conditions by gas chromatography–mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Observation of Palladium(I) in Aerobic Oxidation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
Troubleshooting low purity in the synthesis of adamantyl-quinoline-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the synthesis of adamantyl-quinoline-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, focusing on the common Pfitzinger reaction route.
Problem: Low Purity of Final Product
Low purity is a frequent challenge in the synthesis of 2-(1-adamantyl)quinoline-4-carboxylic acid. The following sections break down potential causes and their solutions.
Issue ID: PUR-001 - Presence of Unreacted Starting Materials
Symptoms:
-
Signals corresponding to isatin or 1-adamantyl methyl ketone are observed in ¹H NMR or LC-MS analysis of the final product.
-
The melting point of the product is broad and lower than the literature value.
Potential Causes:
-
Incomplete reaction.
-
Inappropriate stoichiometry of reactants.[1]
-
Co-precipitation of starting materials with the product during workup.[1]
Suggested Solutions:
-
Optimize Reaction Time and Temperature: Prolong the reaction time and/or increase the temperature to drive the reaction to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Adjust Stoichiometry: Using a slight excess of the 1-adamantyl methyl ketone can help ensure all the isatin is consumed.[2]
-
Improve Workup Procedure:
-
After basification, perform an extraction with a suitable organic solvent like diethyl ether or dichloromethane to remove unreacted 1-adamantyl methyl ketone before acidification.[3]
-
During precipitation of the product by acidification, add the acid slowly to allow for more selective precipitation.[4]
-
Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not, such as cold ethanol.[1]
-
Issue ID: PUR-002 - Formation of Tar-Like Impurities
Symptoms:
-
The reaction mixture becomes a dark, viscous tar, making product isolation difficult.[1]
-
The isolated product is discolored and difficult to purify by recrystallization.
-
Broad, unresolved peaks are observed in analytical chromatograms.
Potential Causes:
-
Side reactions, such as polymerization or decomposition of starting materials and intermediates, at elevated temperatures.[1]
-
Use of a highly concentrated base, which can promote side reactions.[1]
Suggested Solutions:
-
Control Reaction Temperature: Avoid excessive heating. Maintain a gentle reflux and ensure uniform heating of the reaction vessel.[4]
-
Optimize Base Concentration: A less concentrated solution of potassium hydroxide may reduce the formation of tar.[1]
-
Stepwise Reagent Addition: First, dissolve the isatin in the basic solution to facilitate the opening of the isatin ring. Once the color of the solution changes from purple to light brown, slowly add the 1-adamantyl methyl ketone.[1][2] This can help to control the reaction exotherm and minimize side reactions.[1]
Issue ID: PUR-003 - Ineffective Purification by Recrystallization
Symptoms:
-
Little to no improvement in purity after one or more recrystallization attempts.
-
The compound "oils out" instead of forming crystals.[5]
-
Significant loss of product during recrystallization.
Potential Causes:
-
Inappropriate choice of recrystallization solvent.[5]
-
Impurities having similar solubility profiles to the desired product.
-
Crystallization occurring too rapidly, leading to the trapping of impurities within the crystal lattice.[5]
Suggested Solutions:
-
Systematic Solvent Screening: Due to the lipophilic nature of the adamantyl group, a single solvent may not be ideal.[1] A binary solvent system, consisting of a "good" solvent in which the compound is soluble (e.g., DMF, DMSO, dichloromethane) and a "poor" solvent in which it is insoluble (e.g., water, methanol, ethanol, hexanes), is often more effective.[1][5]
-
Slow Crystallization: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. This encourages the formation of purer crystals.[5]
-
Alternative Purification Methods: If recrystallization is ineffective, consider column chromatography or preparative HPLC for purification.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(1-adamantyl)quinoline-4-carboxylic acid and what are its main drawbacks?
The most widely cited method is the Pfitzinger reaction.[7] This involves the condensation of isatin with 1-adamantyl methyl ketone in the presence of a base.[7] While effective, this reaction can be prone to low yields and the formation of intractable tars, making product isolation and purification challenging.[1] The bulky adamantyl group can also sterically hinder the reaction, potentially requiring harsher conditions that favor byproduct formation.[1]
Q2: Are there any alternative synthetic routes to consider?
Yes, the Doebner reaction is a viable alternative.[8] This is a three-component reaction involving an aniline, adamantane-1-carbaldehyde, and pyruvic acid.[8][9] The Doebner reaction can be more versatile for synthesizing a variety of quinoline derivatives.[10] However, the stability of the aldehyde and the potential for side reactions between the three components need to be carefully managed.[1]
Q3: What are some recommended solvent systems for the recrystallization of 2-(1-adamantyl)quinoline-4-carboxylic acid?
Due to the compound's high lipophilicity, binary solvent systems are often necessary.[1] A good starting point is to dissolve the crude product in a minimal amount of a "good" solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature, and then slowly add a "poor" solvent like water or a lower alcohol (methanol, ethanol) until the solution becomes turbid.[1][5] Allowing this mixture to cool slowly should induce crystallization.
Q4: How can I monitor the progress of the synthesis reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (isatin and 1-adamantyl methyl ketone) and the formation of the product.
Q5: What analytical techniques are best for assessing the purity of the final product?
High-Performance Liquid Chromatography (HPLC) is an excellent method for determining the purity of 2-(1-adamantyl)quinoline-4-carboxylic acid.[6] A reversed-phase C18 column is typically used.[6] Additionally, ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the desired product and identify any impurities.[11] The melting point of the purified compound should be sharp and consistent with the literature value.
Data Presentation
Table 1: Recommended Reaction Conditions for Pfitzinger Synthesis
| Parameter | Recommended Range/Value | Notes |
| Base | Potassium Hydroxide (KOH) | A strong base is required to open the isatin ring.[7] |
| Solvent | Ethanol/Water mixture | Provides good solubility for the reactants.[1] |
| Temperature | Reflux | Ensure gentle and uniform heating to avoid tar formation.[1] |
| Reaction Time | Several hours | Monitor by TLC or HPLC for completion.[1] |
| Workup pH | ~4-5 | For precipitation of the carboxylic acid product.[1] |
Table 2: Suggested Solvent Systems for Recrystallization
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) | Notes |
| N,N-Dimethylformamide (DMF) | Water | A common and effective system for this class of compounds.[1] |
| Dimethyl Sulfoxide (DMSO) | Ethanol/Methanol | Another good option, but DMSO can be difficult to remove. |
| Dichloromethane (DCM) | Hexanes/Pentane | Suitable for less polar impurities. |
| Ethanol | Water | May require a larger volume of ethanol to achieve dissolution.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic acid via Pfitzinger Reaction
Materials:
-
Isatin
-
1-Adamantyl methyl ketone
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.
-
Add isatin to the basic solution and heat the mixture to reflux. The initial deep purple color should change to a light straw brown, indicating the opening of the isatin ring.[1]
-
Slowly add a solution of 1-adamantyl methyl ketone in ethanol to the reaction mixture.[1]
-
Continue to reflux the mixture for several hours, monitoring the reaction progress by TLC or HPLC.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly acidify the reaction mixture with 1M hydrochloric acid to a pH of approximately 4-5 to precipitate the crude product.[1]
-
Filter the precipitate using a Büchner funnel and wash it thoroughly with water, followed by a small amount of cold ethanol.[1]
-
Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude 2-(1-adamantyl)quinoline-4-carboxylic acid
-
Selected "good" and "poor" solvents (from Table 2)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent and heat the mixture with stirring until the solid dissolves completely.
-
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).
-
If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for low product purity.
Caption: Potential sources of impurities in the Pfitzinger synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. Doebner reaction - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Purifying Quinoline Aldehydes
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinoline aldehydes. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may arise during your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of quinoline aldehydes, offering step-by-step solutions.
Issue 1: Low Product Recovery After Column Chromatography
Question: I am experiencing significant product loss during the column chromatography purification of my quinoline aldehyde on silica gel. What are the potential causes and how can I improve the recovery?
Answer: Low recovery of quinoline aldehydes during silica gel chromatography is a common issue that can be attributed to several factors, primarily the sensitive nature of the aldehyde group and the acidic properties of silica gel.[1][2]
Potential Causes:
-
Decomposition on Silica Gel: The acidic nature of standard silica gel can lead to the decomposition of acid-sensitive aldehydes.[1][2]
-
Irreversible Adsorption: The aldehyde may bind too strongly to the acidic sites on the silica gel, preventing its elution.[1]
-
Streaking/Tailing: Interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups on the silica surface can cause poor separation and product loss.[3]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by pre-treating it with a basic solution. A common and effective method is to use an eluent containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[3] You can either add the amine to your entire solvent system or pre-rinse the packed column with a solvent mixture containing the amine before loading your sample.[3]
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for purifying quinoline aldehydes.[3]
-
Florisil or Cellulose: For particularly sensitive compounds, these stationary phases may offer better recovery.[3]
-
Reversed-Phase Silica (C18): If your quinoline aldehyde is sufficiently non-polar, reversed-phase chromatography can be a highly effective purification method that avoids the issues associated with acidic silica.[3]
-
-
Optimize Your Technique:
-
Work Quickly: Minimize the contact time between your compound and the stationary phase by running the column as efficiently as possible.[3]
-
Low Temperature: Performing the chromatography in a cold room can help to reduce the rate of decomposition for thermally sensitive compounds.[3]
-
Inert Atmosphere: For quinoline aldehydes that are prone to oxidation, conducting the purification under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of carboxylic acid impurities.[2][3]
-
Issue 2: Persistent Impurity with Similar Polarity
Question: I have a persistent impurity with a similar polarity to my desired quinoline aldehyde, making separation by column chromatography difficult. What other purification techniques can I try?
Answer: When co-eluting impurities are a problem, alternative purification methods that exploit different chemical or physical properties of your compound can be employed.
Recommended Techniques:
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the quinoline aldehyde has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble. For some quinoline aldehydes, a mixture of petroleum ether and ethyl acetate has been used successfully.[1]
-
Bisulfite Adduct Formation: Aldehydes can often be purified by forming a water-soluble bisulfite adduct.[2] This allows for the removal of non-aldehyde impurities by extraction with an organic solvent. The aldehyde can then be regenerated from the aqueous layer by treatment with a base.[2][4]
-
Preparative HPLC: High-performance liquid chromatography (HPLC) offers much higher resolution than standard column chromatography and can often separate compounds with very similar polarities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude quinoline aldehyde samples?
A1: The impurities will largely depend on the synthetic route used. However, some common impurities include:
-
Unreacted starting materials.
-
The corresponding quinoline carboxylic acid, formed by oxidation of the aldehyde.[2]
-
By-products from side reactions.[1]
-
Polymeric materials, especially if the compound is unstable under the reaction or workup conditions.[1]
Q2: What is a good starting solvent system for column chromatography of a quinoline aldehyde?
A2: A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane.[1] The optimal ratio should be determined by running thin-layer chromatography (TLC) with various solvent mixtures. Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.[1]
Q3: How can I confirm the purity of my final quinoline aldehyde product?
A3: A combination of techniques should be used to confirm the purity of your compound:[1]
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp and narrow melting point range is characteristic of a pure solid compound.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): The absence of impurity peaks is a strong indicator of purity.
-
Mass Spectrometry (MS): Confirms the correct molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Shows the characteristic aldehyde C=O stretch (typically around 1700 cm⁻¹).[5]
-
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.[1]
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography of Quinoline Aldehydes
| Quinoline Aldehyde Type | Stationary Phase | Eluent System (v/v) | Notes |
| General Quinoline Aldehydes | Silica Gel | Hexane / Ethyl Acetate | Start with a low polarity mixture and gradually increase the ethyl acetate concentration. |
| 2-Methoxyquinoline-4-carbaldehyde | Silica Gel | Petroleum Ether / Ethyl Acetate | A successful system for related compounds.[1] |
| General Aldehydes | Silica Gel | 97% Hexane / 3% Diethyl Ether or Ethyl Acetate | Good for separating aldehydes from more polar impurities like alcohols and acids.[2] |
| 7-Bromo-8-hydroxy-2-methylquinoline-5-carbaldehyde | Silica Gel | Chloroform / Methanol (3:1) | Used for purification after synthesis.[6] |
Experimental Protocols
Protocol 1: Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica gel. Ensure the packing is uniform and free of air bubbles.[1]
-
Deactivation (Optional but Recommended): Pass a solution of your eluent containing 1% triethylamine through the column until the eluting solvent is basic.
-
Sample Loading: Dissolve the crude quinoline aldehyde in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.[1]
-
Elution: Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which your quinoline aldehyde is sparingly soluble at room temperature but highly soluble when heated.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum. For 2-chloro-3-formyl quinoline derivatives, recrystallization from ethyl acetate has been reported.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 7. chemijournal.com [chemijournal.com]
Mitigating tar formation in quinoline synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, with a focus on mitigating tar formation, a frequent impediment to achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is "tar" in the context of quinoline synthesis, and why is it a problem?
A1: In quinoline synthesis, "tar" refers to a complex mixture of dark, viscous, and often intractable polymeric byproducts. Its formation is a significant issue as it complicates product isolation, reduces the yield of the desired quinoline, and can interfere with purification processes. The primary cause of tar formation is the uncontrolled polymerization of reactive intermediates or starting materials under the harsh reaction conditions typical of many classical quinoline syntheses.[1][2]
Q2: Which quinoline synthesis methods are most prone to tar formation?
A2: Classical methods that employ high temperatures and strong acids are particularly susceptible to tar formation. The Skraup and Doebner-von Miller reactions are notorious for producing significant amounts of tar due to the acid-catalyzed polymerization of intermediates like acrolein or other α,β-unsaturated carbonyl compounds.[2][3][4]
Q3: Are there general strategies to minimize tar formation across different quinoline synthesis methods?
A3: Yes, several general strategies can be employed. These include precise control of reaction temperature, gradual addition of reagents to manage exothermic reactions, and the use of milder catalysts.[5][6] Modern approaches also utilize microwave-assisted synthesis, ionic liquids, and solvent-free conditions to reduce reaction times and minimize side reactions.[2][5][7]
Q4: How can I effectively remove tar and purify my quinoline product?
A4: Purification can be challenging due to the nature of tarry byproducts. Common and effective methods include vacuum distillation, which separates the volatile quinoline from non-volatile tars.[8] Steam distillation is also a valuable technique, particularly for separating the product from the reaction mixture in Skraup synthesis.[9][10] For less volatile or solid quinolines, recrystallization or column chromatography can be employed.[3][8] When using column chromatography, it is often necessary to deactivate the silica gel with a base like triethylamine to prevent decomposition of the basic quinoline product.[9] Conversion of the quinoline to a salt, such as a hydrochloride or picrate, can facilitate purification through crystallization, with the free base being regenerated afterward.[9][11]
Troubleshooting Guides
Issue 1: Excessive Tar Formation in Skraup Synthesis
Symptoms: The reaction mixture becomes a thick, dark, and unmanageable tar, leading to very low yields and difficult product isolation.
Root Cause: The Skraup synthesis is a highly exothermic reaction.[1] Uncontrolled temperature increases lead to the rapid polymerization of acrolein, which is formed in situ from glycerol, resulting in extensive charring and tar formation.[1][6]
Solutions:
-
Temperature Control: The most critical factor is managing the reaction's exothermicity. The use of a moderator, such as ferrous sulfate (FeSO₄), can help to ensure the reaction proceeds more smoothly and controllably.[1][12]
-
Gradual Reagent Addition: Instead of combining all reactants at once, the slow and careful addition of sulfuric acid or glycerol can help to control the reaction rate and prevent overheating.[6][9]
-
Efficient Mixing: Good agitation is essential to prevent localized hotspots where tar formation can initiate.[1]
Issue 2: Polymerization in Doebner-von Miller Synthesis
Symptoms: The reaction yields a significant amount of polymeric material alongside the desired quinoline product.
Root Cause: This synthesis uses α,β-unsaturated aldehydes or ketones, which are prone to acid-catalyzed self-polymerization under the reaction conditions.[4][6]
Solutions:
-
Biphasic Solvent System: A highly effective method is to use a two-phase solvent system. By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (like toluene), its concentration in the acidic aqueous phase is kept low, which significantly reduces the rate of polymerization.[4][6]
-
Gradual Addition of Carbonyl Compound: Slowly adding the α,β-unsaturated carbonyl to the heated acidic solution of the aniline helps to maintain a low instantaneous concentration, favoring the desired reaction over polymerization.[4]
-
Catalyst Optimization: While strong acids are required, their concentration can be optimized. Experimenting with different Brønsted or milder Lewis acids (e.g., ZnCl₂, SnCl₄) can help find a balance between an efficient reaction rate and minimal side product formation.[4][13]
Issue 3: Side Reactions in Friedländer Synthesis
Symptoms: Low yields of the quinoline product with the formation of viscous, tarry materials.
Root Cause: The primary side reaction leading to tar formation in the Friedländer synthesis is the self-condensation (an aldol condensation) of the ketone starting material, especially under harsh acidic or basic conditions at high temperatures.[3][5][14]
Solutions:
-
Milder Reaction Conditions: The use of milder catalysts can allow the reaction to proceed at lower temperatures, which minimizes the self-condensation of the ketone.[3][14]
-
Catalyst Selection: Modern catalytic systems are often more efficient and produce less tar. Options include ionic liquids, nanoparticles (e.g., NiO, SiO₂), and heteropolyacids.[5][15]
-
Slow Addition of Ketone: Slowly adding the ketone to the reaction mixture can help to reduce the rate of its self-condensation.[3]
-
Use of an Imine Analog: To circumvent aldol condensation, particularly under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[3][14]
Data Presentation
Table 1: Comparison of Catalysts for the Friedländer Synthesis in Mitigating Tar Formation
| Catalyst | Typical Conditions | Yield Improvement | Tar Formation | Reference |
| Traditional Catalysts | ||||
| KOH, NaOH | High Temperature | - | High | [5] |
| H₂SO₄ | High Temperature | - | High | [5] |
| Modern Catalysts | ||||
| Ionic Liquids | Milder Temperature, Solvent-free | Good to Excellent | Low | [2][5] |
| SiO₂ Nanoparticles | Milder Temperature | High | Low | [5][15] |
| NiO Nanoparticles | Milder Temperature | High | Low | [5] |
| Iodine | 80-100°C, Solvent-free | Good | Low | [16] |
| p-TsOH | Reflux in Ethanol | Good | Moderate | [3] |
| Gold Catalyst | Lower Temperature | Good | Low | [3][14] |
Experimental Protocols
Protocol 1: Modified Doebner-von Miller Synthesis of 2-Methylquinoline to Minimize Tar Formation
This protocol utilizes a biphasic system to reduce the polymerization of crotonaldehyde.
Materials:
-
Aniline
-
6 M Hydrochloric acid
-
Crotonaldehyde
-
Toluene
-
Sodium hydroxide solution
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly basic.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation.[4]
Protocol 2: Iodine-Catalyzed Friedländer Synthesis Under Solvent-Free Conditions
This method avoids harsh solvents and high temperatures, thereby reducing tar formation.
Materials:
-
2-aminoaryl ketone (e.g., 2-aminobenzophenone)
-
Active methylene compound (e.g., ethyl acetoacetate)
-
Molecular iodine (I₂)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography or recrystallization.[16]
Visualizations
Caption: Troubleshooting workflow for mitigating tar formation.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 12. Skraup reaction - Wikipedia [en.wikipedia.org]
- 13. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Alternative Catalysts for the Doebner Reaction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative catalysts in the Doebner reaction for the synthesis of quinoline-4-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts over traditional methods for the Doebner reaction?
Alternative catalysts offer several advantages over traditional Brønsted or Lewis acids, including milder reaction conditions, improved yields, higher selectivity, easier catalyst recovery and recycling, and the use of more environmentally benign reagents and solvents.[1] These modern approaches, such as heterogeneous catalysis, microwave-assisted synthesis, and ultrasound-assisted reactions, aim to address the limitations of classical methods, which often require harsh conditions and can lead to the formation of tars and other byproducts.[2][3]
Q2: What types of alternative catalysts are available for the Doebner reaction?
A variety of alternative catalytic systems have been explored for the Doebner reaction. These can be broadly categorized as:
-
Heterogeneous Catalysts: Solid acid catalysts like zeolites and clays (e.g., montmorillonite) offer advantages in terms of easy separation and reusability.[4][5]
-
Nanocatalysts: Magnetic nanoparticles functionalized with catalytic groups provide high surface area and can be easily recovered using an external magnet.[6][7]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by promoting efficient and uniform heating.[8][9]
-
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates through acoustic cavitation, which generates localized high temperatures and pressures.[10][11]
-
Biocatalysts: While still an emerging area for this specific reaction, the use of whole cells or isolated enzymes offers the potential for highly selective transformations under mild conditions.[12][13]
Q3: How do I choose the most suitable alternative catalyst for my specific substrates?
The choice of catalyst depends on several factors, including the electronic properties of the aniline and aldehyde, the desired product, and the available laboratory equipment. The following logical diagram provides a general guideline for catalyst selection:
Caption: Catalyst selection guide for the Doebner reaction.
Troubleshooting Guides
General Issues
Problem: Low or No Product Yield
Low yields are a common issue and can stem from various factors.[3] A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low reaction yield.
Problem: Significant Tar Formation
Tar formation is a frequent challenge, often arising from the polymerization of reactants under acidic or high-temperature conditions.[4]
-
Solution 1: Gradual Reagent Addition: Add the aldehyde or α,β-unsaturated carbonyl compound slowly to the reaction mixture. This helps to control the reaction exotherm and minimize polymerization.[3]
-
Solution 2: Optimize Temperature: Operate at the lowest effective temperature. While some reactions require heat, excessive temperatures can promote side reactions.
-
Solution 3: Biphasic Systems: For certain catalysts, employing a biphasic solvent system can help to sequester the reactants and reduce polymerization in one phase.[14]
Catalyst-Specific Troubleshooting
Microwave-Assisted Doebner Reaction
-
Problem: Inconsistent Heating or Hotspots.
-
Solution: Ensure efficient stirring to distribute microwave energy evenly. Use a dedicated microwave reactor with temperature and pressure sensors for precise control.[15]
-
-
Problem: Solvent Choice Leading to High Pressure.
-
Solution: Select solvents with higher boiling points and good microwave absorption properties. Be cautious with volatile solvents in sealed vessels.[16]
-
-
Problem: Degradation of Starting Materials or Product.
-
Solution: Optimize the irradiation time and power. Shorter reaction times at a controlled temperature are often sufficient and can prevent degradation.[8]
-
Ultrasound-Assisted Doebner Reaction
-
Problem: Low Reaction Rate.
-
Solution: Ensure the ultrasonic probe or bath is properly positioned to transmit energy to the reaction mixture. The liquid level in an ultrasonic bath should be optimal for cavitation.[17]
-
-
Problem: Catalyst Deactivation.
-
Solution: In some cases, intense sonication can lead to the degradation of the catalyst. Optimize the ultrasound amplitude and duration.
-
-
Problem: Reproducibility Issues.
-
Solution: Standardize the reaction setup, including vessel geometry, probe immersion depth, and temperature control, as these factors can influence the cavitation effects.[10]
-
Heterogeneous Catalysts (Zeolites, Clays)
-
Problem: Low Catalyst Activity.
-
Solution: Ensure the catalyst is properly activated before use (e.g., by heating to remove adsorbed water). The catalyst loading may also need to be optimized.[18]
-
-
Problem: Mass Transfer Limitations.
-
Solution: Use a catalyst with an appropriate pore size to allow access of reactants to the active sites. Vigorous stirring is crucial to minimize diffusion limitations.[19]
-
-
Problem: Catalyst Leaching.
-
Solution: After the reaction, filter the catalyst and analyze the filtrate for any leached active species to ensure the catalysis is truly heterogeneous.
-
Data Presentation: Comparison of Alternative Catalysts
The following tables summarize quantitative data for various alternative catalytic systems in the Doebner reaction.
Table 1: Performance of Heterogeneous Catalysts
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnCl₂/Ni-USY-acid (Zeolite) | Aniline, 1,3-Propanediol | Gas Phase | 350 | - | 79.7 | [4] |
| Montmorillonite K10 | Aniline, Benzaldehyde, Pyruvic Acid | Ethanol | Reflux | 5 | 85 | [18] |
Table 2: Performance of Microwave-Assisted Synthesis
| Catalyst | Reactants | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Piperidine | Vanillin, Malonic Acid | DMF | 50 | 90 | 30 | 85-92 | [8][9] |
| None | Aniline, Benzaldehyde, Pyruvic Acid | Ethanol | 150 | 150 | 30 | High | [15] |
Table 3: Performance of Ultrasound-Assisted Synthesis
| Catalyst | Reactants | Frequency (kHz) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| (Not Specified) | Aniline, Aldehyde, Pyruvic Acid | 20-100 | Room Temp | 15-60 | Good to Excellent | [10][17] |
Experimental Protocols
General Experimental Workflow
The following diagram illustrates a typical workflow for performing a Doebner reaction with an alternative catalyst.
Caption: General experimental workflow for the Doebner reaction.
Detailed Protocol: Microwave-Assisted Doebner Reaction
This protocol is adapted from a procedure for the synthesis of phenolic acids, a related Knoevenagel-Doebner condensation, and demonstrates the principles of microwave-assisted synthesis.[8][9]
Materials:
-
p-Hydroxybenzaldehyde derivative (e.g., vanillin)
-
Malonic acid
-
Piperidine (catalyst)
-
Dimethylformamide (DMF, solvent)
-
Microwave reactor
Procedure:
-
In a dedicated microwave process vial, combine the p-hydroxybenzaldehyde (1 equivalent), malonic acid (3 equivalents), and piperidine (0.5 equivalents).
-
Add DMF to achieve a concentration of 1.6 M.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 50 W until a temperature of 90°C is reached.
-
Hold the reaction at 90°C for 30 minutes.
-
After cooling, the reaction mixture is worked up by acidification and extraction with an appropriate organic solvent.
-
The product is purified by crystallization or column chromatography.
Safety Note: Microwave reactions in sealed vessels can generate high pressures. Always use appropriate safety precautions and dedicated equipment.[15]
Detailed Protocol: Heterogeneous Catalysis with Montmorillonite K10 Clay
This protocol describes a general procedure for using montmorillonite K10 clay as a catalyst.[18]
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Montmorillonite K10 clay
-
Ethanol (solvent)
Procedure:
-
To a solution of aniline (1 mmol), benzaldehyde (1 mmol), and pyruvic acid (1 mmol) in ethanol (20 mL), add montmorillonite K10 clay (300 mg).
-
Reflux the reaction mixture with stirring for the required time (monitor by TLC, typically 5 hours).
-
After completion, cool the reaction mixture and filter to remove the clay catalyst.
-
Wash the catalyst with ethanol.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
This technical support center provides a starting point for utilizing alternative catalysts in the Doebner reaction. For specific applications, further optimization of the reaction conditions may be necessary. Always consult the primary literature for detailed procedures and safety information.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Metal-Free Quinoline Synthesis [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Montmorillonite clay-based heterogenous catalyst for the synthesis of nitrogen heterocycle organic moieties: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Recent advances in the application of magnetic nanocatalysts in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis [frontiersin.org]
- 9. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benefits and Drawbacks of Ultrasound-Assisted Extraction for the Recovery of Bioactive Compounds from Marine Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. benchchem.com [benchchem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. mdpi.com [mdpi.com]
- 17. bspublications.net [bspublications.net]
- 18. jocpr.com [jocpr.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Quinoline Synthesis: Doebner vs. Pfitzinger Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline derivatives, the selection of an appropriate synthetic route is paramount. Quinolines are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals with a broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] Among the classical methods for constructing the quinoline ring, the Doebner and Pfitzinger reactions are prominent choices for the synthesis of quinoline-4-carboxylic acids.
This guide provides an objective comparison of the Doebner and Pfitzinger reactions, presenting their mechanisms, scope, limitations, and supporting experimental data to aid in the selection of the most suitable method for a given synthetic challenge.
At a Glance: Doebner vs. Pfitzinger Reactions
| Feature | Doebner Reaction | Pfitzinger Reaction |
| Reactants | Aniline, an aldehyde, and pyruvic acid[1] | Isatin and a carbonyl compound with an α-methylene group[3] |
| Product | Substituted quinoline-4-carboxylic acids[1][4] | Substituted quinoline-4-carboxylic acids[3][4] |
| Catalyst/Reagent | Typically acid-catalyzed (Brønsted or Lewis acids)[1][5] | Requires a strong base (e.g., KOH, NaOH)[3][6] |
| Key Intermediate | N-arylimine (Schiff base)[1] | Keto-acid from isatin ring-opening[3][6] |
| Substitution Pattern | Primarily 2-substituted quinoline-4-carboxylic acids[7] | 2,3-disubstituted quinoline-4-carboxylic acids[4] |
| Key Advantage | Wide variety of anilines can be used, offering broad substrate scope.[8] | Generally straightforward and can provide good yields. |
| Key Limitation | Low yields with anilines bearing strong electron-withdrawing groups.[1][8] | Limited by the availability and stability of substituted isatins under basic conditions.[8] |
Reaction Mechanisms
The Doebner and Pfitzinger reactions proceed through distinct mechanistic pathways to arrive at the quinoline-4-carboxylic acid scaffold.
Doebner Reaction Mechanism
The Doebner reaction is a three-component reaction that is believed to initiate with the condensation of an aniline and an aldehyde to form an N-arylimine (Schiff base).[1] Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition of the pyruvic acid enol to the imine is followed by an intramolecular electrophilic cyclization onto the aromatic ring. The resulting dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product.[1]
Caption: Proposed mechanism of the Doebner reaction.
Pfitzinger Reaction Mechanism
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, commences with the hydrolysis of the amide bond in isatin by a strong base, leading to the formation of a keto-acid intermediate.[3][6] This intermediate then condenses with a carbonyl compound containing an α-methylene group to form an imine. The imine subsequently tautomerizes to a more stable enamine, which undergoes intramolecular cyclization followed by dehydration to yield the final substituted quinoline-4-carboxylic acid.[3]
Caption: General mechanism of the Pfitzinger reaction.
Comparative Experimental Workflow
The operational workflows for the Doebner and Pfitzinger reactions highlight their fundamental differences in reaction setup and workup procedures.
Caption: Comparative experimental workflows.
Experimental Protocols
Doebner Reaction: Synthesis of 2-phenylquinoline-4-carboxylic acid
Materials:
-
Aniline
-
Benzaldehyde
-
Pyruvic acid
-
Acetonitrile
-
Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride tetrahydrofuran complex (BF₃·THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [9]
-
To a solution of aniline (1.8 mmol) and benzaldehyde (2.0 mmol) in acetonitrile (1.0 mL) in a round-bottom flask, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.
-
Stir the reaction mixture at 65 °C for 1 hour.
-
Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.
-
Continue to stir the reaction mixture at 65 °C for 20 hours.
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the aqueous layer and extract it with EtOAc.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).
Pfitzinger Reaction: Synthesis of 2-methylquinoline-4-carboxylic acid
Materials:
-
Isatin
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Acetic acid
-
Ice
Procedure: [10]
-
In a round-bottom flask, dissolve isatin (0.01 mol) in a solution of potassium hydroxide in a mixture of ethanol and water.
-
Gradually add acetone (0.015 mol) to the reaction mixture.
-
Reflux the mixture at approximately 79°C with continuous stirring for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure this compound.
Scope and Limitations
Doebner Reaction: The Doebner reaction is applicable to a wide range of anilines and aldehydes, including those with both electron-donating and electron-withdrawing groups.[1] However, a significant limitation is the often-low yields observed when using anilines with strong electron-withdrawing groups due to their decreased nucleophilicity.[1] To address this, a modified "Doebner hydrogen-transfer reaction" has been developed, which can improve yields for these challenging substrates.[8]
Pfitzinger Reaction: The Pfitzinger reaction is a versatile method for preparing a variety of substituted quinoline-4-carboxylic acids.[3] A primary limitation of this reaction is its reliance on isatin and its derivatives as starting materials. The synthesis of substituted isatins can be a multi-step process, and some functional groups on the isatin ring may not be stable under the strong basic conditions required for the reaction.[8] Additionally, harsh reaction conditions can sometimes lead to the formation of tarry byproducts, complicating product isolation and purification.[11][12]
Conclusion
Both the Doebner and Pfitzinger reactions are valuable and well-established methods for the synthesis of quinoline-4-carboxylic acids, a key scaffold in medicinal chemistry. The choice between these two reactions will largely depend on the desired substitution pattern and the availability of starting materials.
The Doebner reaction offers greater flexibility in the choice of the aniline component, making it advantageous when a wide variety of substituents on the benzene ring of the quinoline are desired. However, researchers should be mindful of potential yield issues with electronically deactivated anilines.
The Pfitzinger reaction is a reliable method when the target molecule can be accessed from available or readily synthesized isatins. Its straightforward procedure can be an advantage, though the stability of the isatin under basic conditions must be considered.
Ultimately, a thorough understanding of the mechanisms, scope, and limitations of both reactions, as outlined in this guide, will enable researchers to make an informed decision and select the optimal synthetic strategy for their specific research goals in the pursuit of novel quinoline-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iipseries.org [iipseries.org]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Structure-Activity Relationship of 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-phenyl-quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have emerged as promising candidates for the development of novel therapeutics, particularly as histone deacetylase (HDAC) inhibitors for cancer therapy and as antibacterial agents. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds. This guide provides a comparative analysis of these derivatives, supported by experimental data and detailed protocols.
Histone Deacetylase (HDAC) Inhibitors
Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been intelligently designed as HDAC inhibitors, a class of epigenetic drugs that play a crucial role in cancer therapy. In this context, the 2-phenyl-quinoline-4-carboxylic acid moiety typically serves as a "cap" group, which interacts with the surface of the enzyme's active site.[1][2][3][4] The overall structure of these inhibitors generally consists of three key components: the cap group, a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, and a linker connecting these two parts.
Structure-Activity Relationship Insights
The biological activity of these derivatives as HDAC inhibitors is significantly influenced by substitutions on the phenyl ring and the nature of the zinc-binding group.
-
Substitutions on the 2-Phenyl Ring: Modifications on the phenyl ring at the 2-position of the quinoline core influence the binding affinity to the cap region of the HDAC active site. For instance, difluoride and phenyl substitutions have been shown to be conducive to inhibitory activity, while chloro, methyl, and methoxy substitutions can reduce potency.[1][2]
-
Zinc-Binding Group (ZBG): The choice of ZBG is critical for both potency and selectivity. Hydroxamic acid is a commonly used ZBG, conferring high affinity for the zinc ion.[1][2] Interestingly, replacing it with a hydrazide group has been shown to improve potency and selectivity for HDAC3.[5][6]
-
Linker: A phenylpiperazine group has been effectively utilized as a linker to connect the cap and ZBG moieties.[1][2]
Quantitative Data: HDAC Inhibition and Antiproliferative Activity
The following tables summarize the in vitro inhibitory activity of representative 2-phenyl-quinoline-4-carboxylic acid derivatives against various HDAC isoforms and their antiproliferative effects on different cancer cell lines.
Table 1: In Vitro HDAC Inhibitory Activity (IC50, µM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | Reference |
| D28 | >1000 | >1000 | 24.45 ± 1.24 | >1000 | [5][6][7] |
| D29 | 32.59 ± 1.97 | 183.5 ± 4.32 | 0.477 ± 0.01 | >1000 | [5][6][7] |
| D30 | 1.427 ± 0.02 | 8.127 ± 0.26 | 0.100 ± 0.003 | >1000 | [7] |
| SAHA (Vorinostat) | 0.0539 ± 0.002 | 0.152 ± 0.01 | 0.0397 ± 0.001 | ND | [7] |
ND: Not Determined
Table 2: Antiproliferative Activity of Compound D28 (IC50, µM)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 1.02 | [5][6] |
| U266 | Multiple Myeloma | 1.08 | [5][6] |
| U937 | Histiocytic Lymphoma | 1.11 | [5][6] |
| MCF-7 | Breast Cancer | 5.66 | [5][6] |
| Fadu | Pharyngeal Cancer | 3.22 | [5][6] |
| MDA-MB-231 | Breast Cancer | 4.15 | [5][6] |
| MDA-MB-468 | Breast Cancer | 2.89 | [5][6] |
| A549 | Lung Cancer | 2.83 | [5][6] |
| A2780 | Ovarian Cancer | 3.86 | [5][6] |
| HepG2 | Liver Cancer | 2.16 | [5][6] |
Signaling Pathway of HDAC Inhibition
HDAC inhibitors exert their anticancer effects by altering the acetylation status of histone and non-histone proteins. This leads to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[8]
Caption: Signaling pathway of HDAC inhibition by 2-phenyl-quinoline-4-carboxylic acid derivatives.
Antibacterial Agents
The quinoline scaffold is a well-established pharmacophore in antibacterial drug discovery, with the primary mechanism of action for many quinolone-based drugs being the inhibition of bacterial DNA gyrase and topoisomerase IV.[9] Derivatives of 2-phenyl-quinoline-4-carboxylic acid have been investigated as a new class of antibacterial agents.
Structure-Activity Relationship Insights
The antibacterial efficacy of these compounds is dependent on the nature and position of substituents on both the quinoline and the 2-phenyl rings.
-
Lipophilicity: Increased lipophilicity generally correlates with enhanced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[9]
-
Substituents on the 2-Phenyl Ring: The presence of specific substituents on the 2-phenyl ring can significantly impact antibacterial potency.
-
Modifications at the 4-Carboxylic Acid Position: Conversion of the carboxylic acid at the C4-position to amides or other derivatives can modulate the antibacterial spectrum and potency.
Quantitative Data: Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of 2-phenyl-quinoline-4-carboxylic acid derivatives against various bacterial strains.
Table 3: Minimum Inhibitory Concentration (MIC, µg/mL)
| Compound | R1 (at C4) | R2 (on 2-phenyl) | S. aureus | B. subtilis | E. coli | P. aeruginosa | MRSA | Reference |
| 5a4 | -NH(CH2)2N(C2H5)2 | 2'-NO2 | 64 | >256 | >256 | >256 | >256 | [1] |
| 5a7 | -NH(CH2)3N(C2H5)2 | 2'-NO2 | 256 | >256 | 128 | >256 | >256 | [1] |
| 5b4 | -NH(CH2)2N(C2H5)2 | 2'-NH2 | 256 | >256 | >256 | >256 | 256 | [1] |
MRSA: Methicillin-resistant Staphylococcus aureus
Experimental Workflow for SAR Studies
The process of elucidating the structure-activity relationship for these antibacterial agents involves a systematic workflow of synthesis, characterization, and biological evaluation.
References
- 1. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid: Biological Activities and Synthetic Pathways
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biological activities, and synthetic methodologies of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid. This report summarizes key experimental data, provides detailed procedural outlines for relevant assays, and visualizes associated biochemical pathways and experimental workflows.
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The positional isomerism of substituents on the quinoline ring can significantly influence the pharmacological profile of the resulting compounds. This guide provides a comparative analysis of two fundamental quinoline derivatives: quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, focusing on their reported biological activities and synthetic routes.
Comparative Biological Activity
A summary of the comparative biological activities of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid is presented below. The data highlights differences in their potency as enzyme inhibitors and their potential as antiproliferative agents.
| Biological Activity | Target/Assay | Quinoline-2-carboxylic acid | Quinoline-4-carboxylic acid | Key Observations |
| Enzyme Inhibition | α-Glucosidase | Potent inhibitor | Weak inhibitor | Quinoline-2-carboxylic acid is a significantly more potent inhibitor of α-glucosidase. |
| α-Amylase | Moderate inhibitor | Very weak inhibitor | Quinoline-2-carboxylic acid also shows superior inhibitory activity against α-amylase. | |
| Antiproliferative Activity | MCF-7 (Breast Cancer) | Reported growth inhibition | Reported growth inhibition | Both isomers have demonstrated antiproliferative effects against the MCF-7 cell line.[1] |
| HeLa (Cervical Cancer) | Reported cytotoxicity | - | Quinoline-2-carboxylic acid has been noted for its cytotoxic effects on HeLa cells.[1] | |
| Mechanism of Action (Inferred from Derivatives) | Apoptosis Induction | Derivatives induce apoptosis via modulation of Bax/Bcl-2 ratio and caspase activation.[2] | - | The pro-apoptotic activity is a known mechanism for derivatives of quinoline-2-carboxylic acid. |
| Pyrimidine Biosynthesis Inhibition | - | Derivatives are potent inhibitors of Dihydroorotate Dehydrogenase (DHODH).[3][4] | Inhibition of DHODH is a key mechanism of action for derivatives of quinoline-4-carboxylic acid. |
Signaling Pathways (Inferred from Derivatives)
While direct evidence for the signaling pathways modulated by the parent quinoline-2-carboxylic acid and quinoline-4-carboxylic acid is limited, studies on their derivatives provide significant insights into their potential mechanisms of action.
Quinoline-2-Carboxylic Acid Derivatives: Apoptosis Induction
Derivatives of quinoline-2-carboxylic acid have been shown to induce apoptosis in cancer cells. A key mechanism involves the regulation of the intrinsic apoptotic pathway, characterized by the modulation of the Bax/Bcl-2 protein ratio and the subsequent activation of caspases.
Quinoline-4-Carboxylic Acid Derivatives: DHODH Inhibition
Derivatives of quinoline-4-carboxylic acid are well-documented inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, these compounds deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of quinoline-2-carboxylic acid and quinoline-4-carboxylic acid are provided below.
Synthesis of Quinoline-2-Carboxylic Acid via Oxidation of 2-Methylquinoline
A common method for the synthesis of quinoline-2-carboxylic acid involves the oxidation of 2-methylquinoline.
-
Reaction Workflow:
-
Procedure:
-
A mixture of 2-methylquinoline and an oxidizing agent (e.g., selenium dioxide) in a suitable solvent (e.g., pyridine) is refluxed for several hours.
-
After cooling, the reaction mixture is filtered to remove any solid byproducts.
-
The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the crude quinoline-2-carboxylic acid.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
-
Synthesis of Quinoline-4-Carboxylic Acid via the Pfitzinger Reaction
The Pfitzinger reaction is a classical and versatile method for synthesizing quinoline-4-carboxylic acids.
-
Reaction Workflow:
References
- 1. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Antioxidant Activity of Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of various quinoline-4-carboxylic acid derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers in the fields of medicinal chemistry and drug discovery in understanding the structure-activity relationships of these compounds and identifying promising candidates for further investigation.
Comparative Analysis of Antioxidant Activity
The antioxidant potential of quinoline-4-carboxylic acid derivatives has been evaluated using various in vitro assays, primarily focusing on their ability to scavenge free radicals. The most commonly employed methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.
A study on isatin-modified quinoline-4-carboxylic acid derivatives demonstrated their potential as radical scavengers. The research revealed that the introduction of different substituents at the 2-position of the quinoline ring significantly influences the antioxidant activity.[1][2]
Table 1: DPPH Radical Scavenging Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound | Concentration | % Inhibition | Reference |
| 2-methylquinoline-4-carboxylic acid | 5 mg/L | ~30.25% | [1][2] |
| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 5 mg/L | ~40.43% | [1][2] |
Note: Higher percentage inhibition indicates greater antioxidant activity.
The data suggests that the presence of an aromatic ring at the 2-position, as in 2-(4-methylphenyl)quinoline-4-carboxylic acid, enhances the radical scavenging capacity compared to a methyl group.[1][2] This is likely due to the increased resonance stabilization of the resulting radical.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (~517 nm).
-
Reaction Mixture: A specific volume of the test compound solution (at various concentrations) is mixed with a fixed volume of the DPPH solution. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of the DPPH radical using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
Procedure:
-
Generation of ABTS Radical Cation: The ABTS•+ is generated by reacting an aqueous solution of ABTS with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at its maximum wavelength (~734 nm).
-
Reaction Mixture: A small volume of the test compound solution is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the plot of percentage inhibition versus concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and an aqueous solution of FeCl₃·6H₂O.
-
Reaction Mixture: A small volume of the sample is mixed with a larger volume of the pre-warmed FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time.
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation of FRAP Value: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a standard (usually FeSO₄·7H₂O). The results are expressed as FRAP values (in µM of Fe²⁺ equivalents).
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the antioxidant assays.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the ABTS Radical Cation Decolorization Assay.
Caption: Workflow of the Ferric Reducing Antioxidant Power (FRAP) Assay.
Conclusion
The available data indicates that quinoline-4-carboxylic acid derivatives are a promising class of compounds with tunable antioxidant activity. The nature of the substituent at the 2-position appears to be a key determinant of their radical scavenging potential. However, a more comprehensive and comparative analysis of a wider range of derivatives across multiple standardized antioxidant assays is necessary to establish definitive structure-activity relationships. This guide serves as a foundational resource for researchers, providing the available comparative data and detailed experimental protocols to support further investigation into the therapeutic potential of these compounds.
References
- 1. "Study of Antioxidant Activity of the Derivatives of Quinoline-4-carbox" by Sakti Hidayati Fikriya and Antonius Herry Cahyana [scholarhub.ui.ac.id]
- 2. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Antibacterial Activity of Synthesized Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of antibacterial activity. This guide provides an objective comparison of the antibacterial performance of various synthesized quinoline compounds, supported by experimental data from recent studies. Detailed methodologies for key experiments are also presented to aid in the replication and validation of these findings.
Quantitative Analysis of Antibacterial Efficacy
The antibacterial activity of synthesized quinoline compounds is predominantly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of several recently synthesized quinoline derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater antibacterial potency.
| Compound ID/Class | Target Bacterium (Gram-stain) | MIC (µg/mL) | Reference |
| Quinolone Hybrid 5d | Staphylococcus aureus (+) | 0.125 - 8 | [1] |
| Escherichia coli (-) | 0.125 - 8 | [1] | |
| Pseudomonas aeruginosa (-) | 0.125 - 8 | [1] | |
| Pyrimidoisoquinolinquinone 28 | Methicillin-resistant Staphylococcus aureus (MRSA) (+) | < 0.5 | [2] |
| Klebsiella pneumoniae (-) | 64 | [2] | |
| 2-(trifluoromethyl)-4-hydroxyquinoline Qa5 | Xanthomonas oryzae (-) | 3.12 | [3] |
| Quinolinequinone QQ1, QQ4, QQ6-9, QQ12, QQ13 | Staphylococcus aureus (+) | 1.22 | [4] |
| Quinoline-2-one 6c | Methicillin-resistant Staphylococcus aureus (MRSA) (+) | 0.75 | [5] |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) (+) | 2.50 | [5] | |
| Vancomycin-resistant Enterococci faecalis (VRE) (+) | 0.75 | [5] | |
| 6-amino-4-methyl-1H-quinoline-2-one derivative 6 | Bacillus cereus (+) | 3.12 - 50 | [6] |
| Staphylococcus sp. (+) | 3.12 - 50 | [6] | |
| Pseudomonas sp. (-) | 3.12 - 50 | [6] | |
| Escherichia coli (-) | 3.12 - 50 | [6] | |
| 8-hydroxyquinoline-5-sulfonamide 3c | Methicillin-resistant Staphylococcus aureus (MRSA) (+) | Comparable to oxacillin/ciprofloxacin | [7] |
Experimental Protocols
The validation of antibacterial activity relies on standardized and reproducible experimental methods. The following are detailed protocols for the two most common assays cited in the literature for determining the antibacterial efficacy of quinoline compounds.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
-
Preparation of Compounds: Stock solutions of the synthesized quinoline compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing concentrations of the test compound.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.
2. Agar Disk Diffusion Method (Kirby-Bauer Test)
This method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the synthesized quinoline compound are placed on the agar surface.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk where no bacterial growth occurs is measured in millimeters. The size of this "zone of inhibition" is proportional to the susceptibility of the bacterium to the compound.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating the antibacterial activity of synthesized quinoline compounds, the following diagram illustrates the key steps involved.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Oxidizing Agents for Methylquinoline Oxidation
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of the methyl group in methylquinolines is a critical transformation in synthetic organic chemistry, providing valuable precursors for a wide range of pharmaceuticals and functional materials. The choice of oxidizing agent is paramount, directly influencing reaction efficiency, selectivity, and the nature of the final product—typically a quinolinecarboxaldehyde or a quinolinecarboxylic acid. This guide provides an objective comparison of common oxidizing agents for this purpose, supported by experimental data and detailed methodologies.
Comparison of Oxidizing Agent Efficacy
The selection of an oxidizing agent for methylquinoline oxidation is primarily dictated by the desired oxidation state of the product. Selenium dioxide (SeO₂) is the reagent of choice for the synthesis of quinolinecarboxaldehydes, while potassium permanganate (KMnO₄) is a powerful oxidant for the preparation of quinolinecarboxylic acids. Other methods, including metal-free and catalytic systems, offer alternative routes with varying degrees of selectivity and efficiency.
Table 1: Quantitative Comparison of Oxidizing Agents for Methylquinoline Oxidation
| Oxidizing Agent | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Selenium Dioxide (SeO₂) | 2-Methylquinoline | 2-Quinolinecarboxaldehyde | Dioxane, reflux | 50-56% | [1] |
| Selenium Dioxide (SeO₂) | 4-Methylquinoline | 4-Quinolinecarboxaldehyde | Dioxane, reflux | 75-85% | [1] |
| Selenium Dioxide (SeO₂) | 2-Methylquinoline | 2-Quinolinecarboxylic acid | Pyridine-water (10:1), reflux, 5 hours | ~65% | [2] |
| Selenium Dioxide (SeO₂) | 8-Methylquinoline | 8-Quinolinealdehyde | Not specified | 49% | [3] |
| Potassium Permanganate (KMnO₄) | 2-Methylquinoline | 2-Quinolinecarboxylic acid | Aqueous NaOH, <50°C then heat | High | [2] |
| Iodine (I₂) / tert-Butyl hydroperoxide (TBHP) | 2-Methylquinoline | Quinoline-2-carbaldehyde | DMSO, 120°C | 87% | (Implied from a control experiment for a different reaction) |
Experimental Protocols
Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid using Potassium Permanganate (KMnO₄)
This protocol describes the oxidation of the methyl group of 2-methylquinoline to a carboxylic acid using the strong oxidizing agent, potassium permanganate.[2][4]
Materials:
-
2-Methylquinoline (quinaldine)
-
Potassium Permanganate (KMnO₄), powdered
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄), e.g., 10% solution
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve a specific molar equivalent of sodium or potassium hydroxide in distilled water. To this alkaline solution, add 2-methylquinoline.
-
Addition of Oxidizing Agent: While vigorously stirring the mixture, slowly add a calculated amount of powdered potassium permanganate in small portions. The addition should be controlled to manage the exothermic reaction and maintain the temperature below 50°C.[2]
-
Reflux: After the complete addition of potassium permanganate, heat the reaction mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.[4] A brown precipitate of manganese dioxide (MnO₂) will form.
-
Filtration: While the reaction mixture is still hot, filter it to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water to ensure complete recovery of the product.
-
Acidification: Cool the filtrate in an ice bath. Slowly and carefully acidify the filtrate with a mineral acid (e.g., 10% HCl) until the pH is acidic (pH ~3-4). Quinoline-2-carboxylic acid will precipitate out as a solid.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it with cold distilled water to remove any remaining salts. The crude product can be further purified by recrystallization from ethanol.
Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic Acid using Selenium Dioxide (SeO₂)
This method utilizes selenium dioxide to oxidize 2-methylquinoline. While often used to form aldehydes, under these conditions, it yields the carboxylic acid.[2]
Materials:
-
2-Methylquinoline
-
Selenium Dioxide (SeO₂)
-
Pyridine
-
Water
-
Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a solvent system of pyridine and water in a 10:1 ratio.
-
Addition of Reactants: Add 2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight) to the solvent system.
-
Reflux: Heat the mixture to reflux for approximately 5 hours.
-
Workup: After cooling, filter the reaction mixture to remove the precipitated selenium.
-
Acidification and Isolation: Acidify the filtrate with a strong acid, such as HCl, to precipitate the crude quinoline-2-carboxylic acid. Collect the product by filtration.
Reaction Mechanisms and Experimental Workflows
Experimental Workflow for KMnO₄ Oxidation of 2-Methylquinoline
Proposed Mechanism for the Oxidation of a Methyl Group by Potassium Permanganate
The oxidation of the benzylic methyl group of methylquinoline by KMnO₄ is believed to proceed through a radical mechanism, initiated by the abstraction of a hydrogen atom.[5][6][7]
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]
- 4. benchchem.com [benchchem.com]
- 5. Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. iosrjournals.org [iosrjournals.org]
Quinoline Derivatives Show Promise in Halting Cancer Cell Growth: A Comparative Guide
A comprehensive review of recent studies highlights the potent in vitro antiproliferative activity of various quinoline derivatives against a spectrum of cancer cell lines. These findings, detailed in multiple peer-reviewed publications, underscore the potential of the quinoline scaffold in the development of novel anticancer therapeutics. The data reveals that structural modifications to the quinoline core can significantly influence cytotoxic efficacy and selectivity, with several derivatives exhibiting activity in the sub-micromolar range.
Quinoline and its derivatives have long been recognized as "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds.[1] In the realm of oncology, these compounds have demonstrated a variety of anticancer mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of crucial signaling pathways that drive tumor growth and proliferation.[2][3] This guide provides a comparative analysis of the in vitro antiproliferative activity of different classes of quinoline derivatives, supported by experimental data and detailed methodologies.
Comparative Antiproliferative Activity
The anticancer potential of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values of various quinoline derivatives against a panel of human cancer cell lines.
Quinoline-Chalcone Derivatives
Quinoline-chalcone hybrids have emerged as a particularly potent class of anticancer agents.[4][5]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 12e | MGC-803 (Gastric) | 1.38 | [4] |
| HCT-116 (Colon) | 5.34 | [4] | |
| MCF-7 (Breast) | 5.21 | [4] | |
| 5 | K562 (Leukemia) | Nanomolar levels | [5] |
| 6 | HL-60 (Leukemia) | 0.59 | [5] |
Quinoline-5-Sulfonamide Derivatives
Derivatives of quinoline-5-sulfonamide have also been investigated for their anticancer properties.[6]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3c | C-32 (Amelanotic Melanoma) | Comparable to cisplatin/doxorubicin | [6] |
| MDA-MB-231 (Breast) | Comparable to cisplatin/doxorubicin | [6] | |
| A549 (Lung) | Comparable to cisplatin/doxorubicin | [6] |
Tetrahydroquinolinone Derivatives
Tetrahydroquinolinone derivatives have demonstrated notable cytotoxicity, particularly against lung and colon cancer cells.[7]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | HCT-116 (Colon) | Potent | [7] |
| A549 (Lung) | Potent | [7] |
Other Notable Quinoline Derivatives
A diverse range of other quinoline derivatives have shown significant antiproliferative effects.[8][9][10]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| DFIQ | NSCLC | 4.16 (24h), 2.31 (48h) | [9] |
| Pyridin-2-one 4c | HOP-92 (Non-small cell lung) | 2.37 | [8] |
| SNB-75 (CNS) | 2.38 | [8] | |
| RXF 393 (Renal) | 2.21 | [8] | |
| Quinoline 38 | PI3Kα | 0.72 | [10] |
| mTOR | 2.62 | [10] | |
| Quinoline 39 | mTOR | 1.4 | [10] |
| PI3Kα | 0.9 | [10] | |
| Quinoline 40 | PI3Kδ | 0.0019 | [10] |
Experimental Protocols
The evaluation of the antiproliferative activity of quinoline derivatives involves a range of in vitro assays. The following are detailed methodologies for key experiments cited in the literature.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the quinoline derivatives for a specified duration (e.g., 72 hours). A vehicle control (e.g., 0.1% DMSO) is also included.[11]
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][12]
-
Cell Treatment: Cells are treated with the quinoline derivative at its IC50 concentration for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified.
Apoptosis Assays
The induction of apoptosis is a key mechanism of action for many anticancer drugs.
-
Caspase-3 Activation Assay: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[13] The fold increase in caspase-3 activity in treated cells is compared to untreated controls.[1]
-
Annexin V-FITC/PI Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Signaling Pathways and Mechanisms of Action
Quinoline derivatives exert their antiproliferative effects through various mechanisms, often by targeting key signaling pathways involved in cancer cell survival and proliferation.
One of the prominent pathways targeted is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer and plays a critical role in cell growth, proliferation, and survival.[10] Several quinoline derivatives have been identified as potent inhibitors of PI3K and/or mTOR kinases.[10]
Another important mechanism of action for some quinoline derivatives is the inhibition of tubulin polymerization .[8][11] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.[7][11]
The induction of apoptosis is a common endpoint for the antiproliferative activity of many quinoline derivatives.[7][9] This can occur through both the intrinsic (mitochondrial-dependent) and extrinsic pathways, often involving the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[4] Some derivatives have also been shown to induce the generation of reactive oxygen species (ROS), which can trigger oxidative stress and subsequently lead to apoptosis.[4][12]
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. [PDF] Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. bip.us.edu.pl [bip.us.edu.pl]
- 13. benthamdirect.com [benthamdirect.com]
A Comparative Guide to 2-(4-acrylamidophenyl)-quinoline-4-carboxylic Acid Derivatives as SIRT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as selective inhibitors of Sirtuin 3 (SIRT3), a promising target in cancer therapy. The data presented is based on molecular docking studies and in vitro enzymatic assays, offering insights into the structure-activity relationship and selectivity of these compounds.
Performance Comparison of Quinoline Derivatives
A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activity against SIRT1, SIRT2, and SIRT3. The lead compound, P6, demonstrated potent and selective inhibition of SIRT3.[1][2] The following table summarizes the in vitro inhibitory activities of selected derivatives.
| Compound | R Group | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) |
| P6 | 2-fluorophenyl | 32.6 | 33.5 | 7.2 |
| P10 | 4-bromophenyl | >50 | >50 | 15.8 |
| P14 | 4-fluorophenyl | >50 | >50 | 21.3 |
| P20 | benzo[1][3]dioxol-5-yl | >50 | >50 | 12.4 |
Molecular Docking Analysis: Insights into Selectivity
Molecular docking studies were performed to elucidate the binding modes of these derivatives within the active sites of SIRT1, SIRT2, and SIRT3. The analysis revealed a specific binding pattern for the lead compound P6 in the active site of SIRT3, which accounts for its selectivity.[1][2]
The larger active site opening and distinct hydrophobic pockets of SIRT3 are key to the selective binding of P6. The quinoline and 2-fluorophenyl moieties of P6 occupy different hydrophobic pockets in the SIRT3 active site, a conformation that is not as favorable in the more constrained active sites of SIRT1 and SIRT2.
Table 2: Comparative Binding Interactions of Compound P6
| Target Protein | Key Interacting Residues (Hydrophobic) |
| SIRT1 | Phe273, Phe297, Ile347 |
| SIRT2 | Phe96, Phe118, Ile169 |
| SIRT3 | Phe61, Phe175 |
Experimental Protocols
Molecular Docking Protocol
The following is a representative protocol for molecular docking studies of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives with SIRT3, based on common methodologies in the field.
-
Protein Preparation:
-
The crystal structure of human SIRT3 (e.g., PDB ID: 4JSR) is obtained from the Protein Data Bank.
-
The protein structure is prepared using the Protein Preparation Wizard in a molecular modeling suite like Schrödinger Maestro. This involves removing water molecules, adding hydrogens, assigning bond orders, and creating disulfide bonds.
-
The protein is then subjected to energy minimization using a suitable force field (e.g., OPLS_2005).
-
-
Ligand Preparation:
-
The 3D structures of the quinoline derivatives are built and optimized using software like LigPrep in the Schrödinger suite.
-
Possible ionization states at physiological pH are generated.
-
-
Grid Generation:
-
A receptor grid is generated around the active site of SIRT3. The grid box is centered on the co-crystallized ligand or key catalytic residues.
-
-
Molecular Docking:
-
The prepared ligands are docked into the generated grid using a docking program such as Glide.
-
Standard precision (SP) or extra precision (XP) docking modes can be employed.
-
The resulting docking poses are scored, and the best-scoring poses for each ligand are analyzed.
-
-
Analysis of Docking Results:
-
The binding poses and interactions (hydrogen bonds, hydrophobic interactions, etc.) of the ligands with the protein are visualized and analyzed.
-
The docking scores are used to rank the compounds and predict their binding affinities.
-
Visualizing the Molecular Docking Workflow and SIRT3 Signaling
To better understand the experimental process and the biological context of SIRT3 inhibition, the following diagrams are provided.
Caption: A generalized workflow for molecular docking studies.
Caption: The dual role of the SIRT3 signaling pathway in cancer.
References
- 1. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative evaluation of synthetic routes to quinoline-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Quinoline-2-carboxylic acid, a key heterocyclic building block, is a fundamental scaffold in numerous pharmaceuticals and functional materials. The strategic selection of a synthetic route is paramount for efficient production, influencing yield, purity, and scalability. This guide provides a comparative evaluation of three distinct synthetic pathways to quinoline-2-carboxylic acid: the classical oxidation of 2-methylquinoline, the convergent Friedländer synthesis, and a modern one-pot approach utilizing β-nitroacrylates. Each method is presented with a detailed experimental protocol, quantitative data for comparison, and a visual representation of the reaction workflow.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Catalyst/Reagent | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |
| Oxidation of 2-Methylquinoline | 2-Methylquinoline | Selenium Dioxide | 5 hours | 110-120 °C | ~65% | Direct conversion of a readily available starting material. | Use of toxic selenium compounds, moderate yield. |
| Friedländer Synthesis | 2-Aminobenzaldehyde, Pyruvic Acid | Base (e.g., NaOH) or Acid (e.g., p-TsOH) | Several hours | Reflux | Variable | Convergent synthesis, builds complexity quickly. | Availability of substituted 2-aminobenzaldehydes can be limited; harsh conditions may be required. |
| One-Pot Synthesis | 2-Aminobenzaldehyde, Ethyl β-nitroacrylate | BEMP on polymer | ~36 hours | Room Temperature | 37-64% | Good yields, mild conditions, tolerance of various functional groups. | Multi-step one-pot procedure can be complex to optimize. |
I. Oxidation of 2-Methylquinoline
The direct oxidation of the methyl group of 2-methylquinoline (quinaldine) represents a straightforward approach to quinoline-2-carboxylic acid. Selenium dioxide is a commonly employed oxidizing agent for this transformation.
Experimental Protocol
A mixture of 2-methylquinoline (1 part by weight) and selenium dioxide (1.5 parts by weight) in a pyridine-water (10:1 v/v) solvent system is heated to reflux at 110-120 °C for approximately 5 hours.[1] After cooling, the precipitated elemental selenium is removed by filtration. The filtrate is then acidified with a suitable mineral acid, such as hydrochloric acid, to precipitate the crude quinoline-2-carboxylic acid. The product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol.
II. Friedländer Synthesis
The Friedländer synthesis is a classical and versatile method for quinoline synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as pyruvic acid, to construct the quinoline ring system. This reaction can be catalyzed by either acid or base.
Experimental Protocol
To a solution of 2-aminobenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol, pyruvic acid (1.1 equivalents) is added. A catalytic amount of a base (e.g., sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid) is then introduced. The reaction mixture is heated to reflux for several hours and monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent to yield pure quinoline-2-carboxylic acid. Yields for this method are often variable and dependent on the specific substrates and reaction conditions employed.
III. One-Pot Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes
A modern and efficient approach to quinoline-2-carboxylates involves a one-pot reaction of 2-aminobenzaldehydes with β-nitroacrylates. This method, developed by Gabrielli et al., proceeds through a domino sequence of an aza-Michael addition, an intramolecular Henry reaction, and subsequent elimination steps to form the aromatic quinoline core under mild conditions.[1][2]
Experimental Protocol
In a reaction vessel, 2-aminobenzaldehyde (1.0 equivalent) and a substituted β-nitroacrylate (1.0 equivalent) are dissolved in acetonitrile.[2] The mixture is stirred at room temperature for approximately 24 hours to facilitate the initial aza-Michael and intramolecular Henry reactions. Following this, a polymer-supported phosphazene base, 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) on polymer (1.25 equivalents), is added to the reaction mixture.[2][3] The suspension is stirred at room temperature for an additional 12 hours to promote the elimination and aromatization steps. The solid-supported catalyst is then removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the desired ethyl quinoline-2-carboxylate. The ester can then be hydrolyzed to the carboxylic acid if desired. This method has been reported to provide moderate to good overall yields, typically in the range of 37-64%.[1]
References
Unveiling the Selectivity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as HDAC Inhibitors
A comparative guide for researchers and drug development professionals on the HDAC inhibitory selectivity of novel 2-phenylquinoline-4-carboxylic acid derivatives.
The quest for isoform-selective histone deacetylase (HDAC) inhibitors is a pivotal area in cancer therapy and other epigenetic-related diseases. Selective inhibitors promise enhanced therapeutic efficacy with a more favorable safety profile compared to pan-HDAC inhibitors. Recently, a series of 2-phenylquinoline-4-carboxylic acid derivatives has emerged as a promising scaffold for developing selective HDAC inhibitors. This guide provides a comparative analysis of the HDAC inhibitory selectivity of key compounds from this series, supported by experimental data and detailed protocols.
Comparative Inhibitory Activity
A recent study focused on the synthesis and evaluation of a series of 2-phenylquinoline-4-carboxylic acid derivatives bearing either a hydroxamic acid or a hydrazide zinc-binding group (ZBG).[1][2] Two standout compounds from this series, D28 (hydroxamic acid derivative) and D29 (hydrazide derivative), demonstrated noteworthy HDAC3 selectivity.[1][2][3] The inhibitory activities (IC50 values) of these compounds against HDAC1, HDAC2, HDAC3, and HDAC6 are summarized in the table below.
| Compound | Zinc-Binding Group (ZBG) | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |
| D28 | Hydroxamic Acid | >50 | >50 | 24.45 | >50 |
| D29 | Hydrazide | 32.59 | 183.5 | 0.477 | >1000 |
Data sourced from a 2022 study on the discovery of 2-phenylquinoline-4-carboxylic acid derivatives as novel HDAC inhibitors.[1][2][3]
From the data, it is evident that the nature of the zinc-binding group significantly influences both the potency and selectivity of these inhibitors. Compound D29 , with a hydrazide ZBG, exhibits a remarkable improvement in inhibitory activity and selectivity for HDAC3 compared to its hydroxamic acid counterpart, D28 .[3] Specifically, D29 shows a potent IC50 value of 0.477 µM for HDAC3, while demonstrating significantly weaker inhibition against HDAC1 and HDAC2, and negligible activity against HDAC6.[3] This highlights the potential of the 2-phenylquinoline-4-carboxylic acid scaffold, particularly with a hydrazide ZBG, for the development of highly selective HDAC3 inhibitors.
Structural Framework for HDAC Inhibition
The 2-phenylquinoline-4-carboxylic acid derivatives evaluated as HDAC inhibitors share a common pharmacophore model. This model consists of three key components: a "cap" group, a "linker" region, and a "zinc-binding group" (ZBG). The 2-phenylquinoline-4-carboxylic acid moiety serves as the cap group, which interacts with the surface of the enzyme.[1][2] This is connected via a linker, in this case, a phenylpiperazine group, to the ZBG (either hydroxamic acid or hydrazide) which chelates the zinc ion in the active site of the HDAC enzyme.[1][2]
Experimental Protocols
The determination of the HDAC inhibitory activity and selectivity of the 2-phenylquinoline-4-carboxylic acid derivatives was performed using an in vitro enzymatic assay. The following is a detailed protocol representative of the methodology used in such studies.
In Vitro HDAC Enzyme Inhibitory Assay (Fluorometric)
This assay quantifies the activity of HDAC enzymes by measuring the fluorescence generated from a deacetylated substrate.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (2-phenylquinoline-4-carboxylic acid derivatives) dissolved in DMSO
-
Developer solution (e.g., Trypsin in a suitable buffer, with a known HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference.
-
Reaction Setup:
-
To each well of a 96-well black microplate, add the assay buffer.
-
Add the diluted test compounds to the respective wells. For the control wells (100% activity), add an equivalent volume of DMSO.
-
Add the diluted recombinant HDAC enzyme to each well.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
Reaction Termination and Signal Development: Add the developer solution to each well. The developer serves to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent molecule (e.g., AMC).
-
Final Incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes), protected from light, to allow for complete development of the fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~355 nm, emission ~460 nm for AMC).
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
Safety Operating Guide
Proper Disposal of 2-Methylquinoline-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 2-Methylquinoline-4-carboxylic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, based on established protocols for quinoline carboxylic acid derivatives.
Immediate Safety and Handling Precautions
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound and its derivatives are known to cause skin, eye, and respiratory irritation.[1][2]
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands after handling.[3]
-
Eye Protection: Tightly fitting safety goggles or a face shield are mandatory to prevent eye contact.[3]
-
Lab Coat: A flame-resistant lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[3][4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] Eyewash stations and safety showers should be readily accessible.[4]
Step-by-Step Disposal Procedure
The primary disposal method for this compound is through a licensed chemical waste disposal service.[3][5] Do not discharge this chemical into sewers or the environment.[3]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).
-
The container must be suitable for chemical waste, meaning it is sealable and made of a compatible material.[3]
-
-
Waste Collection:
-
Place all solid waste of this compound directly into the labeled waste container.
-
For solutions, use a separate, clearly labeled liquid waste container. Do not mix with incompatible waste streams.
-
Any items used for cleaning spills, such as absorbent materials, should also be collected in the designated solid waste container.[5]
-
-
Container Management:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional guidelines for waste manifest documentation.
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[3]
-
The rinsate must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste or recycled, depending on institutional policies. The container should be punctured or otherwise rendered unusable for other purposes before disposal in a sanitary landfill.[3]
-
Emergency Procedures in Case of a Spill
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[3] Remove all sources of ignition.[3] Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable container for disposal.[3][5]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Methylquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate safety, handling, and disposal protocols for 2-Methylquinoline-4-carboxylic acid (CAS No. 634-38-8). Adherence to these procedures is critical to ensure personal safety and regulatory compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation.[1] Strict adherence to PPE protocols is mandatory to minimize exposure.
| Personal Protective Equipment (PPE) | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves.[2] Double gloving is recommended.[3] | To prevent skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[3][4][5] |
| Eye and Face Protection | Chemical splash goggles and a face shield.[6][7] | To protect against splashes and dust.[6] Standard eyeglasses are not sufficient.[4] |
| Body Protection | A disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting cuffs.[3][7] | To prevent contamination of personal clothing.[6] |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[4] | To avoid respiratory tract irritation.[1][8] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for handling this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][6]
-
Safety Equipment: Ensure an eyewash station and safety shower are readily accessible.[9]
-
Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.[2]
2. Handling the Solid Compound:
-
Weighing: Handle the solid form of the compound within a chemical fume hood to minimize inhalation of dust.
-
Spill Prevention: Use appropriate tools and techniques to prevent spills.
3. Solution Preparation:
-
Solvent Addition: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.[2]
4. Post-Handling Procedures:
-
Decontamination: All surfaces and equipment that have come into contact with the chemical must be decontaminated.[2]
-
PPE Removal: Remove PPE in the designated area to prevent cross-contamination.[2]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
-
Waste Segregation: All solid waste, including contaminated gloves, wipes, and weighing paper, must be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
-
Disposal Method: Dispose of all waste through an approved waste disposal plant.[8][9] Do not pour waste down the drain.[2][9]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[9][10] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9] |
| Skin Contact | Wash the affected area with plenty of soap and water.[9][10] Remove contaminated clothing and wash it before reuse.[9] If skin irritation occurs, seek medical advice.[9] |
| Inhalation | Move the person to fresh air and keep them at rest in a comfortable position for breathing.[9][10] If feeling unwell, call a poison center or doctor.[9] |
| Ingestion | If swallowed, call a poison center or doctor if you feel unwell.[10] |
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. This compound | C11H9NO2 | CID 604442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. pppmag.com [pppmag.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. aksci.com [aksci.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-METHYL-QUINOLINE-4-CARBOXYLIC ACID | 634-38-8 [amp.chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
